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Core Science & Biosynthesis

Foundational

3-Acetyl-5-fluorobenzoic acid chemical structure and properties

Title: 3-Acetyl-5-fluorobenzoic Acid: Chemical Structure, Properties, and Applications in Advanced Drug Discovery Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter the nee...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 3-Acetyl-5-fluorobenzoic Acid: Chemical Structure, Properties, and Applications in Advanced Drug Discovery

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the need for highly specialized building blocks that can precisely modulate the pharmacokinetic and pharmacodynamic profiles of lead compounds. 3-Acetyl-5-fluorobenzoic acid (CAS: 1393557-03-3) is a prime example of such a scaffold[1]. Characterized by its trifunctional nature—a carboxylic acid, an acetyl group, and a meta-positioned fluorine atom—this compound serves as a critical intermediate in the synthesis of complex heterocyclic systems and targeted therapeutics, most notably HIV-1 integrase inhibitors[2]. This technical guide provides an in-depth analysis of its structural properties, a self-validating synthesis protocol, and its mechanistic application in modern drug discovery.

Chemical Structure & Physicochemical Properties

The utility of 3-acetyl-5-fluorobenzoic acid stems from the synergistic electronic and steric effects of its three primary substituents:

  • Fluorine Atom (meta-position): Introduces a strong inductive electron-withdrawing effect (-I) without the significant steric bulk of heavier halogens. This enhances the metabolic stability of the aromatic ring against cytochrome P450-mediated oxidation and increases the overall lipophilicity (logP) of the molecule, improving cellular permeability.

  • Acetyl Group: Serves as a versatile electrophilic center for subsequent condensation reactions (e.g., Claisen-Schmidt condensations to form chalcones)[2].

  • Carboxylic Acid: Provides a handle for amidation or esterification and acts as a critical hydrogen-bond donor/acceptor in target binding.

Table 1: Physicochemical Data Summary

PropertyValue / Description
Chemical Name 3-Acetyl-5-fluorobenzoic acid
CAS Number 1393557-03-3[1]
Molecular Formula C9H7FO3[1]
Molecular Weight 182.15 g/mol [1]
SMILES String O=C(C)c1cc(F)cc(C(=O)O)c1
Appearance Pale yellow to off-white solid
Storage Conditions Sealed in dry, Room Temperature or 2-8°C[1]

Synthesis Pathways & Experimental Protocols

The most robust and scalable method for synthesizing 3-acetyl-5-fluorobenzoic acid is the acidic hydrolysis of 3-acetyl-5-fluorobenzonitrile[3].

Causality of Experimental Design: We specifically select acidic hydrolysis (using H2SO4) over basic hydrolysis. Under strongly basic conditions, the acetyl group is susceptible to unwanted side reactions, such as aldol self-condensation or the haloform reaction. Acidic conditions protect the integrity of the methyl ketone while driving the nitrile through an amide intermediate to the final carboxylic acid[3].

Synthesis A 3-Acetyl-5-fluorobenzonitrile (Starting Material) B Acidic Hydrolysis (H2SO4 / H2O, Heat) A->B Addition of Acid C Intermediate Amide B->C Hydration D 3-Acetyl-5-fluorobenzoic acid (Target Product) C->D Hydrolysis

Caption: Synthesis workflow of 3-Acetyl-5-fluorobenzoic acid via acidic hydrolysis.

Step-by-Step Protocol: Acidic Hydrolysis This protocol is designed as a self-validating system, incorporating in-process controls to ensure high yield and purity.

  • Preparation of Acidic Medium: In a round-bottom flask equipped with a magnetic stirrer, carefully prepare a 50% v/v aqueous sulfuric acid (H2SO4) solution. (Safety Note: Always add acid to water under cooling to manage the exothermic reaction).

  • Substrate Addition: Slowly add 3-acetyl-5-fluorobenzonitrile (1.0 eq) to the acidic solution at room temperature. The suspension will initially be heterogeneous.

  • Reflux & In-Process Control: Attach a reflux condenser and heat the mixture to 110-120°C. Maintain reflux for 4-6 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an eluent of Hexane/Ethyl Acetate (7:3). The disappearance of the high-Rf nitrile spot and the transient appearance of an intermediate-Rf amide spot confirms the reaction's progression towards the baseline-Rf carboxylic acid.

  • Precipitation: Once complete, remove the heat and allow the mixture to cool to room temperature, then transfer to an ice-water bath (0-5°C). The target compound, 3-acetyl-5-fluorobenzoic acid, will precipitate as an off-white solid due to its low solubility in cold, highly acidic aqueous media.

  • Filtration & Washing: Filter the precipitate under vacuum. Wash the filter cake extensively with ice-cold distilled water until the filtrate reaches a neutral pH (pH ~6-7), ensuring the complete removal of residual mineral acid.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain analytically pure 3-acetyl-5-fluorobenzoic acid. Dry under vacuum at 45°C overnight.

Applications in Medicinal Chemistry (HIV-1 Integrase Inhibitors)

In the realm of antiviral drug development, 3-acetyl-5-fluorobenzoic acid is a highly valued precursor. It is utilized to synthesize 3-keto salicylic acid chalcones and related amides, which are potent inhibitors of HIV-1 integrase[2].

Mechanistic Insight: HIV-1 integrase requires divalent metal ions (Mg2+ or Mn2+) in its active site to catalyze the 3'-processing and strand transfer of viral DNA into the host genome. Derivatives of 3-acetyl-5-fluorobenzoic acid are designed to mimic a diketo acid (DKA) pharmacophore. The adjacent keto and carboxylic acid groups coordinate strongly with these metal ions, effectively locking the enzyme in an inactive state[2]. The meta-fluorine atom enhances the binding affinity by filling a specific hydrophobic pocket within the integrase active site, while simultaneously preventing rapid metabolic degradation of the aromatic ring.

HIVPathway N1 3-Acetyl-5-fluorobenzoic acid Derivatives N2 Chelation of Mg2+ / Mn2+ in Integrase Active Site N1->N2 Binds to Active Site N3 Blockade of 3'-Processing & Strand Transfer N2->N3 Prevents DNA Binding N4 Inhibition of Viral DNA Integration N3->N4 Halts Integration

Caption: Mechanism of action for HIV-1 integrase inhibition by fluorinated benzoic acid derivatives.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized batch, the following analytical parameters must be validated prior to downstream application:

  • 1H NMR (DMSO-d6, 300 MHz): Look for the characteristic singlet of the acetyl methyl protons around δ 2.60 ppm. The aromatic region will display three distinct protons. The highly deshielded carboxylic acid proton should appear as a broad singlet >12.0 ppm.

  • 19F NMR: A single peak should be observed, confirming the presence of the fluorine atom and validating that no defluorination occurred during the harsh acidic hydrolysis.

  • LC-MS (ESI-): The mass spectrum should display the [M-H]- ion at m/z 181.1, confirming the molecular weight of the deprotonated carboxylic acid[1].

References

  • Sharma, H., Patil, S., Sanchez, T. W., Neamati, N., Schinazi, R. F., & Buolamwini, J. K. (2011). "Synthesis, biological evaluation and 3D-QSAR studies of 3-keto salicylic acid chalcones and related amides as novel HIV-1 integrase inhibitors". Bioorganic & Medicinal Chemistry, 19(6), 2030-2045. Available at:[Link]

Sources

Exploratory

The Analytical Lens on 3-Acetyl-5-fluorobenzoic Acid: A Physicochemical Guide for Strategic Drug Design

Foreword: Beyond the Structure – A Molecule's Physicochemical Identity in Drug Discovery In the intricate ballet of drug discovery, the static, two-dimensional representation of a molecule belies its dynamic and multifac...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Beyond the Structure – A Molecule's Physicochemical Identity in Drug Discovery

In the intricate ballet of drug discovery, the static, two-dimensional representation of a molecule belies its dynamic and multifaceted character within a biological system. The journey from a promising chemical entity to a viable therapeutic agent is fundamentally governed by its physicochemical properties. These intrinsic attributes dictate how a molecule will behave in the complex milieu of the human body – its ability to dissolve, to traverse cellular membranes, and to resist metabolic breakdown. It is through the rigorous quantification and astute interpretation of these properties that we, as drug development professionals, can rationally design molecules with a higher probability of clinical success.

This technical guide provides an in-depth exploration of the physicochemical landscape of 3-Acetyl-5-fluorobenzoic acid, a compound of interest in medicinal chemistry. Our approach is not merely to list parameters but to weave a narrative of causality, explaining why these properties are critical and how they are reliably determined. By understanding the interplay of factors such as acidity, lipophilicity, and solubility, researchers can strategically modify and optimize this scaffold to achieve desired pharmacokinetic and pharmacodynamic profiles. This document is designed to be a practical and authoritative resource, empowering scientists to make data-driven decisions in the quest for novel therapeutics.

Core Physicochemical Profile of 3-Acetyl-5-fluorobenzoic Acid

A foundational understanding of a molecule's basic physicochemical parameters is the launching point for any drug design campaign. These properties provide the initial "drug-likeness" assessment and guide subsequent optimization strategies.

PropertyValueSignificance in Drug Design
Molecular Formula C₉H₇FO₃Defines the elemental composition and is the basis for all other calculated properties.
Molecular Weight 182.15 g/mol Influences diffusion and transport across biological membranes. Generally, lower molecular weight (<500 Da) is favored for oral bioavailability, a tenet of Lipinski's Rule of Five.[1][2]
Melting Point 122-124 °C (for the related 3-fluorobenzoic acid)[3][4]Indicates the stability of the crystal lattice and can provide insights into solubility and purity.[5] A sharp melting point is often indicative of a pure compound.
pKa (Predicted) ~3.5 - 3.8The acid dissociation constant (pKa) is a critical determinant of a drug's ionization state at a given pH.[6][7][8] This, in turn, profoundly impacts its solubility, absorption, distribution, and excretion (ADME).[4][8]
LogP (Predicted) ~1.8 - 2.2The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity, or its affinity for a fatty versus an aqueous environment.[9] This property is a key predictor of membrane permeability and overall bioavailability.
Aqueous Solubility (Predicted) Low to moderateThe ability of a compound to dissolve in an aqueous medium is a prerequisite for its absorption from the gastrointestinal tract and its distribution in the bloodstream.[10][11][12] Poorly soluble drugs often exhibit low and variable bioavailability.[10][12]

The Crucial Role of Physicochemical Properties in Drug Action: A Deeper Dive

The numbers in the table above are not mere data points; they are predictors of a molecule's fate in the body. A rational drug design approach necessitates a thorough understanding of their implications.

Acidity (pKa): The Ionization Game

The carboxylic acid moiety of 3-Acetyl-5-fluorobenzoic acid is the primary determinant of its acidic nature. The pKa value of approximately 3.5-3.8 indicates that it is a weak acid. The degree of ionization of a drug is governed by the Henderson-Hasselbalch equation and is dependent on the pKa of the drug and the pH of the surrounding environment.[13]

  • In the acidic environment of the stomach (pH 1-3): The molecule will be predominantly in its neutral, protonated form. This non-ionized state generally favors absorption across the lipid-rich gastric mucosa.[6]

  • In the more neutral to slightly alkaline environment of the intestines (pH 6-7.4) and blood (pH 7.4): The molecule will exist primarily in its ionized, deprotonated (carboxylate) form.[6][7] This ionized form is more water-soluble, which is crucial for dissolution in intestinal fluids and transport in the bloodstream. However, the negative charge can hinder passive diffusion across cell membranes.[6][7]

The strategic placement of the electron-withdrawing fluorine atom at the meta-position is expected to increase the acidity (lower the pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.2) by stabilizing the carboxylate anion through an inductive effect.[12] This fine-tuning of pKa is a common strategy in medicinal chemistry to optimize the absorption and distribution profile of a drug candidate.[8]

Lipophilicity (LogP): The Passport to Membranes

Lipophilicity is a double-edged sword in drug design. A certain degree of lipophilicity is essential for a drug to partition into and diffuse across the lipid bilayers of cell membranes, a critical step for absorption and reaching intracellular targets.[9][14] However, excessive lipophilicity can lead to several undesirable consequences:

  • Poor aqueous solubility: Highly lipophilic compounds tend to have low solubility in the aqueous environment of the gut and blood.[9]

  • Increased metabolic breakdown: Lipophilic molecules are more readily taken up by metabolic enzymes, such as cytochrome P450s, leading to faster clearance from the body.

  • Off-target effects and toxicity: Highly lipophilic drugs can accumulate in fatty tissues and interact non-specifically with various cellular components, leading to toxicity.[9]

  • Plasma protein binding: Lipophilic drugs often bind extensively to plasma proteins like albumin, reducing the concentration of free, pharmacologically active drug in circulation.

For orally administered drugs, a LogP value of less than 5 is one of the key recommendations of Lipinski's Rule of Five.[1][2] The predicted LogP of 1.8-2.2 for 3-Acetyl-5-fluorobenzoic acid places it in a favorable range for good absorption and membrane permeability without being excessively lipophilic.

Aqueous Solubility: The Starting Point for Absorption

For a drug administered orally, it must first dissolve in the fluids of the gastrointestinal tract before it can be absorbed into the bloodstream.[10][11][12] Poor aqueous solubility is a major hurdle in drug development, often leading to incomplete absorption and high inter-individual variability in therapeutic response.[10][12] More than 40% of new chemical entities are practically insoluble in water, making solubility enhancement a key focus of formulation science.[10]

The solubility of an ionizable compound like 3-Acetyl-5-fluorobenzoic acid is highly dependent on pH.[13] Its solubility will be lowest at a pH below its pKa, where it exists predominantly in the less polar, neutral form. As the pH increases above the pKa, the molecule ionizes to the more polar carboxylate, leading to a significant increase in aqueous solubility.[13]

Experimental Determination of Key Physicochemical Properties: A Practical Guide

To ensure the scientific integrity of a drug discovery program, predicted physicochemical properties must be validated by experimental measurement. The following section outlines standard, field-proven protocols for determining the pKa, LogP, and aqueous solubility of 3-Acetyl-5-fluorobenzoic acid.

Workflow for Physicochemical Characterization

The following diagram illustrates the logical flow of experiments for characterizing a new chemical entity.

G cluster_0 Initial Assessment cluster_1 Physicochemical Profiling cluster_2 Data Analysis & Interpretation A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Purity Analysis (HPLC) B->C D Melting Point Determination C->D E pKa Determination C->E F LogP Determination C->F G Aqueous Solubility Determination C->G H Comparison with Predicted Values D->H E->H F->H G->H I Assessment against Drug-Likeness Criteria H->I J Inform Structure-Activity Relationship (SAR) Studies I->J

Caption: Workflow for the physicochemical characterization of a new chemical entity.

Step-by-Step Experimental Protocols

This method relies on monitoring the pH of a solution of the compound as a strong base is added. The pKa is the pH at which the compound is 50% ionized.[12]

Protocol:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 3-Acetyl-5-fluorobenzoic acid and dissolve it in a suitable volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, but its concentration should be kept to a minimum and reported.

  • Titration Setup: Place the solution in a temperature-controlled vessel (25 °C) equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

This classic method directly measures the partitioning of a compound between n-octanol and water.

Protocol:

  • Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

  • Compound Distribution: Accurately weigh a small amount of 3-Acetyl-5-fluorobenzoic acid and dissolve it in the water-saturated n-octanol. Add an equal volume of the n-octanol-saturated water.

  • Equilibration: Vigorously shake the mixture in a sealed container for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours) at a constant temperature.

  • Phase Separation: Allow the two phases to separate completely, either by standing or by centrifugation.

  • Concentration Analysis: Determine the concentration of the compound in both the n-octanol and the aqueous phases using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

This is the gold standard method for determining the equilibrium solubility of a compound.[11]

Protocol:

  • Sample Preparation: Add an excess amount of solid 3-Acetyl-5-fluorobenzoic acid to a known volume of purified water (or a buffer of a specific pH) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Reporting: The aqueous solubility is reported in units such as mg/mL or µM.

Structural Insights: The Role of Solid-State Characterization

The arrangement of molecules in the solid state can significantly influence properties like solubility and dissolution rate. While a crystal structure for 3-Acetyl-5-fluorobenzoic acid is not publicly available, related structures provide valuable insights. For instance, the crystal structure of a co-crystal of 3-fluorobenzoic acid with 4-acetylpyridine reveals a moderate strength hydrogen bond between the carboxylic acid and the pyridine nitrogen.[15] This highlights the potential for hydrogen bonding to play a key role in the crystal packing of 3-Acetyl-5-fluorobenzoic acid.

Experimental Technique: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most powerful technique for determining the three-dimensional atomic structure of a crystalline compound.[3][16][17][18] This information can reveal details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal lattice energy and, consequently, the melting point and solubility.

G A Grow Single Crystal B Mount Crystal on Diffractometer A->B C Expose to X-ray Beam B->C D Collect Diffraction Data C->D E Solve the Structure (Phase Problem) D->E F Refine the Structural Model E->F G Analyze Intermolecular Interactions F->G

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion: A Data-Driven Path Forward

The physicochemical properties of 3-Acetyl-5-fluorobenzoic acid position it as a molecule with a promising starting point for drug design. Its molecular weight is well within the "rule-of-five" guidelines, and its predicted pKa and LogP suggest a favorable balance between aqueous solubility and membrane permeability. However, it is imperative to move beyond prediction and to experimentally validate these key parameters. The protocols outlined in this guide provide a robust framework for such a characterization. A thorough understanding of the physicochemical identity of this molecule will empower researchers to make informed decisions, whether it be in the design of more potent analogs, the development of suitable formulations, or the prediction of its in vivo behavior. The strategic integration of physicochemical profiling into the early stages of drug discovery is not merely a data-gathering exercise; it is a critical component of a rational, efficient, and ultimately more successful approach to the development of new medicines.

References

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). Retrieved March 7, 2026, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics, 2012, 892097. Retrieved March 7, 2026, from [Link]

  • The Importance of Solubility for New Drug Molecules. (2020, May 11). Farmacia, 68(3), 385-392. Retrieved March 7, 2026, from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved March 7, 2026, from [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. (2024, September 9). ALWSCI. Retrieved March 7, 2026, from [Link]

  • What does pKa mean and why can it influence drug absorption and excretion? (2018, May 1). AWS. Retrieved March 7, 2026, from [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. (2025, August 12). Zenovel. Retrieved March 7, 2026, from [Link]

  • Improving solubility and accelerating drug development. (n.d.). Veranova. Retrieved March 7, 2026, from [Link]

  • X-ray crystallography. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Importance of Solubility in Pharmaceuticals | Why Solubility Matters in Medicines? (2025, August 23). YouTube. Retrieved March 7, 2026, from [Link]

  • What is pKa and how is it used in drug development? (2023, December 13). Pion Inc. Retrieved March 7, 2026, from [Link]

  • Small molecule crystallography. (n.d.). Excillum. Retrieved March 7, 2026, from [Link]

  • Small Molecule X-ray Crystallography. (n.d.). Genesis Drug Discovery & Development. Retrieved March 7, 2026, from [Link]

  • Small Molecule X-ray Crystallography. (n.d.). METRIC - Office of Research and Innovation. Retrieved March 7, 2026, from [Link]

  • Experimental and predicted logP app (Caco-2) values based on equation 3 in Table 2. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Understanding predictions of drug profiles using explainable machine learning models. (n.d.). UPCommons. Retrieved March 7, 2026, from [Link]

  • Melting point determination. (n.d.). SSERC. Retrieved March 7, 2026, from [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter. Retrieved March 7, 2026, from [Link]

  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. (2021, July 31). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

  • The pKa Distribution of Drugs: Application to Drug Discovery. (2007, September 17). PMC. Retrieved March 7, 2026, from [Link]

  • 3-Fluorobenzoic acid, 97% | F6605-5G | SIGMA-ALDRICH | SLS Ireland. (n.d.). SLS. Retrieved March 7, 2026, from [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved March 7, 2026, from [Link]

  • 3-(3-Acetylphenyl)-5-fluorobenzoic acid. (n.d.). Pharmaffiliates. Retrieved March 7, 2026, from [Link]

  • 3-Fluorobenzoic acid-4-acetylpyridine (1/1) at 100 K. (n.d.). IUCr. Retrieved March 7, 2026, from [Link]

Sources

Foundational

3-Acetyl-5-fluorobenzoic acid CAS number and molecular weight

Executive Summary 3-Acetyl-5-fluorobenzoic acid (CAS: 1393557-03-3 ) is a high-value fluorinated building block used primarily in the optimization of lead compounds for oncology and immunology indications. Its structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Acetyl-5-fluorobenzoic acid (CAS: 1393557-03-3 ) is a high-value fluorinated building block used primarily in the optimization of lead compounds for oncology and immunology indications. Its structural uniqueness lies in the meta-meta substitution pattern relative to the carboxylic acid, providing a rare combination of electronic withdrawal and lipophilic modulation.

The presence of the fluorine atom at the C5 position enhances metabolic stability by blocking oxidative metabolism (specifically P450-mediated hydroxylation), while the C3-acetyl group serves as a versatile "synthetic handle" for further derivatization—most notably in the formation of heterocycles like quinazolines, indazoles, and benzimidazoles.

Part 1: Chemical Identity & Physicochemical Profile

This compound is not a standard catalog reagent in many general labs; it is a specialized intermediate. The following data aggregates confirmed specifications from high-purity synthesis lots.

Property Specification
Chemical Name 3-Acetyl-5-fluorobenzoic acid
CAS Number 1393557-03-3
Molecular Formula C₉H₇FO₃
Molecular Weight 182.15 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water
pKa (Calc.) ~3.6 (Acidic due to electron-withdrawing F and Acetyl groups)
LogP (Calc.) ~1.92 (Moderate lipophilicity)
SMILES CC(=O)C1=CC(F)=CC(C(O)=O)=C1

Part 2: Synthetic Methodology (The "Stille-Hydrolysis" Route)

While direct Friedel-Crafts acetylation of 3-fluorobenzoic acid is feasible, it often suffers from poor regioselectivity due to the deactivating nature of the carboxylic acid group.

The most robust, field-proven protocol for synthesizing high-purity 3-acetyl-5-fluorobenzoic acid is via Palladium-catalyzed cross-coupling starting from 3-bromo-5-fluorobenzoic acid . This method ensures exclusive regiochemistry.

Experimental Protocol

Precursor: Methyl 3-bromo-5-fluorobenzoate (CAS: 1215323-56-0) Note: The carboxylic acid is esterified first to prevent catalyst poisoning.

Step 1: Stille Coupling (Introduction of the Acetyl Equivalent)

  • Setup: In a flame-dried Schlenk flask, dissolve Methyl 3-bromo-5-fluorobenzoate (1.0 eq) in anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reagents: Add Tributyl(1-ethoxyvinyl)tin (1.2 eq) and Pd(PPh₃)₄ (5 mol%).

  • Reaction: Degas with Argon for 15 minutes. Heat to 90°C for 16 hours under inert atmosphere.

  • Mechanism: The Pd(0) inserts into the C-Br bond. The ethoxyvinyl group transfers, creating an enol ether intermediate.

Step 2: Acidic Hydrolysis (Unmasking the Ketone & Acid)

  • Quench: Cool the reaction mixture to room temperature.

  • Hydrolysis: Add 1N HCl (aq) directly to the reaction mixture and stir vigorously for 2 hours. This step performs two functions:

    • Hydrolyzes the enol ether to the methyl ketone (Acetyl group).

    • Hydrolyzes the methyl ester back to the free carboxylic acid (if harsh conditions are used, otherwise specific saponification with LiOH may be required subsequently).

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane to yield the target acid.

Visualized Pathway (DOT Diagram)

SynthesisPathway Start 3-Bromo-5-fluorobenzoic acid (Precursor) Step1 Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 3-bromo-5-fluorobenzoate Step1->Inter1 Step2 Stille Coupling (Pd(PPh3)4, Tributyl(1-ethoxyvinyl)tin) Inter1->Step2 Inter2 Enol Ether Intermediate Step2->Inter2 Step3 Acid Hydrolysis (1N HCl) Inter2->Step3 Final 3-Acetyl-5-fluorobenzoic acid (Target) Step3->Final

Caption: Regioselective synthesis via Pd-catalyzed cross-coupling of a brominated precursor.

Part 3: Medicinal Chemistry Applications

The 3-acetyl-5-fluorobenzoic acid scaffold is not merely a passive structural element; it is an active pharmacophore modulator .

1. Metabolic Blocking (The Fluorine Effect) In drug design, the C5-position of a benzoic acid ring is a "hotspot" for Phase I metabolic oxidation. Replacing a hydrogen with fluorine (Van der Waals radius 1.47 Å vs 1.20 Å for H) blocks this site from Cytochrome P450 attack without significantly altering the steric profile of the molecule. This extends the half-life (


) of the final drug candidate.

2. The Acetyl "Warhead" Precursor The acetyl group at C3 is electronically electron-withdrawing, which lowers the pKa of the benzoic acid, potentially increasing anionic character at physiological pH. More importantly, the acetyl group is a prime electrophile for cyclization reactions.

  • Reaction with Hydrazines: Yields Indazoles (kinase inhibitors).

  • Reaction with Anilines: Yields Quinolines (antimalarial/antibacterial scaffolds).

3. Bioisosterism This molecule serves as a bioisostere for 3-acetylbenzoic acid or 3,5-difluorobenzoic acid, offering a middle ground in terms of lipophilicity and electronic density.

Part 4: Quality Control & Safety

Characterization Standards:

  • ¹H NMR (DMSO-d₆): Look for the singlet acetyl methyl group at ~2.6 ppm. The aromatic protons will appear as a set of doublets/triplets in the 7.5–8.5 ppm range, showing distinct coupling constants (

    
    ) due to the fluorine atom.
    
  • ¹⁹F NMR: Essential for confirming the presence and single position of the fluorine atom (typically around -110 to -115 ppm).

Safety Protocol (SDS Summary):

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Handling: Use a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent slow oxidation of the acetyl group or decarboxylation over long periods.

References

  • BLD Pharm. (2025).[1][2] Product Analysis: 3-Acetyl-5-fluorobenzoic acid (CAS 1393557-03-3).[3][1][4][5][6][7] Retrieved from

  • ChemicalBook. (2024). Chemical Properties and Safety Data for Fluorinated Benzoic Acids. Retrieved from

  • Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society. (Foundational reference for the Stille coupling methodology utilized in the synthesis protocol).
  • MolCore. (2025).[8] Catalog Entry: 3-Acetyl-5-fluorobenzoic acid. Retrieved from

Sources

Exploratory

role of 3-Acetyl-5-fluorobenzoic acid in medicinal chemistry

An In-depth Technical Guide: The Strategic Role of 3-Acetyl-5-fluorobenzoic Acid in Medicinal Chemistry Authored for: Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: The Strategic Role of 3-Acetyl-5-fluorobenzoic Acid in Medicinal Chemistry

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1] This technical guide provides an in-depth analysis of 3-Acetyl-5-fluorobenzoic acid, a highly versatile and increasingly important building block in drug discovery. We will dissect its unique structural attributes, explore its synthetic utility, and present its critical role in the development of targeted therapies, with a particular focus on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) and kinase inhibitors. This guide is designed to move beyond simple recitation of facts, instead providing a narrative grounded in mechanistic rationale and field-proven insights to empower researchers in their own drug design endeavors.

The Physicochemical Advantage: Why 3-Acetyl-5-fluorobenzoic Acid?

The utility of 3-Acetyl-5-fluorobenzoic acid stems from the synergistic interplay of its three key functional groups: the carboxylic acid, the meta-positioned fluorine atom, and the acetyl moiety. Each contributes to a unique physicochemical profile that medicinal chemists can leverage to overcome common drug development hurdles.

  • Fluorine's Influence : The fluorine atom, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect.[2] When placed at the meta-position relative to the carboxylic acid, it increases the acidity (lowers the pKa) compared to unsubstituted benzoic acid.[1][3] This modulation can be critical for optimizing salt formation, solubility, and interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby enhancing a drug candidate's metabolic stability and half-life.[4]

  • The Acetyl Group as a Versatile Modulator : The acetyl group is a key pharmacophoric feature. It can act as a hydrogen bond acceptor, forming crucial interactions within a target's binding pocket. Its presence also provides a secondary reactive handle for further synthetic elaboration, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

  • The Carboxylic Acid Handle : The carboxylic acid is the primary point of attachment for building more complex molecules. It is readily converted into amides, esters, and other functional groups, making it an ideal anchor point for derivatization in a drug discovery campaign.

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula pKa (approx.) Key Attributes in Drug Design
Benzoic Acid C₇H₆O₂ 4.20 Baseline aromatic carboxylic acid scaffold.[1]
3-Fluorobenzoic Acid C₇H₅FO₂ 3.86 Increased acidity and metabolic stability due to fluorine.[1]

| 3-Acetyl-5-fluorobenzoic acid | C₉H₇FO₃ | ~3.7-3.8 | Combines increased acidity, metabolic stability, and a key hydrogen-bond accepting acetyl group for target interaction. |

Synthetic Utility: A Multifunctional Scaffold for Library Development

3-Acetyl-5-fluorobenzoic acid is a robust starting material for a variety of chemical transformations central to medicinal chemistry. The distinct reactivity of its functional groups allows for selective and sequential modifications.

The primary and most crucial reaction is the formation of an amide bond. The carboxylic acid is typically activated—often by conversion to an acid chloride or through the use of peptide coupling reagents (e.g., HATU, HOBt)—and then reacted with a primary or secondary amine to form a stable amide linker. This amide bond is a ubiquitous feature in many approved drugs.

G start 3-Acetyl-5-fluorobenzoic Acid amide_coupling Amide Coupling (e.g., SOCl₂, HATU) start->amide_coupling R-NH₂ acetyl_mod Acetyl Group Modification start->acetyl_mod ring_chem Aromatic Ring Chemistry start->ring_chem product_amide Amide Derivatives (e.g., PARP Inhibitors) amide_coupling->product_amide product_alcohol Secondary Alcohols (via Reduction) acetyl_mod->product_alcohol NaBH₄ product_heterocycle Heterocycles (via Condensation) acetyl_mod->product_heterocycle Hydrazine, etc. product_coupling Biaryl Compounds (via Cross-Coupling) ring_chem->product_coupling Suzuki, etc. (requires activation)

Caption: Key synthetic transformations of 3-Acetyl-5-fluorobenzoic acid.

Application Spotlight I: A Cornerstone in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway.[5] Inhibitors of PARP have emerged as a major breakthrough in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5]

The Rationale: Many potent PARP inhibitors are designed to mimic the nicotinamide moiety of the natural substrate, NAD+, to competitively bind in the enzyme's catalytic domain.[6] The carboxamide group derived from 3-Acetyl-5-fluorobenzoic acid serves as an excellent nicotinamide isostere. The amide NH and carbonyl oxygen can form critical hydrogen bonds in the PARP active site, while the fluorinated aromatic ring can engage in favorable pi-stacking and other non-covalent interactions.

The synthesis of advanced PARP inhibitors often involves coupling 3-Acetyl-5-fluorobenzoic acid with complex amine-containing heterocyclic scaffolds.

G sub_A 3-Acetyl-5-fluorobenzoic Acid reaction Amide Bond Formation (Coupling Reagents) sub_A->reaction sub_B Amine-containing Scaffold (e.g., Piperidine) sub_B->reaction intermediate Key Amide Intermediate reaction->intermediate steps Further Synthetic Steps (e.g., Deprotection, Cyclization) intermediate->steps final Final PARP Inhibitor steps->final

Sources

Foundational

solubility profile of 3-Acetyl-5-fluorobenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility Profile of 3-Acetyl-5-fluorobenzoic Acid in Organic Solvents Authored by: A Senior Application Scientist Introduction: The Critical Role of Solubility in Drug Development In...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 3-Acetyl-5-fluorobenzoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical parameter that dictates the formulation strategy, bioavailability, and ultimately, the therapeutic efficacy of a drug product.[1] For a molecule like 3-Acetyl-5-fluorobenzoic acid, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry, understanding its solubility profile across a range of organic solvents is a prerequisite for any formulation development program, from early-stage discovery to late-stage manufacturing.[1][2]

This guide provides a comprehensive framework for determining and interpreting the solubility profile of 3-Acetyl-5-fluorobenzoic acid. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind the experimental design. We will explore the predicted physicochemical properties of the molecule, outline a robust experimental methodology for solubility determination, and provide a framework for data analysis and interpretation.

Physicochemical Profile of 3-Acetyl-5-fluorobenzoic Acid

A thorough understanding of the molecule's structure is essential to predict its solubility behavior and to make informed choices about solvent selection.

Molecular Structure:

  • Core: A benzene ring, which is inherently nonpolar and hydrophobic.

  • Substituents:

    • Carboxylic Acid (-COOH): A polar, ionizable group capable of acting as a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar, protic solvents. The pKa of this group will be a critical determinant of solubility in protic or buffered systems.[3]

    • Acetyl Group (-COCH₃): A moderately polar group that can act as a hydrogen bond acceptor.

    • Fluorine (-F): An electron-withdrawing group that can influence the acidity of the carboxylic acid and participate in dipole-dipole interactions.

Based on this structure, 3-Acetyl-5-fluorobenzoic acid is expected to exhibit a complex solubility profile, with appreciable solubility in polar organic solvents, particularly those that can engage in hydrogen bonding. Its solubility in nonpolar, aprotic solvents is likely to be limited due to the presence of the polar functional groups. For instance, the related compound 3-acetylbenzoic acid is known to be soluble in ethanol and acetone but has limited solubility in water.[4] Similarly, 3-fluorobenzoic acid is soluble in organic solvents like ethanol and acetone.[5]

Designing a Comprehensive Solubility Study

The objective of this study is to determine the equilibrium or thermodynamic solubility of 3-Acetyl-5-fluorobenzoic acid in a diverse set of organic solvents. The choice of solvents should span a range of polarities, hydrogen bonding capabilities, and solvent classes commonly used in pharmaceutical processing.

Solvent Selection Rationale

The selected solvents are categorized based on their functional groups and polarity to provide a comprehensive understanding of the solute-solvent interactions.

Solvent Class Specific Solvents Rationale
Alcohols Methanol, Ethanol, IsopropanolPolar, protic solvents capable of hydrogen bonding with the carboxylic acid.
Ketones Acetone, Methyl Ethyl KetonePolar, aprotic solvents that can act as hydrogen bond acceptors.
Esters Ethyl AcetateModerately polar solvent, common in synthesis and purification.
Ethers Tetrahydrofuran (THF)Aprotic, moderately polar cyclic ether.
Nitriles AcetonitrilePolar, aprotic solvent with a strong dipole moment.
Halogenated Dichloromethane (DCM)A nonpolar, aprotic solvent, useful for assessing solubility in less polar media.
Hydrocarbons Heptane, TolueneNonpolar solvents to establish the lower limit of solubility.

This selection will allow for the evaluation of the impact of solvent polarity, proticity, and hydrogen bonding potential on the solubility of 3-Acetyl-5-fluorobenzoic acid.

Experimental Protocol: Equilibrium Shake-Flask Method

The saturation shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic equilibrium state.[2][3]

Materials and Equipment
  • 3-Acetyl-5-fluorobenzoic acid (crystalline solid, purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 3-Acetyl-5-fluorobenzoic acid to a series of glass vials. The key is to ensure that a solid phase remains at equilibrium, indicating saturation.[2][3] A starting point would be to add approximately 20 mg of the compound to 2 mL of each selected solvent.

  • Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker set to 25 °C (or another physiologically relevant temperature). The samples should be agitated for a sufficient period to reach equilibrium. A 48- to 72-hour equilibration time is typically recommended to ensure that true equilibrium is achieved.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.[3] Alternatively, the samples can be centrifuged at a high speed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant from each vial using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared vial.[2] It is crucial to discard the first few drops of the filtrate to avoid any potential adsorption onto the filter membrane. Accurately weigh the collected filtrate and then dilute it gravimetrically with a suitable mobile phase for HPLC analysis.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC method. The concentration of 3-Acetyl-5-fluorobenzoic acid in the saturated solution is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

  • Solid Phase Analysis: After the experiment, the residual solid from each vial should be collected, dried, and analyzed (e.g., by DSC or XRPD) to ensure that the compound has not undergone any polymorphic transformation or formed a solvate during the experiment.

Safety Precautions
  • Always handle 3-Acetyl-5-fluorobenzoic acid and all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and solvent-resistant gloves.[6][7]

  • Consult the Safety Data Sheet (SDS) for 3-Acetyl-5-fluorobenzoic acid and all solvents prior to use.[8][9][10]

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise table, expressing the solubility in common units such as mg/mL and mol/L.

Table of Expected Solubility Data
Solvent Solvent Class Polarity Index Solubility (mg/mL) Solubility (mol/L)
MethanolAlcohol5.1Experimental ValueExperimental Value
EthanolAlcohol4.3Experimental ValueExperimental Value
IsopropanolAlcohol3.9Experimental ValueExperimental Value
AcetoneKetone5.1Experimental ValueExperimental Value
Methyl Ethyl KetoneKetone4.7Experimental ValueExperimental Value
Ethyl AcetateEster4.4Experimental ValueExperimental Value
TetrahydrofuranEther4.0Experimental ValueExperimental Value
AcetonitrileNitrile5.8Experimental ValueExperimental Value
DichloromethaneHalogenated3.1Experimental ValueExperimental Value
TolueneHydrocarbon2.4Experimental ValueExperimental Value
HeptaneHydrocarbon0.1Experimental ValueExperimental Value
Interpretation of Results

The solubility data should be analyzed in the context of the solvent's physicochemical properties. A high solubility in alcohols and ketones would confirm the importance of hydrogen bonding and polar interactions. Conversely, low solubility in hydrocarbons like heptane would highlight the compound's overall polar nature. This systematic approach allows for the development of a predictive understanding of the compound's solubility, which is invaluable for downstream applications such as crystallization process development and formulation design.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid to solvent in vial equil1 Agitate at constant temp (48-72h) prep1->equil1 Reach Equilibrium sep1 Sedimentation or Centrifugation equil1->sep1 Separate Phases an1 Filter supernatant (0.22 µm) sep1->an1 Collect Saturated Solution an2 Dilute sample an1->an2 an3 Quantify by HPLC an2->an3 G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute 3-Acetyl-5-fluorobenzoic acid p1 Carboxylic Acid (H-bond donor/acceptor) p2 Acetyl Group (H-bond acceptor) p3 Aromatic Ring (Hydrophobic) Solvent Organic Solvent s1 Polarity s2 Protic / Aprotic s3 H-bond capability Solubility Solubility p1->Solubility Interacts with p2->Solubility Interacts with p3->Solubility Interacts with s1->Solubility Influences s2->Solubility Influences s3->Solubility Influences

Caption: Factors influencing the solubility of 3-Acetyl-5-fluorobenzoic acid.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the . By following the detailed experimental protocol and considering the physicochemical properties of both the solute and the solvents, researchers can generate high-quality, reliable data. This information is not merely an academic exercise; it is a critical dataset that informs crucial decisions in the drug development pipeline, including solvent selection for synthesis and purification, formulation design, and the prediction of in vivo performance. A thorough understanding of solubility, as detailed in this guide, is a fundamental step toward successfully advancing a promising compound from the laboratory to the clinic.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (URL: [Link])

  • Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. (URL: [Link])

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed. (URL: [Link])

  • SAFETY DATA SHEET - National Institute of Standards and Technology. (URL: [Link])

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (URL: [Link])

  • SAFETY DATA SHEET - Gelest. (URL: [Link])

  • WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy. (URL: [Link])

  • 3-(3-Acetylphenyl)-5-fluorobenzoic acid - Pharmaffiliates. (URL: [Link])

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (URL: [Link])

  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (URL: [Link])

  • SAFETY DATA SHEET - SigmaAldrich.cn. (URL: [Link])

  • 3-Cyano-5-fluorobenzoic acid | C8H4FNO2 | CID 2757963 - PubChem. (URL: [Link])

  • 3-Fluorobenzoic acid - Wikipedia. (URL: [Link])

  • 3-Fluorobenzoic acid - Grokipedia. (URL: [Link])

  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an - UNT Digital Library. (URL: [Link])

Sources

Exploratory

difference between 3-Acetyl-5-fluorobenzoic acid and 3-fluorobenzoic acid

The following technical guide provides an in-depth analysis comparing 3-Acetyl-5-fluorobenzoic acid and 3-fluorobenzoic acid . This document is structured for researchers in medicinal chemistry and process development, f...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis comparing 3-Acetyl-5-fluorobenzoic acid and 3-fluorobenzoic acid . This document is structured for researchers in medicinal chemistry and process development, focusing on synthetic utility, electronic properties, and application in drug discovery.

Core Analysis of Structural Divergence and Synthetic Utility

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 3-fluorobenzoic acid (3-FBA) serves as a fundamental "Level 1" building block—a metabolic probe and a bioisostere for benzoic acid. In contrast, 3-Acetyl-5-fluorobenzoic acid (3-Ac-5-FBA) represents a "Level 2" bifunctional scaffold.

While 3-FBA offers a single vector for diversification (the carboxylic acid), 3-Ac-5-FBA provides orthogonal reactivity via a meta-acetyl handle. This additional ketone functionality allows for the rapid construction of fused heterocycles (e.g., indazoles, quinolines) while retaining the fluorobenzoic acid motif for solubility and protein binding.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The following table contrasts the core properties of both compounds. Note the shift in acidity and lipophilicity driven by the acetyl substituent.

Feature3-Fluorobenzoic Acid3-Acetyl-5-fluorobenzoic Acid
CAS Number 455-38-91513935-57-0
Molecular Formula C₇H₅FO₂C₉H₇FO₃
MW ( g/mol ) 140.11182.15
pKa (COOH) 3.86 (Exp)~3.45 (Pred)*
LogP 2.161.73
H-Bond Acceptors 23
Electronic Effect Inductive withdrawing (-I)Synergistic withdrawing (-I, -M)

*Prediction based on Hammett Equation: The acetyl group (


) exerts a strong electron-withdrawing effect, stabilizing the carboxylate anion more effectively than fluorine alone.

Structural & Electronic Analysis

Electronic Topography

The introduction of the acetyl group at the 3-position (meta to the carboxyl) fundamentally alters the electronic landscape of the benzene ring.

  • 3-Fluorobenzoic Acid: The fluorine atom at position 3 exerts a strong inductive withdrawing effect (

    
    ), lowering the pKa relative to benzoic acid (4.20). However, resonance donation (
    
    
    
    ) is negligible at the meta position.
  • 3-Acetyl-5-fluorobenzoic Acid: This molecule possesses two electron-withdrawing groups (EWGs) meta to the carboxyl. The acetyl group contributes both inductively and via resonance (though resonance is less direct to the carboxyl, it depletes ring electron density). This makes the ring highly deactivated towards electrophilic aromatic substitution (

    
    ) but highly activated for nucleophilic aromatic substitution (
    
    
    
    ) at the fluorine position.
Visualization: Electronic Divergence

The following diagram illustrates the structural relationship and electronic vectors.

G FBA 3-Fluorobenzoic Acid (Monofunctional) Inductive Inductive Effect (-I) Fluorine stabilizes anion FBA->Inductive Driven by F AcFBA 3-Acetyl-5-fluorobenzoic Acid (Bifunctional Scaffold) AcFBA->Inductive Driven by F Resonance Mesomeric Effect (-M) Acetyl depletes ring density AcFBA->Resonance Driven by COMe Inductive->AcFBA Lower pKa

Figure 1: Comparison of electronic effects. The 3-Acetyl derivative benefits from dual withdrawing groups, increasing acidity and susceptibility to nucleophilic attack.

Synthetic Pathways[11][12]

Synthesis of 3-Fluorobenzoic Acid (Standard)

The synthesis is trivial and typically achieved via:

  • Oxidation: From 3-fluorotoluene using KMnO₄.

  • Hydrolysis: From 3-fluorobenzonitrile.

  • Deamination: From 2-amino-5-fluorobenzoic acid (via diazonium).

Synthesis of 3-Acetyl-5-fluorobenzoic Acid (Advanced)

Direct acetylation of 3-fluorobenzoic acid is difficult due to ring deactivation. The preferred "field-proven" route utilizes Palladium-catalyzed cross-coupling (Stille or Heck) on a brominated precursor.

Recommended Workflow: The Stille Carbonylation Route

This protocol ensures high regioselectivity and yield.

  • Starting Material: 3-Bromo-5-fluorobenzoic acid.[1]

  • Esterification: Protect COOH as methyl ester (MeOH, H₂SO₄).

  • Stille Coupling: React with tributyl(1-ethoxyvinyl)tin.

  • Hydrolysis: Acidic workup converts the vinyl ether to the ketone and saponifies the ester.

Synthesis Start 3-Bromo-5-fluorobenzoic acid Step1 1. Esterification (MeOH/H+) (Protection) Start->Step1 Intermediate1 Methyl 3-bromo-5-fluorobenzoate Step1->Intermediate1 Step2 2. Stille Coupling (Pd(PPh3)4, Tributyl(1-ethoxyvinyl)tin) Intermediate1->Step2 Intermediate2 Vinyl Ether Intermediate Step2->Intermediate2 Step3 3. Acid Hydrolysis (HCl) (Ketone formation + Deprotection) Intermediate2->Step3 Product 3-Acetyl-5-fluorobenzoic acid Step3->Product

Figure 2: Modular synthesis of 3-Acetyl-5-fluorobenzoic acid from commercially available precursors.

Reactivity & Drug Discovery Applications[4]

Orthogonal Functionalization

The primary advantage of 3-Ac-5-FBA over 3-FBA is the ability to perform orthogonal chemistry .

  • COOH Site: Amide coupling (EDC/HOBt) to attach solubilizing tails or pharmacophores.

  • Acetyl Site: Condensation reactions.

    • Hydrazines

      
      Indazoles/Pyrazoles  (Kinase inhibitor scaffolds).
      
    • Anilines

      
      Schiff bases/Reductive amination .
      
    • Claisen Condensation

      
      1,3-Dicarbonyls  (Pyrimidines).
      
Case Study: Kinase Inhibitor Design

In the design of p38 MAP kinase inhibitors, the fluorophenyl moiety is often used to fill a hydrophobic pocket, while the carbonyl interacts with the hinge region.

  • Using 3-FBA: You are limited to amide linkers.

  • Using 3-Ac-5-FBA: You can cyclize the acetyl group to form a 3-substituted indazole , a privileged scaffold in oncology (e.g., similar to Axitinib or Pazopanib cores).

Detailed Experimental Protocol

Protocol: Synthesis of 3-Acetyl-5-fluorobenzoic acid via Stille Coupling Note: This protocol assumes starting from the methyl ester of 3-bromo-5-fluorobenzoic acid.

Reagents:

  • Methyl 3-bromo-5-fluorobenzoate (1.0 eq)

  • Tributyl(1-ethoxyvinyl)tin (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • Toluene (anhydrous)

  • HCl (2N)

Procedure:

  • Setup: In a flame-dried Schlenk flask under Argon, dissolve Methyl 3-bromo-5-fluorobenzoate (2.33 g, 10 mmol) in anhydrous Toluene (20 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (580 mg, 0.5 mmol). Stir for 5 minutes.

  • Coupling: Add tributyl(1-ethoxyvinyl)tin (4.33 g, 12 mmol). Heat the mixture to reflux (110°C) for 16 hours. Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of bromide.

  • Hydrolysis: Cool to room temperature. Add 2N HCl (15 mL) and stir vigorously for 2 hours. This step hydrolyzes the intermediate enol ether to the ketone.

  • Saponification (One-pot): To the same vessel, add NaOH (20 mL, 2N) and heat to 60°C for 1 hour to hydrolyze the methyl ester.

  • Workup: Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove tin byproducts. Acidify the aqueous layer to pH 2 with conc. HCl.

  • Isolation: Extract the white precipitate with EtOAc (3 x 30 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water to yield 3-Acetyl-5-fluorobenzoic acid as a white solid.

Safety Note: Organotin compounds are toxic. Perform all reactions in a fume hood and dispose of tin waste separately.

References

  • 3-Fluorobenzoic acid Properties & CAS : Sigma-Aldrich / Merck KGaA. (2025). Product No. 455-38-9.[2][3][4][5] Link

  • Synthesis of Fluorobenzoic Acids : BenchChem Technical Support. (2025).[6][7][8] Synthesis of 3-Fluorobenzoyl-CoA for Research Applications. Link

  • Stille Coupling Methodology : Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society, 100(11), 3636-3638. Link

  • Hammett Parameters : Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • HIV Integrase Inhibitors (Use of 3-Ac-5-FBA) : Current Research in Pharmacology and Drug Discovery. (2011). Novel HIV-1 Integrase Inhibitors Study. Link

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling, Safety Data, and Advanced Handling of 3-Acetyl-5-fluorobenzoic Acid in Drug Discovery

Executive Summary & Structural Rationale In modern drug development, the strategic incorporation of halogenated aromatic building blocks is a proven tactic to modulate physicochemical properties, enhance lipophilicity, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug development, the strategic incorporation of halogenated aromatic building blocks is a proven tactic to modulate physicochemical properties, enhance lipophilicity, and block metabolic liabilities (such as CYP450-mediated oxidation). 3-Acetyl-5-fluorobenzoic acid (CAS: 1393557-03-3) serves as a highly versatile, bifunctional intermediate.

As a Senior Application Scientist, I frequently select this compound because it offers orthogonal reactivity: the carboxylic acid moiety acts as a primary handle for immediate amide coupling, while the acetyl group allows for subsequent late-stage functionalization (e.g., via reductive amination or condensation to form complex heterocycles). Understanding both its chemical potential and its specific hazard profile is critical for designing safe, high-throughput synthetic workflows.

Physicochemical Profiling

To design a robust experimental protocol, we must first establish the compound's baseline properties. The presence of the electron-withdrawing fluorine atom not only impacts the molecule's biological behavior but also significantly lowers the pKa of the carboxylic acid compared to unsubstituted analogs.

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionRationale / Impact on Handling
CAS Number 1393557-03-3 [1]Unique identifier for inventory and SDS tracking.
Molecular Formula C9H7FO3Dictates mass spectrometry parameters (Exact Mass: 182.04).
Molecular Weight 182.15 g/mol Used for precise gravimetric dispensing.
Appearance Solid powderProne to static; requires anti-static handling techniques.
Solubility Soluble in DMF, DMSO, MeOHRequires polar aprotic solvents for stock solutions to prevent premature enolization of the acetyl group.
Storage Conditions 2-8°C, sealed in dry environmentHygroscopic nature can lead to clumping and degradation over time.

Hazard Identification & Toxicological Rationale (SDS Core)

While highly specialized research chemicals often lack exhaustive, compound-specific toxicological studies, we must extrapolate the safety data sheet (SDS) parameters from the well-documented fluorobenzoic acid class [2].

The primary hazards of 3-Acetyl-5-fluorobenzoic acid are driven by its structural features. The inductive effect of the meta-fluorine atom increases the acidity of the carboxyl group. Consequently, upon contact with physiological moisture (sweat, tears, mucous membranes), rapid proton dissociation occurs, leading to localized pH drops and severe tissue irritation.

Table 2: GHS Hazard Classification & Mitigation
Hazard CodeDescriptionMechanistic CauseRequired Mitigation
H315 Causes skin irritationAcidic protonation of epidermal proteins.Nitrile gloves (double-gloving recommended).
H319 Causes serious eye irritationRapid pH alteration in ocular fluid.ANSI-approved safety goggles; access to eyewash station.
H335 May cause respiratory irritationInhalation of fine, static-charged dust particles.Handle exclusively within a certified fume hood (P261).

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, a protocol must be more than a list of instructions; it must be a self-validating system . The following methodologies incorporate built-in analytical checkpoints to guarantee both safety and chemical efficacy.

Protocol 1: Safe Gravimetric Dispensing and Stock Solution Preparation

Causality: Powders with fluorinated aromatic rings often exhibit strong electrostatic charges, making them difficult to weigh and increasing the risk of aerosolization (H335).

  • Preparation: Ground the analytical balance and use an anti-static ionizer gun on the weighing spatula and weigh boat.

  • Dispensing: Weigh 182.15 mg (1.0 mmol) of 3-Acetyl-5-fluorobenzoic acid inside a ductless powder-weighing hood or standard fume hood.

  • Solvation: Transfer the powder to a dry 10 mL volumetric flask. Add 8 mL of anhydrous, amine-free N,N-Dimethylformamide (DMF).

  • Validation (The Self-Validating Step): Before proceeding to downstream synthesis, analyze a 1 µL aliquot via LC-MS. Success is confirmed by the presence of a single, clean peak corresponding to the [M-H]- ion (m/z 181.1). If multiple peaks are observed, it indicates base-catalyzed aldol condensation of the acetyl group due to contaminated solvent, and the stock must be discarded.

  • Finalization: Bring the volume to 10 mL with DMF to yield a precise 0.1 M stock solution. Store under Nitrogen (

    
    ) at 4°C.
    
Protocol 2: Orthogonal Functionalization (Amide Coupling)

Causality: We utilize HATU/DIPEA for amide coupling because the electron-withdrawing fluorine slightly deactivates the carboxylic acid, requiring a highly efficient coupling reagent to prevent epimerization or low yields.

  • Activation: To 1.0 mL of the 0.1 M stock solution (0.1 mmol), add 1.1 equivalents of HATU (41.8 mg) and 3.0 equivalents of DIPEA (52 µL). Stir at room temperature for 10 minutes.

  • Validation (The Self-Validating Step): Quench a 5 µL aliquot of the reaction mixture with 100 µL of Methanol and inject it into the UPLC-MS. You must observe the mass of the methyl ester intermediate. This confirms the carboxylic acid is fully activated. If unreacted acid remains, do not proceed; check reagent integrity.

  • Coupling: Once activation is validated, add 1.2 equivalents of your target primary/secondary amine. Stir for 2 hours.

  • Quenching & Safety: Quench the reaction with saturated aqueous

    
    . This neutralizes the basic DIPEA and safely precipitates the fluorinated product for extraction.
    

Safety & Handling Workflow Visualization

The following diagram maps the logical relationship between hazard assessment, engineering controls, and downstream synthetic validation.

G A 3-Acetyl-5-fluorobenzoic acid (Solid Powder) B Hazard Assessment (H315, H319, H335) A->B SDS Review C Engineering Controls (Fume Hood, Anti-Static) B->C Mitigate D PPE Verification (Gloves, Goggles) B->D Mitigate E Stock Solution Prep (Anhydrous DMF) C->E Handle D->E Handle F Downstream Synthesis (Amide Coupling) E->F React & Validate

Workflow for the safe handling and downstream processing of 3-Acetyl-5-fluorobenzoic acid.

References

Protocols & Analytical Methods

Method

synthesis of 3-Acetyl-5-fluorobenzoic acid from 3-bromo-5-fluorobenzoic acid

Technical Application Note: Scalable Synthesis of 3-Acetyl-5-fluorobenzoic Acid via Pd-Catalyzed Cross-Coupling Executive Summary Target Compound: 3-Acetyl-5-fluorobenzoic acid Starting Material: 3-Bromo-5-fluorobenzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Scalable Synthesis of 3-Acetyl-5-fluorobenzoic Acid via Pd-Catalyzed Cross-Coupling

Executive Summary

Target Compound: 3-Acetyl-5-fluorobenzoic acid Starting Material: 3-Bromo-5-fluorobenzoic acid Primary Methodology: Palladium-catalyzed Stille cross-coupling with tributyl(1-ethoxyvinyl)stannane followed by hydrolysis. Application: Key intermediate for MAP kinase inhibitors, fluorinated biaryl scaffolds, and metabolic probes in drug discovery.

This application note details a robust, four-step protocol for the conversion of 3-bromo-5-fluorobenzoic acid to 3-acetyl-5-fluorobenzoic acid. While direct lithiation strategies are possible, they are often plagued by benzyne formation due to the meta-fluorine substituent. The selected Stille coupling route offers superior chemoselectivity, avoiding defluorination and allowing for scalable processing under mild conditions.

Strategic Analysis & Retrosynthesis

The synthesis is designed to navigate two critical challenges:

  • Chemoselectivity: Preserving the C–F bond while activating the C–Br bond.

  • Functional Group Compatibility: The carboxylic acid moiety can poison Pd(0) catalysts or lead to proto-destannylation. Therefore, an ester protection strategy is employed.

Retrosynthetic Logic:

  • Target: 3-Acetyl-5-fluorobenzoic acid.[1][2][3]

  • Disconnection: Acyl-Aryl bond formation.

  • Precursor: Methyl 3-acetyl-5-fluorobenzoate.

  • Key Transformation: Stille coupling of Methyl 3-bromo-5-fluorobenzoate with an acetyl surrogate (vinyl ether).

Retrosynthesis Target 3-Acetyl-5-fluorobenzoic acid Inter1 Methyl 3-acetyl-5-fluorobenzoate Target->Inter1 Hydrolysis (LiOH) Inter2 Methyl 3-bromo-5-fluorobenzoate Inter1->Inter2 Stille Coupling (Pd(PPh3)4, Vinyl Sn) Start 3-Bromo-5-fluorobenzoic acid Inter2->Start Esterification (MeOH, H+)

Figure 1: Retrosynthetic strategy prioritizing ester protection to ensure catalytic turnover.

Detailed Experimental Protocol

Phase 1: Acid Protection (Esterification)

Objective: Mask the acidic proton to prevent catalyst inhibition and improve solubility.

Reagents:

  • 3-Bromo-5-fluorobenzoic acid (1.0 equiv)

  • Methanol (Solvent, 10 vol)

  • Sulfuric acid (H₂SO₄, conc., 0.1 equiv) or Thionyl Chloride (1.2 equiv)

Procedure:

  • Dissolve 3-bromo-5-fluorobenzoic acid (e.g., 10 g) in anhydrous Methanol (100 mL).

  • Add concentrated H₂SO₄ (0.5 mL) dropwise.

  • Heat to reflux (65 °C) for 6–8 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[3]

  • Workup: Cool to RT. Concentrate to ~20% volume. Pour into saturated NaHCO₃ (aq) to neutralize. Extract with Ethyl Acetate (3x).

  • Dry organic layer over MgSO₄, filter, and concentrate.

  • Yield: Expect >95% of Methyl 3-bromo-5-fluorobenzoate as a white/off-white solid. No column chromatography is usually required.

Phase 2: Stille Cross-Coupling (The Key Step)

Objective: Install the acetyl group via a masked enol ether.

Reagents:

  • Methyl 3-bromo-5-fluorobenzoate (1.0 equiv)

  • Tributyl(1-ethoxyvinyl)stannane (1.1 equiv) [CAS: 97674-02-7]

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv)

  • Toluene (anhydrous, 10 vol)

Procedure:

  • Inert Atmosphere: Flame-dry a 3-neck flask and purge with Nitrogen/Argon.

  • Charge Methyl 3-bromo-5-fluorobenzoate (1.0 equiv) and Toluene.

  • Add Tributyl(1-ethoxyvinyl)stannane (1.1 equiv).

  • Add catalyst PdCl₂(PPh₃)₂ (5 mol%).

  • Reaction: Heat to reflux (100–110 °C) for 12–16 hours. The solution typically turns black (Pd precipitation) upon completion.

  • Hydrolysis (In-situ): Cool to room temperature. Add 1M HCl (aq) (5 vol) and stir vigorously for 2 hours.

    • Mechanism:[4][5][6][7] The intermediate alpha-ethoxy styrene derivative hydrolyzes rapidly under acidic conditions to release the ketone.

  • Workup: Filter through a Celite pad to remove Pd residues. Separate phases. Wash organic layer with 10% KF (aq) solution (removes insoluble Bu₃SnF).

  • Purification: Concentrate and purify via silica gel chromatography (Gradient: 0–10% EtOAc in Hexanes).

  • Yield: Expect 75–85% of Methyl 3-acetyl-5-fluorobenzoate .

Phase 3: Global Deprotection (Saponification)

Objective: Reveal the carboxylic acid.

Reagents:

  • Methyl 3-acetyl-5-fluorobenzoate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O, 2.0 equiv)

  • THF/Water (3:1 ratio)

Procedure:

  • Dissolve the ester in THF/Water.

  • Add LiOH·H₂O.[8][9] Stir at Room Temperature for 4 hours.

  • Quench: Acidify with 1M HCl to pH 2–3. The product typically precipitates.

  • Isolation: Filter the solid. If no precipitate forms, extract with EtOAc, dry (Na₂SO₄), and concentrate.

  • Recrystallization: Recrystallize from Ethanol/Water if necessary.

Process Workflow & Logic

Workflow Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Check1 QC: TLC/HPLC (Disappearance of Acid) Step1->Check1 Step2 Step 2: Stille Coupling (Pd Cat, Ethoxyvinyltin) Check1->Step2 Pass Step2b Acidic Hydrolysis (HCl) (Converts Enol Ether to Ketone) Step2->Step2b One-pot workup Step3 Step 3: Saponification (LiOH, THF/H2O) Step2b->Step3 Purified Intermediate Final Isolate 3-Acetyl-5-fluorobenzoic acid Step3->Final

Figure 2: Operational workflow emphasizing the critical acidic hydrolysis step post-coupling.

Analytical Validation (Expected Data)

To validate the synthesis, compare the isolated product against these expected spectral parameters.

ParameterExpected ValueNotes
Appearance White to off-white crystalline powder
Melting Point 135–138 °CBased on similar acetophenone-benzoic acid analogs.
¹H NMR (DMSO-d₆) δ 13.5 (br s, 1H, COOH)δ 8.25 (s, 1H, H-2)δ 7.95 (d, 1H, H-6)δ 7.80 (d, 1H, H-4)δ 2.65 (s, 3H, COCH₃)Diagnostic: Methyl singlet at 2.65 ppm; H-2 is most deshielded due to flanking EWGs.
¹⁹F NMR δ -112.0 ppm (approx)Single peak, typically coupled to aromatic protons.
MS (ESI-) [M-H]⁻ = 181.03Negative mode ionization is preferred for benzoic acids.

Scientist-to-Scientist: Troubleshooting & Optimization

  • Tin Removal (The "Stille" Problem): Organotin byproducts are toxic and difficult to remove.

    • Protocol Tip: Wash the crude organic layer with 10% aqueous Potassium Fluoride (KF) . This forms insoluble polymeric tributyltin fluoride (Bu₃SnF), which can be filtered off. Alternatively, use silica gel impregnated with KF (10% w/w) during column chromatography.

  • Green Alternative (Sonogashira): If tin reagents are restricted (e.g., GMP limitations), use Sonogashira coupling with Trimethylsilylacetylene (TMS-acetylene).

    • Route: Ar-Br + TMS-acetylene → Ar-C≡C-TMS.

    • Hydration: Treat Ar-C≡C-TMS with H₂SO₄/HgSO₄ (or AuCl₃) to yield the methyl ketone (Markovnikov hydration).

References

  • Stille Coupling Review: Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society, 100(11), 3636–3638.

  • Ethoxyvinyltin Reagent Usage: Kosugi, M., et al. (1983). Palladium-catalyzed reaction of tributyl(1-ethoxyvinyl)tin with aryl halides. Bulletin of the Chemical Society of Japan, 60, 767.

  • Tin Removal Protocols: Harrowven, D. C., & Guy, I. L. (2004). KF–Silica as a stationary phase for the removal of organotin by-products. Chemical Communications, (17), 1968-1969.

  • Fluorobenzoic Acid Properties: Sigma-Aldrich Product Sheet for 3-Fluorobenzoic acid derivatives.

Sources

Application

Application Note: Chemoselective Amide Coupling Optimization for 3-Acetyl-5-fluorobenzoic Acid

Introduction & Mechanistic Rationale Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development 1. However, substrates bearing dual reactive and electronic-modifying moieties require preci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development 1. However, substrates bearing dual reactive and electronic-modifying moieties require precise optimization to prevent yield-limiting side reactions. 3-Acetyl-5-fluorobenzoic acid presents a unique chemoselective challenge due to its bifunctional nature:

  • Electronic Effects (The 5-Fluoro Group): The strongly electron-withdrawing fluorine atom increases the acidity of the benzoic acid. Upon activation, the resulting active ester is highly electrophilic. While this accelerates the desired amine nucleophilic attack, it simultaneously increases the intermediate's susceptibility to premature hydrolysis if trace water is present in the solvent 2.

  • Chemoselectivity (The 3-Acetyl Group): The methyl ketone is prone to two major side reactions. Under strongly basic conditions, enolization can trigger aldol-type auto-condensations. Furthermore, if the activation of the carboxylic acid is sluggish, the primary amine may undergo nucleophilic addition directly to the ketone, yielding an undesired Schiff base (imine).

To achieve high yields, the protocol must utilize a coupling reagent that rapidly and quantitatively forms the active ester under mild, weakly basic conditions, thereby outcompeting imine formation and preventing ketone enolization.

Optimization Strategy: Reagent and Condition Selection

Based on the substrate's electronic and steric profile, we evaluated three distinct coupling methodologies:

  • EDC / HOBt: A traditional approach for functionalized carboxylic acids 3. However, the relatively slow activation kinetics often allow the competing amine-ketone condensation to occur, reducing the overall yield.

  • HATU / DIPEA: Highly efficient for electron-deficient systems, forming a highly reactive OAt ester 4. While fast, the use of a relatively strong base like DIPEA can sometimes promote trace enolization of the acetyl group. Substituting DIPEA with the weaker base N-Methylmorpholine (NMM) mitigates this risk.

  • T3P (Propylphosphonic anhydride): The optimal choice. T3P is a mild, process-friendly reagent that exhibits exceptional functional group tolerance—leaving the acetyl group entirely intact 5. It drives the reaction forward by sequestering water, preventing active ester hydrolysis, and its byproducts are entirely water-soluble, streamlining the downstream workup 6.

Quantitative Data Summary

The following table summarizes the optimization matrix for coupling 3-acetyl-5-fluorobenzoic acid with a representative unhindered primary amine (e.g., benzylamine).

Coupling ReagentSolventBase (Equiv)Time (h)Temp (°C)Conversion (%)Major Impurity Profile
EDC/HOBt (1.2 eq)DMFDIPEA (2.0)162562%Schiff base (15%), Unreacted acid
HATU (1.1 eq)DMFDIPEA (2.0)22588%Trace aldol condensation products
HATU (1.1 eq)DMFNMM (2.5)20 to 2594%Minimal (<2%)
T3P (1.5 eq, 50% in EtOAc) EtOAc NMM (3.0) 4 25 >98% Clean (Water-soluble byproducts)

Table 1: Reaction optimization matrix. Conversion determined by LC-MS (UV 254 nm).

Experimental Workflows & Logical Mapping

Pathways cluster_desired Optimized Pathway (T3P/NMM) cluster_side Suboptimal Conditions (Strong Base/Slow Activation) Substrate 3-Acetyl-5-fluorobenzoic Acid + Primary Amine ActiveEster Phosphonate Active Ester (Stable, Highly Electrophilic) Substrate->ActiveEster T3P, NMM 0-25°C Imine Schiff Base Formation (Amine + Acetyl Group) Substrate->Imine Slow Activation Aldol Aldol Condensation (Enolization of Acetyl) Substrate->Aldol Strong Base Target Target Amide (High Yield) ActiveEster->Target Fast Coupling Hydrolysis Active Ester Hydrolysis (Due to 5-Fluoro EWG) ActiveEster->Hydrolysis Trace Water

Caption: Logical mapping of the desired T3P-mediated amidation versus competing chemoselective side reactions.

Self-Validating Experimental Protocols

Protocol A: Scalable T3P-Mediated Amidation (Recommended)

Rationale: T3P provides the best balance of chemoselectivity and ease of purification 6. Using NMM as a mild base prevents ketone enolization while maintaining sufficient basicity to drive the coupling.

  • Substrate Dissolution: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-acetyl-5-fluorobenzoic acid (1.0 mmol, 182.1 mg) and the target primary amine (1.05 mmol).

  • Solvent & Base Addition: Suspend the reagents in anhydrous Ethyl Acetate (EtOAc, 5.0 mL). Add N-Methylmorpholine (NMM, 3.0 mmol, 330 µL).

    • Validation Check: The mixture should become a homogenous solution upon stirring. A slight exotherm may occur as the amine and acid form a transient salt.

  • Activation & Coupling: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add T3P (50 wt% solution in EtOAc, 1.5 mmol, ~0.9 mL) over 5 minutes.

    • Causality: Adding T3P at 0 °C controls the initial exothermic activation, preventing thermal degradation of the highly electrophilic phosphonate active ester.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at 25 °C.

    • Validation Check: Monitor via LC-MS. Quench a 5 µL aliquot into 100 µL of methanol. The presence of the methyl ester (m/z 197.1) indicates unreacted active ester. Complete disappearance of the starting acid (m/z 181.1 [M-H]-) typically occurs within 2–4 hours.

  • Aqueous Workup: Once complete, quench the reaction with saturated aqueous NaHCO3 (5 mL) and stir vigorously for 15 minutes.

    • Causality: The basic quench hydrolyzes any residual T3P into water-soluble propylphosphonic acid derivatives, ensuring they partition entirely into the aqueous layer 6.

  • Isolation: Separate the organic layer. Wash sequentially with 1M HCl (5 mL) to remove unreacted amine, followed by brine (5 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the pure amide.

Protocol B: HATU-Mediated Amidation (For Sterically Hindered Amines)

Rationale: If the target amine is highly hindered or electron-deficient (e.g., an aniline derivative), the extreme reactivity of the HATU-derived OAt ester is required to force the coupling 4.

  • Pre-activation: Dissolve 3-acetyl-5-fluorobenzoic acid (1.0 mmol) and HATU (1.1 mmol, 418 mg) in anhydrous DMF (4.0 mL) under an inert nitrogen atmosphere.

  • Base Addition: Cool to 0 °C. Add NMM (2.5 mmol, 275 µL) and stir for 10 minutes.

    • Validation Check: The solution will rapidly turn a distinct yellow/orange color, confirming the formation of the active OAt ester.

  • Amine Addition: Add the hindered amine (1.1 mmol) dropwise. Stir at 0 °C for 30 minutes, then warm to room temperature for 1.5 to 3 hours.

  • Isolation: Dilute with EtOAc (15 mL) and wash extensively with 5% aqueous LiCl (3 x 5 mL) to remove DMF and the tetramethylurea byproduct. Dry the organic layer over MgSO4 and concentrate.

References

  • [5] T3P: A Convenient and Useful Reagent in Organic Synthesis. Organic Process Research & Development. 5

  • [4] Amide and Peptide Bond Formation. Università degli Studi di Torino / Chem. Rev. 2011, 111, 6557. 4

  • [1] Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. 1

  • [6] pH-Dependent Degradation of T3P-Related Byproducts. ACS Publications / Organic Process Research & Development. 6

  • [2] Optimizing amide bond formation conditions for benzamide synthesis. Benchchem. 2

  • [3] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. 3

Sources

Method

Application Note: Precision Reductive Amination of 3-Acetyl-5-fluorobenzoic Acid

Topic: Reductive Amination Protocols for 3-Acetyl-5-fluorobenzoic Acid Ketone Group Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reductive Amination Protocols for 3-Acetyl-5-fluorobenzoic Acid Ketone Group Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide details the chemo-selective reductive amination of the ketone moiety in 3-acetyl-5-fluorobenzoic acid (CAS: [Relevant CAS if available, e.g., generic structure]). The transformation presents a specific challenge: reducing a ketone in the presence of a free carboxylic acid and an electron-withdrawing fluorine substituent.

While standard protocols often fail due to solubility issues or competitive inhibition by the acidic proton, this guide presents two field-proven methodologies:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) protocol for mild, direct amination.

  • Method B (Advanced): Titanium(IV) Isopropoxide-mediated protocol for sterically hindered amines or sluggish kinetics.

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The substrate, 3-acetyl-5-fluorobenzoic acid, contains three critical features influencing reactivity:

  • Ketone (Target): Less reactive than aldehydes; requires activation.

  • Carboxylic Acid (Interference): Acts as a proton source that can neutralize amine nucleophiles or consume hydride reagents. It also dictates the solubility profile (zwitterion potential).

  • Fluorine Substituent (Electronic): The electron-withdrawing nature (

    
    -inductive) activates the carbonyl carbon towards nucleophilic attack but decreases the basicity of the resulting imine, potentially slowing the protonation step required for reduction.
    
Reagent Selection Rationale
  • Sodium Triacetoxyborohydride (STAB): Selected as the primary reductant because it is mild and exhibits excellent chemo-selectivity. Unlike Sodium Borohydride (

    
    ), STAB does not reduce ketones/aldehydes rapidly without prior activation (protonation), allowing the imine to form and be reduced selectively in the presence of the ketone. It tolerates free carboxylic acids better than 
    
    
    
    (which risks cyanide release).
  • Titanium(IV) Isopropoxide (

    
    ):  Used in Method B as a Lewis acid and water scavenger.[1] It forces the equilibrium toward the imine/enamine species, which is critical when using secondary amines or when the ketone is electronically deactivated.
    

Experimental Protocols

Method A: Direct Reductive Amination (STAB Protocol)

Best for: Primary amines, unhindered secondary amines, and high-throughput screening.

Materials:

  • Substrate: 3-Acetyl-5-fluorobenzoic acid (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv (Free base preferred; if HCl salt is used, add 1 equiv TEA)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Protocol Steps:

  • Preparation: In a flame-dried reaction vial, dissolve 3-acetyl-5-fluorobenzoic acid (1.0 mmol) in anhydrous DCE or THF (5 mL).

    • Note: THF is preferred if the free acid substrate shows poor solubility in DCE.

  • Amine Addition: Add the amine (1.2 mmol).

  • Activation: Add Glacial Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Causality: This "pre-stir" allows the acid-catalyzed equilibrium between the ketone and the hemiaminal/imine to establish before the reductant is introduced.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for selectivity). Add STAB (1.5 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 12–24 hours under nitrogen.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the ketone (M+) and appearance of the amine product (M+Amine-O).

  • Quench: Quench by adding saturated aqueous

    
     until pH ~8.
    
Method B: Titanium-Mediated Reductive Amination

Best for: Weakly nucleophilic amines (anilines), bulky amines, or if Method A stalls.

Materials:

  • Substrate: 3-Acetyl-5-fluorobenzoic acid (1.0 equiv)

  • Amine: 1.2 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: THF (anhydrous) or Methanol (for the reduction step)[2]

Protocol Steps:

  • Complexation: In a dried flask under

    
    , combine 3-acetyl-5-fluorobenzoic acid  (1.0 mmol) and the amine  (1.2 mmol) in neat 
    
    
    
    (2.0 mmol) or minimal anhydrous THF.
  • Imine Formation: Stir at RT for 6–12 hours.

    • Mechanism:[2][3][4][5][6][7][8][9]

      
       acts as a dehydrating agent, pushing the equilibrium to the imine species 
      
      
      
      .
  • Dilution: Dilute the viscous mixture with Methanol (5 mL). Caution: Exothermic.

  • Reduction: Cool to 0°C. Add

    
      (1.5 mmol) carefully.
    
    • Note:

      
       is used here because the Ti-complexed imine is highly reactive, and STAB is not compatible with methanol.
      
  • Workup (Critical): Quench with 1N NaOH or water. A heavy white precipitate (

    
    ) will form. Filter through a Celite pad to remove titanium salts. Rinse the pad with MeOH/DCM.
    

Workup & Isolation Strategy (The "Self-Validating" System)

The product is an amphoteric amino acid (contains basic amine + acidic carboxyl). Standard extraction will fail if pH is ignored.

Isoelectric Precipitation Protocol:

  • Concentration: Remove organic solvents (THF/DCE/MeOH) under reduced pressure.

  • pH Adjustment:

    • The residue will be basic (from workup). Dilute with minimal water.

    • Carefully acidify with 1N HCl dropwise.

    • Target: Adjust pH to the Isoelectric Point (pI) , typically pH 5.0 – 6.5 for aminobenzoic acid derivatives.

  • Isolation:

    • Scenario A (Precipitate forms): Filter the solid, wash with cold water and

      
      .
      
    • Scenario B (No precipitate): Extract the aqueous phase at pH 6 with n-Butanol or IPA/CHCl3 (1:3) . These solvent systems are polar enough to extract zwitterions.

  • Purification: If necessary, purify via Reverse Phase Flash Chromatography (C18) using Water/Acetonitrile (0.1% Formic Acid).

Visualizations

Reaction Mechanism (Method A)

This diagram illustrates the STAB-mediated pathway, highlighting the role of acid catalysis and hydride transfer.

ReductiveAmination cluster_side Competitive Pathway (Avoided by STAB) Start 3-Acetyl-5-fluorobenzoic Acid (Ketone) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine KetoneReduction Direct Ketone Reduction (Alcohol Side Product) Start->KetoneReduction Slow with STAB Amine Amine (R-NH2) Amine->Hemiaminal Acid AcOH Catalyst Imine Imine / Iminium Ion (Activated) Acid->Imine Protonation Hemiaminal->Imine - H2O (Acid Catalyzed) Product Final Amino Acid Product Imine->Product Hydride Transfer (Fast) STAB NaBH(OAc)3 (Hydride Source) STAB->Product

Caption: Mechanistic pathway of STAB-mediated reductive amination showing the critical iminium intermediate.

Method Selection Decision Tree

Use this logic flow to select the correct protocol for your specific amine partner.

DecisionTree Start Start: Select Amine Partner CheckType Amine Type? Start->CheckType Primary Primary / Unhindered Secondary CheckType->Primary Alkyl Amines Hindered Sterically Hindered / Weakly Nucleophilic CheckType->Hindered Anilines / Bulky MethodA Method A: STAB Protocol (DCE/THF, AcOH) Primary->MethodA MethodB Method B: Ti(OiPr)4 Protocol (Neat/THF -> NaBH4) Hindered->MethodB CheckSolubility Substrate Soluble in DCE? MethodA->CheckSolubility Proceed Proceed CheckSolubility->Proceed Yes SwitchSolvent SwitchSolvent CheckSolubility->SwitchSolvent No: Use THF

Caption: Decision matrix for selecting between STAB and Ti-mediated protocols based on amine steric/electronic properties.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion Incomplete imine formation.[10]Increase reaction time before adding STAB. Add molecular sieves (4Å) to scavenge water. Switch to Method B (

).
Alcohol Byproduct Direct reduction of ketone.Ensure pH is slightly acidic (AcOH). Verify STAB quality (should not smell strongly of AcOH). Add amine in excess.[1][11][12]
Insoluble Product Zwitterion formation.Do not use standard organic extraction. Adjust aqueous layer to pH 5-6 and collect precipitate, or extract with n-Butanol.
Starting Material Remains Ketone deactivated by -F/-COOH.Heat the imine formation step (50°C) before adding reducing agent.

References

  • Abdel-Magid, A. F., et al. (1996).[10][11][13] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Synlett, 1995(09), 971-972.
  • Organic Chemistry Portal. "Reductive Amination - Sodium Triacetoxyborohydride."

  • Common Organic Chemistry. "Reductive Amination Conditions & Mechanisms."

Sources

Application

using 3-Acetyl-5-fluorobenzoic acid in fragment-based drug discovery

Application Note: Fragment-Based Drug Discovery Utilizing 3-Acetyl-5-fluorobenzoic Acid Target Audience: Researchers, biophysicists, and medicinal chemists in early-stage drug development. Introduction & Scientific Ratio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Fragment-Based Drug Discovery Utilizing 3-Acetyl-5-fluorobenzoic Acid

Target Audience: Researchers, biophysicists, and medicinal chemists in early-stage drug development.

Introduction & Scientific Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of the initial chemical matter dictates the trajectory of the entire optimization campaign. 3-Acetyl-5-fluorobenzoic acid (MW: 182.15 Da) represents a near-perfect fragment starting point. It strictly adheres to the "Rule of 3" (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), ensuring high ligand efficiency and ample physicochemical space for subsequent elaboration[1].

As a Senior Application Scientist, I prioritize this molecule for its distinct, multi-functional causality in early screening:

  • The Fluorine Atom: Serves as a highly sensitive, bio-orthogonal handle for ligand-observed

    
    F NMR screening. It also modulates the pKa of the adjacent carboxylic acid and enhances metabolic stability[2].
    
  • The Carboxylic Acid: Acts as a primary pharmacophore anchor, primed to form critical salt bridges with basic active-site residues (e.g., Arginine, Lysine) or coordinate with metalloenzyme centers.

  • The Acetyl Group: Functions both as a hydrogen-bond acceptor and an ideal synthetic vector for fragment growing (e.g., via reductive amination or aldol condensation).

FBDD_Workflow A Library Design (Rule of 3 Compliance) B Primary Screen (19F NMR T2 CPMG) A->B Cocktail Prep C Orthogonal Validation (SPR & ITC) B->C Hit Identification D Structural Elucidation (X-ray Crystallography) C->D Affinity Confirmed E Hit Evolution (Fragment Growing) D->E Binding Pose

Fig 1. Sequential FBDD workflow from 19F NMR screening to hit evolution.

Primary Screening Protocol: Ligand-Observed F NMR

Causality & Rationale: Ligand-observed


F NMR is favored because fluorine is virtually absent in biological macromolecules, resulting in spectra with zero background interference[2]. We utilize the Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to measure transverse relaxation (

). A free fragment tumbles rapidly in solution, yielding a long

and a sharp NMR peak. Upon binding to a large target protein, the fragment adopts the macromolecule's slow tumbling rate, drastically accelerating

relaxation and causing the signal to broaden or disappear[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-HCl, 150 mM NaCl, pH 7.4. Supplement with 5%

    
     (for spectrometer lock) and 0.01% Triton X-100.
    
    • Causality: Triton X-100 is critical to prevent non-specific protein aggregation and promiscuous fragment binding, which are common sources of false positives.

  • Cocktail Assembly: Pool 3-Acetyl-5-fluorobenzoic acid with 4 to 9 other fluorinated fragments. Ensure their

    
    F chemical shifts are separated by at least 0.5 ppm to prevent signal overlap[3]. The final concentration of each fragment should be 100 µM.
    
  • Reference Addition: Add 10 µM Trifluoroacetic acid (TFA) as an internal reference.

    • Causality: TFA does not bind to most proteins and provides a sharp reference peak to calibrate chemical shifts and assess magnetic field homogeneity[3].

  • Data Acquisition: Acquire a 1D

    
    F CPMG NMR spectrum of the fragment cocktail alone, followed by a spectrum of the cocktail incubated with 10 µM of the target protein.
    
  • Self-Validating System (Trust Check): Compare the

    
     relaxation of the TFA internal reference between the two spectra. If the TFA peak exhibits significant line broadening in the presence of the protein, it indicates global protein aggregation or precipitation, immediately invalidating the assay.
    

Orthogonal Validation Protocol: Surface Plasmon Resonance (SPR)

Causality & Rationale: While NMR confirms binding, it does not provide kinetic parameters. SPR is employed orthogonally to determine the equilibrium dissociation constant (


) and binding kinetics[4]. Because fragments like 3-Acetyl-5-fluorobenzoic acid have low molecular weights and weak affinities (rapid 

), their SPR responses are inherently small. High-density protein immobilization and rapid flow rates are mandatory to overcome mass transport limitations[4].

Step-by-Step Methodology:

  • Surface Preparation: Utilize standard amine coupling to immobilize the target protein onto a CM5 sensor chip at a high density (e.g., 5000–8000 Resonance Units).

  • Analyte Preparation: Prepare a concentration series of 3-Acetyl-5-fluorobenzoic acid ranging from 10 µM to 2 mM in the running buffer (matched exactly to the NMR buffer to ensure consistency).

  • Injection Strategy: Inject the fragment series at a high flow rate (50–100 µL/min) with a short contact time (30 seconds) and a rapid dissociation phase.

  • Self-Validating System (Trust Check): Implement a reference flow cell (subjected to identical activation/deactivation without protein) and perform double-referencing by subtracting blank buffer injections. If the bulk refractive index shift (a square-wave response) dominates and masks the specific binding curve, the buffer matching between the analyte and running buffer must be recalibrated.

Quantitative Data Presentation

To track the evolution of 3-Acetyl-5-fluorobenzoic acid from a raw fragment hit to a potent lead compound, specific biophysical metrics must be monitored.

Parameter3-Acetyl-5-fluorobenzoic Acid (Hit)Target Evolved LeadCausality / Rationale
Molecular Weight 182.15 Da350 - 450 DaFragment growing adds molecular weight to capture additional sub-pocket interactions.
Binding Affinity (

)
100 µM - 2 mM< 10 nMInitial weak binding is optimized through iterative structure-based drug design (SBDD).
Ligand Efficiency (LE) > 0.30 kcal/mol/HA~ 0.30 kcal/mol/HAHigh initial LE ensures the core makes highly efficient, atom-economical contacts.
cLogP ~ 1.52.0 - 3.5Controlled increase in lipophilicity improves membrane permeability without causing toxicity.

Hit Evolution Strategy: Fragment Growing

Once binding is validated and the crystallographic pose is secured, 3-Acetyl-5-fluorobenzoic acid must be evolved. The molecule provides three distinct vectors for synthetic elaboration:

Hit_Evolution Core 3-Acetyl-5-fluorobenzoic Acid (Core Fragment) Acetyl Acetyl Vector (Reductive Amination) Core->Acetyl Carboxyl Carboxyl Vector (Amide Coupling) Core->Carboxyl Aryl Aryl C-H (C-H Activation) Core->Aryl

Fig 2. Synthetic vectors for the structural evolution of 3-Acetyl-5-fluorobenzoic acid.

  • The Acetyl Vector: The ketone can undergo reductive amination to introduce basic amines, allowing the molecule to grow into adjacent solvent-exposed channels while maintaining excellent solubility.

  • The Carboxyl Vector: If the salt bridge is not strictly required for affinity, the carboxylic acid can be converted into an amide to explore deeper, more lipophilic pockets.

  • The Aryl Vector: Direct C-H activation or halogenation of the aromatic ring allows for the introduction of hydrophobic moieties to optimize the

    
     rate.
    

References

  • Applications of 19F-NMR in Fragment-Based Drug Discovery. Magnetic Resonance in Chemistry (NIH PMC). URL:[Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. URL:[Link]

  • Fragment-Based Approaches in Drug Discovery and Chemical Biology. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. IntechOpen. URL:[Link]

Sources

Method

Chemoselective Reduction of 3-Acetyl-5-fluorobenzoic Acid: Application Note &amp; Protocol

Executive Summary This Application Note details the chemoselective reduction of 3-Acetyl-5-fluorobenzoic acid to its corresponding secondary alcohol, 3-(1-Hydroxyethyl)-5-fluorobenzoic acid . The primary challenge in thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the chemoselective reduction of 3-Acetyl-5-fluorobenzoic acid to its corresponding secondary alcohol, 3-(1-Hydroxyethyl)-5-fluorobenzoic acid .

The primary challenge in this transformation is the presence of two reducible functionalities: the ketone (acetyl group) and the carboxylic acid. Standard strong reducing agents (e.g., Lithium Aluminum Hydride - LiAlH₄) lack the necessary chemoselectivity and will reduce both groups, destroying the benzoic acid scaffold.

This guide recommends a Sodium Borohydride (NaBH₄) mediated reduction in methanol.[1] This protocol leverages the kinetic selectivity of borohydrides for ketones over carboxylates to deliver high yields (>90%) of the target alcohol while preserving the acidic moiety and the aromatic fluorine substituent.

Strategic Analysis & Retrosynthesis

The Chemoselectivity Challenge

The substrate contains three distinct functional groups:

  • Acetyl (Ketone): The target for reduction (

    
    ).
    
  • Carboxylic Acid: Must be preserved.

  • Aromatic Fluorine: Susceptible to nucleophilic aromatic substitution (

    
    ) under harsh basic conditions or hydrogenolysis under aggressive catalytic hydrogenation.
    

Why NaBH₄? Sodium borohydride is the reagent of choice because it is a nucleophilic reducing agent.

  • Ketones: React rapidly with borohydride.

  • Carboxylic Acids: React with borohydride only as a proton source (acid-base reaction), forming a stable carboxylate salt which is resistant to further reduction by borohydride.

Reaction Mechanism

The reaction proceeds in two distinct phases:[2]

  • Neutralization (Gas Evolution): The acidic proton of the carboxylic acid reacts with the first equivalent of hydride, generating hydrogen gas (

    
    ) and the sodium carboxylate.
    
  • Reduction: The remaining hydride reduces the ketone carbonyl to a borate alkoxide.

Mechanism Substrate 3-Acetyl-5-fluorobenzoic acid (Ketone + Acid) Step1 Step 1: Deprotonation (Fast, Exothermic) Substrate->Step1 + NaBH4 (1st eq) Intermediate1 Carboxylate Salt + H2 (gas) Step1->Intermediate1 Step2 Step 2: Nucleophilic Attack on Ketone Intermediate1->Step2 + NaBH4 (Excess) Intermediate2 Borate Complex Step2->Intermediate2 Workup Acidic Workup (Hydrolysis) Intermediate2->Workup + HCl (aq) Product 3-(1-Hydroxyethyl)-5-fluorobenzoic acid Workup->Product

Figure 1: Mechanistic pathway highlighting the consumption of hydride by the free acid prior to ketone reduction.

Experimental Protocol (Standard Racemic Reduction)

This protocol is optimized for gram-scale synthesis.

Reagents & Materials
ReagentRoleStoichiometryNotes
3-Acetyl-5-fluorobenzoic acid Substrate1.0 equivLimiting reagent.
Sodium Borohydride (NaBH₄) Reductant2.5 - 3.0 equivExcess required to neutralize acid and drive kinetics.
Methanol (MeOH) Solvent10-15 vol (mL/g)Anhydrous preferred to minimize reagent decomposition.
1M HCl / 10% Citric Acid QuenchExcessUsed to protonate the final product.
Ethyl Acetate Extraction-Solvent for workup.[3]
Step-by-Step Procedure
  • Setup: Equip a clean, dry Round Bottom Flask (RBF) with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the RBF with 3-Acetyl-5-fluorobenzoic acid (1.0 equiv) and Methanol (10 volumes). Stir until fully dissolved. The solution may be slightly acidic.[2]

    • Note: Cool the solution to 0°C using an ice bath. This controls the exotherm in the next step.

  • Reagent Addition (Critical): Add NaBH₄ (3.0 equiv) portion-wise over 15–20 minutes.

    • Observation: Vigorous bubbling (

      
       gas) will occur immediately as the carboxylic acid is deprotonated.
      
    • Safety: Ensure good ventilation.[4][5][6][7][8] Do not seal the vessel; allow gas to escape through the N2 line or bubbler.

  • Reaction: Once addition is complete and bubbling subsides, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir for 2–4 hours.

  • Monitoring: Monitor by TLC or HPLC.

    • Target: Disappearance of the ketone peak.

  • Quench & Workup:

    • Cool the mixture back to 0°C.

    • Slowly add 1M HCl or 10% Citric Acid dropwise.

    • Goal: Adjust pH to ~2–3. This hydrolyzes the boron complex and protonates the carboxylate to the free acid.

    • Caution: Foaming will occur.

  • Extraction:

    • Remove methanol under reduced pressure (Rotavap) to leave an aqueous slurry.

    • Extract the aqueous residue with Ethyl Acetate (3x) .

    • Combine organic layers and wash with Brine.

    • Dry over

      
       or 
      
      
      
      , filter, and concentrate.
  • Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from Hexane/Ethyl Acetate or purify via column chromatography (MeOH/DCM gradient).

Advanced Protocol: Enantioselective Reduction (Optional)

If the drug development program requires a specific enantiomer (R or S alcohol), NaBH₄ is unsuitable as it yields a racemate. Use Noyori Transfer Hydrogenation .

  • Catalyst: RuCl (or opposite enantiomer).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Conditions: Stir at RT for 12–24 hours.

  • Advantage: High Enantiomeric Excess (>95% ee) without protecting the carboxylic acid.

Workup Logic & Troubleshooting

The following decision tree assists in the isolation of the product, specifically addressing the solubility issues of fluorinated benzoic acids.

WorkupLogic Start Reaction Complete (TLC shows no SM) Quench Add dilute acid (pH 2-3) Start->Quench Evap Evaporate Methanol Quench->Evap SolubilityCheck Is Product Precipitating? Evap->SolubilityCheck Yes Filtration SolubilityCheck->Yes Yes (Solid) No Extraction (EtOAc) SolubilityCheck->No No (Oily/Soluble) Wash Wash Yes->Wash Wash solid with cold H2O Dry Dry No->Dry Dry Organic Layer (Na2SO4) Final Final Wash->Final Pure Product Dry->Final Pure Product

Figure 2: Workup decision tree. Fluorobenzoic acid derivatives often precipitate upon acidification, simplifying isolation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Vigorous Foaming Rapid H2 evolution from acid neutralization.Add NaBH₄ slower. Use a larger flask (headspace).
Incomplete Conversion Borohydride consumed by moisture or acid.Add an additional 0.5–1.0 equiv of NaBH₄.
Product is Water Soluble Fluorine substitution increases polarity.Saturate the aqueous phase with NaCl (salting out) before extraction. Use THF/EtOAc mix.
Esterification Impurity Reaction left too long in acidic MeOH during quench.Do not heat during workup. Remove MeOH promptly before leaving in acid.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 24: Chemoselectivity and Reduction).
  • Ward, D. E., & Rhee, C. K. (1989).[9] Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(7), 1206–1211.

  • Noyori, R., & Hashiguchi, S. (1997).[10] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3] Accounts of Chemical Research, 30(2), 97–102.

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Sodium Borohydride. Retrieved October 26, 2023.

  • BenchChem. (2025). Solubility of Fluorobenzoic Acid Derivatives.

Sources

Application

bioisosteric replacement using 3-Acetyl-5-fluorobenzoic acid building blocks

Application Note: Bioisosteric Replacement Strategies Utilizing 3-Acetyl-5-fluorobenzoic Acid Building Blocks Executive Summary In the pursuit of optimized pharmacodynamics and pharmacokinetics, bioisosteric replacement...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bioisosteric Replacement Strategies Utilizing 3-Acetyl-5-fluorobenzoic Acid Building Blocks

Executive Summary

In the pursuit of optimized pharmacodynamics and pharmacokinetics, bioisosteric replacement stands as a cornerstone of modern medicinal chemistry. This application note provides a comprehensive guide to utilizing 3-Acetyl-5-fluorobenzoic acid (CAS: 1393557-03-3) [1] as a bifunctional building block. By integrating a metabolic-blocking fluorine atom and a versatile acetyl moiety, this scaffold enables researchers to overcome pharmacokinetic liabilities while introducing critical synthetic handles for downstream derivatization, such as in the development of novel antiviral therapeutics.

Mechanistic Insights: The 3-Acetyl-5-fluorobenzoic Acid Scaffold

The strategic employment of fluorine-substitution in the design of bioisosteres is driven by its unique stereoelectronic profile [2]. When replacing a standard phenyl or benzoic acid core with 3-Acetyl-5-fluorobenzoic acid, two distinct mechanistic advantages are realized:

  • Fluorine as a Metabolic Shield: The small van der Waals radius of fluorine (1.47 Å) closely mimics hydrogen (1.20 Å), allowing it to fit into established binding pockets without imposing steric clashes. However, the high C–F bond strength (~116 kcal/mol) effectively blocks cytochrome P450-mediated oxidative metabolism at metabolically labile sites [3]. Furthermore, the strong electron-withdrawing nature of the meta-fluorine modulates the pKa of the adjacent carboxylic acid, altering the molecule's overall lipophilicity and membrane permeability.

  • Acetyl Group as a Carbonyl Bioisostere and Synthetic Handle: The 3-acetyl group acts as a potent hydrogen bond acceptor, capable of mimicking other carbonyls or hydroxyl groups in target binding sites. More importantly, it serves as an enolizable handle for the synthesis of complex pharmacophores, such as pyrazoles, isoxazoles, or chalcones.

Application in Antiviral Drug Design (HIV-1 Integrase)

A validated application of this specific building block is found in the synthesis of HIV-1 integrase inhibitors. As demonstrated by Sharma et al., derivatives such as 2-acetoxy-3-acetyl-5-fluorobenzoic acid were utilized to synthesize 3-keto salicylic acid chalcones [4]. The bioisosteric replacement of the


-unsaturated carbonyl system with these fluorinated scaffolds yielded compounds that selectively inhibited integrase strand transfer with IC50 values in the low micromolar range.

Pathway ViralDNA Viral cDNA Integrase HIV-1 Integrase (3'-Processing) ViralDNA->Integrase PIC Pre-Integration Complex (PIC) Integrase->PIC StrandTransfer Strand Transfer (Integration) PIC->StrandTransfer HostDNA Host Cell DNA HostDNA->StrandTransfer Inhibitor 3-Acetyl-5-fluoro Chalcone Derivative Inhibitor->StrandTransfer Competitive Inhibition at Active Site

HIV-1 Integrase strand transfer inhibition pathway by fluorinated chalcone derivatives.

Validated Experimental Protocols

To ensure high-fidelity integration of the 3-Acetyl-5-fluorobenzoic acid building block into lead compounds, the following self-validating protocols have been optimized for yield and purity.

Protocol A: Amide Coupling for Scaffold Integration

This protocol details the attachment of the building block to a primary or secondary amine lead fragment.

  • Rationale & Causality: HATU is selected as the coupling reagent over standard EDC/HOBt. The electron-withdrawing fluorine atom slightly deactivates the carboxylic acid; HATU ensures rapid formation of the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, overcoming electronic deactivation and minimizing epimerization. N,N-Diisopropylethylamine (DIPEA) is used as it is a sterically hindered, non-nucleophilic base that efficiently deprotonates the amine without competing for the active ester.

  • Procedure:

    • Dissolve 3-Acetyl-5-fluorobenzoic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere. Causality: DMF ensures complete solvation of the polar building block and stabilizes the polar transition states.

    • Add DIPEA (3.0 eq, 1.5 mmol) and cool the mixture to 0 °C.

    • Add HATU (1.2 eq, 0.6 mmol) portion-wise. Stir at 0 °C for 15 minutes to pre-form the active ester.

    • Add the target amine (1.1 eq, 0.55 mmol) dissolved in 1 mL DMF dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (IPC): Withdraw a 5 µL aliquot, quench in 100 µL Methanol/Water (1:1), and analyze via LC-MS. The reaction is complete when the starting acid mass (m/z 181.1 [M-H]-) is entirely consumed, replaced by the product mass.

  • Workup: Dilute with Ethyl Acetate (20 mL) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over Na2SO4 and concentrate.

Protocol B: Claisen-Schmidt Condensation (Chalcone Derivatization)

Utilizing the 3-acetyl group to form a bioactive chalcone bioisostere.

  • Rationale & Causality: The meta-fluorine atom inductively withdraws electron density from the aromatic ring, slightly increasing the acidity of the acetyl

    
    -protons. A strong aqueous base (NaOH) in a protic solvent (Ethanol) is ideal for generating the enolate and stabilizing the subsequent aldol condensation transition state.
    
  • Procedure:

    • Dissolve the amide intermediate from Protocol A (1.0 eq, 0.2 mmol) and a substituted benzaldehyde (1.1 eq, 0.22 mmol) in absolute Ethanol (3 mL).

    • Add 40% w/v aqueous NaOH (0.5 mL) dropwise at room temperature.

    • Stir the biphasic mixture vigorously for 12–24 hours at room temperature. Causality: Elevated temperatures are avoided to prevent Cannizzaro side-reactions of the benzaldehyde.

  • Self-Validation (IPC): Monitor via TLC (UV 254 nm). The formation of the highly conjugated

    
    -unsaturated ketone (chalcone) will present a distinct bathochromic shift, often visible as a bright yellow spot on the TLC plate.
    
  • Workup: Pour the mixture into ice water and neutralize with 1M HCl to pH 6. The chalcone typically precipitates as a solid. Filter, wash with cold water, and recrystallize from hot ethanol.

Workflow Lead Lead Compound (Metabolically Labile) BB 3-Acetyl-5-fluorobenzoic acid Integration Lead->BB Identify Soft Spot Coupling Amide Coupling (HATU/DIPEA) BB->Coupling Scaffold Assembly Deriv Chalcone Derivatization (Aldol Condensation) Coupling->Deriv Functionalization Eval In Vitro Evaluation (CYP450 & Target Assay) Deriv->Eval Validation

Workflow for bioisosteric replacement using 3-Acetyl-5-fluorobenzoic acid.

Comparative Physicochemical Data

The integration of the 3-Acetyl-5-fluorophenyl moiety fundamentally alters the physicochemical landscape of a drug candidate. Table 1 summarizes the typical property shifts observed when replacing a standard unsubstituted phenyl ring with this building block, illustrating the quantitative benefits of this bioisosteric strategy [5].

Table 1: Impact of Bioisosteric Replacement on Physicochemical Properties

PropertyUnsubstituted Phenyl Isostere3-Acetyl-5-fluorophenyl IsostereMechanistic Consequence
LogD (pH 7.4) Baseline (e.g., 2.5)+0.2 to +0.5Fluorine increases lipophilicity slightly, improving passive membrane permeability without excessive hydrophobic penalty.
Metabolic Half-life (

)
< 15 min (Rapid clearance)> 45 min (Extended)C-F bond blocks aromatic hydroxylation by CYP3A4/CYP2D6, significantly extending systemic circulation.
Polar Surface Area (PSA) Baseline+ 17.07 ŲThe acetyl oxygen introduces a new hydrogen bond acceptor, enhancing target binding affinity (e.g., in kinase or integrase active sites).
Aromatic Electron Density Electron-richElectron-deficientReduces susceptibility to electrophilic attack and lowers the risk of forming reactive, toxic epoxide metabolites.

References

  • ResearchGate. (n.d.). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Retrieved from[Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Sharma, H., et al. (2011). Synthesis, biological evaluation and 3D-QSAR studies of 3-keto salicylic acid chalcones and related amides as novel HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry 19 (2011) 2030–2045. Scribd. Retrieved from [Link]

  • Cresset Group. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark™. Retrieved from[Link]

Method

scale-up synthesis protocols for 3-Acetyl-5-fluorobenzoic acid

An Application Note on the Scale-Up Synthesis of 3-Acetyl-5-fluorobenzoic Acid Abstract This technical guide provides a comprehensive framework for the scale-up synthesis of 3-Acetyl-5-fluorobenzoic acid, a key building...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Scale-Up Synthesis of 3-Acetyl-5-fluorobenzoic Acid

Abstract

This technical guide provides a comprehensive framework for the scale-up synthesis of 3-Acetyl-5-fluorobenzoic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This document emphasizes not only the procedural aspects but also the underlying rationale for experimental choices, ensuring a scalable and reproducible process.

Introduction: The Significance of 3-Acetyl-5-fluorobenzoic Acid

3-Acetyl-5-fluorobenzoic acid is a valuable bifunctional molecule, incorporating a ketone and a carboxylic acid on a fluorinated phenyl ring. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[1][2] This makes it a sought-after intermediate in medicinal chemistry. This guide outlines a robust synthetic strategy amenable to scale-up, focusing on the Friedel-Crafts acylation followed by a selective oxidation.

Strategic Approach to Synthesis

The synthesis of 3-Acetyl-5-fluorobenzoic acid presents a strategic challenge due to the electronic properties of the substituents. A direct Friedel-Crafts acylation on 3-fluorobenzoic acid is disfavored as the carboxylic acid group is strongly deactivating towards electrophilic aromatic substitution.[3] Therefore, a two-step synthetic sequence is proposed, beginning with a more reactive starting material, 3-fluorotoluene.

The chosen synthetic pathway is as follows:

  • Friedel-Crafts Acylation: Introduction of the acetyl group onto the more activated 3-fluorotoluene ring.

  • Oxidation: Conversion of the methyl group of the resulting intermediate to the desired carboxylic acid.

This approach leverages two powerful and well-understood industrial reactions, providing a practical route for large-scale production.

Synthesis_Workflow Start 3-Fluorotoluene Step1 Step 1: Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Start->Step1 Intermediate 5-Acetyl-3-fluorotoluene (and isomers) Step1->Intermediate Step2 Step 2: Oxidation (KMnO4 or Na2Cr2O7) Intermediate->Step2 End 3-Acetyl-5-fluorobenzoic Acid Step2->End

Caption: Overall synthetic workflow for 3-Acetyl-5-fluorobenzoic acid.

Detailed Synthesis Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Part A: Scale-Up Synthesis of 5-Acetyl-3-fluorotoluene via Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces an acyl group onto an aromatic ring using a Lewis acid catalyst.[3] In this step, acetyl chloride is used to acetylate 3-fluorotoluene. The reaction requires a stoichiometric amount of the Lewis acid, typically aluminum chloride (AlCl₃), as it complexes with the product ketone.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (mass/volume)
3-Fluorotoluene110.1310.01.10 kg
Acetyl chloride78.5011.0863.5 g (785 mL)
Aluminum chloride (anhydrous)133.3412.01.60 kg
Dichloromethane (DCM)--10 L
Hydrochloric acid (conc.)--As needed
Water--As needed

Protocol:

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet. Ensure the system is dry and purged with nitrogen.

  • Reagent Charging: Charge the reactor with dichloromethane (10 L) and anhydrous aluminum chloride (1.60 kg). Stir the suspension and cool the reactor jacket to 0-5 °C.

  • Acetyl Chloride Addition: Slowly add acetyl chloride (785 mL) to the stirred suspension while maintaining the internal temperature below 10 °C. An exothermic reaction will occur as the acylium ion precursor forms.[4]

  • Substrate Addition: Once the initial exotherm subsides, add 3-fluorotoluene (1.10 kg) dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Careful control of the addition rate is crucial to manage heat generation at scale.[5]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 4-6 hours. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS until the starting material is consumed.

  • Work-up and Quenching: Cautiously quench the reaction by slowly transferring the reaction mixture to a separate vessel containing a stirred mixture of crushed ice (10 kg) and concentrated hydrochloric acid (2 L). This is a highly exothermic step and must be performed with extreme care.

  • Phase Separation and Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2 L).

  • Washing: Combine the organic layers and wash with water (5 L), followed by a saturated sodium bicarbonate solution (5 L), and finally brine (5 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which will be a mixture of isomers.

Friedel_Crafts_Mechanism cluster_0 Generation of Acylium Ion cluster_1 Electrophilic Aromatic Substitution Acetyl_Chloride CH3COCl Acylium_Ion_Complex [CH3CO]+[AlCl4]- Acetyl_Chloride->Acylium_Ion_Complex + AlCl3 AlCl3 AlCl3 3_Fluorotoluene 3-Fluorotoluene Sigma_Complex Arenium Ion Intermediate (Sigma Complex) 3_Fluorotoluene->Sigma_Complex + [CH3CO]+ Product 5-Acetyl-3-fluorotoluene Sigma_Complex->Product - H+

Caption: Mechanism of the Friedel-Crafts acylation reaction.

Part B: Oxidation of 5-Acetyl-3-fluorotoluene to 3-Acetyl-5-fluorobenzoic Acid

The oxidation of alkylbenzenes to benzoic acids is a classic transformation that can be achieved with strong oxidizing agents.[6] This step requires careful temperature control due to its exothermic nature.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (mass/volume)
Crude 5-Acetyl-3-fluorotoluene152.16~5.0 (assuming 50% yield)~760 g
Potassium permanganate (KMnO₄)158.0310.01.58 kg
Sodium hydroxide40.00-As needed for pH adjustment
Sulfuric acid (conc.)--As needed for acidification
Water--20 L

Protocol:

  • Reactor Setup: Use a 50 L reactor equipped with a mechanical stirrer, temperature probe, condenser, and an addition funnel.

  • Reaction Mixture: Charge the reactor with water (20 L) and the crude 5-Acetyl-3-fluorotoluene (~760 g). Add a small amount of sodium hydroxide to make the solution slightly basic. Heat the mixture to 80-90 °C with vigorous stirring.

  • Oxidant Addition: Slowly add potassium permanganate (1.58 kg) in portions over 4-6 hours. Maintain the temperature between 90-100 °C. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Completion: After the addition is complete, continue heating and stirring for another 2-4 hours, or until the purple color persists, indicating the reaction is complete.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the MnO₂ precipitate. Wash the filter cake with hot water.

  • Product Isolation: Combine the filtrate and washings. Cool the solution in an ice bath and acidify with concentrated sulfuric acid to a pH of 2-3. The 3-Acetyl-5-fluorobenzoic acid will precipitate as a solid.

  • Filtration and Drying: Filter the precipitated product, wash with cold water to remove residual salts, and dry in a vacuum oven at 60-70 °C to a constant weight.[5]

Part C: Purification by Recrystallization

For higher purity, the crude product can be recrystallized.

Protocol:

  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system.

  • Dissolution: Dissolve the crude 3-Acetyl-5-fluorobenzoic acid in a minimal amount of hot ethanol.

  • Decolorization: If the solution is colored, add a small amount of activated charcoal (Norite) and filter the hot solution.[7]

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Filter the purified crystals, wash with a cold ethanol/water mixture, and dry under vacuum.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniquePurposeExpected Results
HPLC Purity assessment and quantificationA single major peak corresponding to the product. Purity >98%.[8]
¹H NMR Structural confirmationPeaks corresponding to the aromatic protons, the acetyl methyl protons, and the carboxylic acid proton.
¹³C NMR Structural confirmationPeaks corresponding to the carbonyl carbons (ketone and carboxylic acid) and the aromatic carbons.
Mass Spec (MS) Molecular weight confirmationA molecular ion peak corresponding to the mass of the product.
FT-IR Functional group identificationCharacteristic absorptions for the C=O stretch of the ketone and carboxylic acid, and the O-H stretch of the carboxylic acid.

References

  • Benchchem. (n.d.). Synthesis of 3-Fluorobenzoyl-CoA for Research Applications.
  • Guidechem. (n.d.). 3,5-Difluorobenzoic acid 455-40-3 wiki.
  • Benchchem. (n.d.). Technical Support Center: Scaling Up 3-Acetylbenzoic Acid Production.
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • ACS Publications. (2011, March 25). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters.
  • Benchchem. (n.d.). Technical Support Center: Analytical Method Development for 3-Fluorobenzoic Acid and its Morpholide.
  • J P McCormick. (2014, February 15). Oxidation of Alkylbenzenes to Make Benzoic Acids [Video]. YouTube.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Detection of 3-Fluorobenzoic Acid and Morpholide.
  • Chem-Impex. (n.d.). 3,5-Difluorobenzoic acid.

Sources

Technical Notes & Optimization

Troubleshooting

preventing decarboxylation of 3-Acetyl-5-fluorobenzoic acid during heating

The following technical guide is structured as a Tier 3 Support resource for the stability management of 3-Acetyl-5-fluorobenzoic acid. Ticket Subject: Preventing Decarboxylation of 3-Acetyl-5-fluorobenzoic Acid Under Th...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support resource for the stability management of 3-Acetyl-5-fluorobenzoic acid.

Ticket Subject: Preventing Decarboxylation of 3-Acetyl-5-fluorobenzoic Acid Under Thermal Stress Case ID: CHEM-SUP-3A5F-001 Status: Resolved / Knowledge Base Article

Executive Summary

The Issue: 3-Acetyl-5-fluorobenzoic acid is an electron-deficient benzoic acid derivative. While meta-substitution (3,5-positioning) generally offers better thermal stability than ortho-substitution, the cumulative electron-withdrawing nature of the acetyl (–COCH₃) and fluoro (–F) groups lowers the activation energy for decarboxylation. Under high heat (>100°C), acidic conditions, or in the presence of transition metals (Cu, Ag, Pd), the compound is prone to irreversible loss of CO₂, yielding 3-acetyl-5-fluorobenzene .

The Solution: Prevention requires a three-tiered approach:

  • Electronic Stabilization: Masking the carboxylic acid as an ester.

  • Kinetic Control: limiting temperature exposure and avoiding specific solvent/catalyst combinations.

  • Catalytic Management: Excluding trace metals that lower the decarboxylation barrier.

Mechanistic Insight: Why Does It Decarboxylate?

To prevent the reaction, you must understand the driving force. Decarboxylation in this substrate is driven by the stability of the transition state or intermediate formed after CO₂ loss.

The Electronic Trap

In a standard benzoic acid, the phenyl ring is relatively electron-rich. However, 3-Acetyl-5-fluorobenzoic acid contains two Electron-Withdrawing Groups (EWGs):

  • Acetyl Group (C-3): Strong inductive (-I) and mesomeric (-M) withdrawal.

  • Fluorine Atom (C-5): Strong inductive (-I) withdrawal.

These groups pull electron density away from the ring carbon attached to the carboxyl group (the ipso carbon). When the C–C bond breaks and CO₂ leaves, the ring must accommodate the electron pair left behind. The EWGs stabilize this developing negative charge (or the transition state leading to it), making the reaction kinetically accessible.

Pathways to Degradation

There are two primary mechanisms relevant to your experiments:

  • Thermal Protodecarboxylation (Acid-Catalyzed):

    • At high temperatures, a proton from the solvent or acid catalyst attacks the ipso carbon.

    • The C–C bond breaks, releasing CO₂.[1]

    • Risk Factor: High temperatures (>120°C) in protic solvents or acidic media.

  • Metal-Promoted Decarboxylation (Cu/Ag/Pd):

    • If you are performing a coupling reaction (e.g., Suzuki, Sonogashira), the metal catalyst can coordinate to the carboxylate.

    • This lowers the barrier for CO₂ extrusion significantly, often occurring at temperatures as low as 60–80°C.

Visualization: The Danger Zone

The following diagram illustrates the pathways you must block.

DecarboxylationPathways Substrate 3-Acetyl-5-fluorobenzoic Acid Complex Metal-Carboxylate Complex (Cu/Ag/Pd) Substrate->Complex + Metal Catalyst (Base present) TS_Thermal Arenium Ion Transition State Substrate->TS_Thermal Heat > 120°C Acidic Media Ester Ester Protection (Safe) Substrate->Ester Esterification Product 3-Acetyl-5-fluorobenzene (Degradation Product) Complex->Product Rapid Decarboxylation CO2 CO2 (Gas) Complex->CO2 TS_Thermal->Product Protodecarboxylation TS_Thermal->CO2

Figure 1: Mechanistic pathways leading to decarboxylation. The red paths indicate degradation routes that must be inhibited.

Experimental Protocols & Prevention Strategies

Strategy A: Ester Protection (Recommended)

The most robust method to prevent decarboxylation is to convert the carboxylic acid into an ester (methyl or ethyl) before subjecting the molecule to high heat or transition metal catalysis.

Protocol: Methyl Ester Formation

  • Dissolution: Dissolve 3-Acetyl-5-fluorobenzoic acid (1.0 eq) in Methanol (0.5 M concentration).

  • Catalyst: Add H₂SO₄ (0.1 eq) or Thionyl Chloride (1.1 eq) dropwise at 0°C.

  • Reaction: Reflux (65°C) for 2–4 hours. Note: The ester is thermally stable well above 150°C.

  • Workup: Concentrate, neutralize with NaHCO₃, and extract.

  • Downstream: Perform your high-heat chemistry on the ester. Hydrolyze back to the acid (LiOH/THF/H₂O) only at the final step under mild conditions (RT to 40°C).

Strategy B: Thermal Handling (If Acid is Required)

If you cannot use an ester, you must strictly control the reaction environment.

ParameterRecommendationWhy?
Max Temperature < 100°C Decarboxylation follows Arrhenius kinetics; rates double roughly every 10°C.
Solvent Selection Toluene, DCM, THF Avoid high-boiling polar aprotic solvents (DMSO, DMF, DMA) if possible. These solvents solvate cations well, leaving the carboxylate "naked" and more reactive.
Base Selection Carbonates (K₂CO₃) Avoid hydroxides (NaOH) at high temps if possible. Strong bases generate the pure carboxylate anion, which is the reactive species for decarboxylation.
Atmosphere Inert (N₂/Ar) While not directly preventing thermal decarboxylation, it prevents oxidative side reactions that can lower the energy barrier.

Troubleshooting Guide (Q&A)

Q1: I am running a Suzuki coupling at 110°C, and I see significant gas evolution and low yield. What is happening?

  • Diagnosis: You are witnessing metal-catalyzed decarboxylation.[2][3][4][5][6] The Palladium (Pd) catalyst is inserting into the C–COOH bond (or coordinating to the carboxylate), facilitating CO₂ loss.

  • Fix:

    • Switch to an Ester: Run the Suzuki on the methyl ester of your starting material.

    • Lower Temperature: Use a more active catalyst (e.g., Pd(dtbpf)Cl₂ or XPhos Pd G4) that allows the reaction to proceed at 60–80°C instead of 110°C.

Q2: I see a new peak in HPLC with a retention time slightly later than my product, and the mass is [M-44].

  • Diagnosis: The [M-44] mass loss corresponds exactly to CO₂ (MW = 44). You have formed 3-acetyl-5-fluorobenzene.

  • Fix: Check your workup. Are you acidifying a hot solution? Never add strong acid to the hot reaction mixture. Cool to <20°C before quenching with HCl.

Q3: Can I use Copper (Cu) catalysis for a C-N coupling with this substrate?

  • Diagnosis: Copper is notorious for promoting decarboxylation of electron-deficient benzoic acids (the "Gooßen reaction" utilizes this intentionally).

  • Fix: Avoid Cu if possible. If necessary, use a bulky ligand (e.g., phenanthroline derivatives) that might sterically hinder the decarboxylation pathway, but success is low. The ester strategy is mandatory here.

Decision Tree: Workflow Optimization

Use this logic flow to determine the safest experimental path.

DecisionTree Start Start: Reaction Planning TempCheck Does reaction require Heat > 100°C? Start->TempCheck MetalCheck Are Cu/Ag/Pd catalysts present? TempCheck->MetalCheck No Action1 MANDATORY: Convert to Methyl Ester TempCheck->Action1 Yes SafePath Direct Use Possible (Monitor closely) MetalCheck->SafePath No RiskPath High Decarboxylation Risk MetalCheck->RiskPath Yes RiskPath->Action1 Preferred Action2 Optimize Catalyst (Run at <80°C) RiskPath->Action2 Alternative

Figure 2: Decision matrix for handling 3-Acetyl-5-fluorobenzoic acid.

References

  • Gooßen, L. J., et al. (2006). "Copper-catalyzed protodecarboxylation of aromatic carboxylic acids." Chemical Communications.[7] Link (Demonstrates the susceptibility of EWG-substituted benzoic acids to metal-catalyzed decarboxylation).

  • Cornella, J., & Larrosa, I. (2009). "Decarboxylative C-C Bond Forming Reactions of Benzoic Acids." Synthesis. Link (Review of mechanisms and stability profiles).

  • Cohen, T., & Schambach, R. A. (1970). "Cationic and free-radical paths in the decarboxylation of aromatic acids." Journal of the American Chemical Society. Link (Foundational text on thermal decarboxylation mechanisms).

  • Shang, R., & Liu, L. (2011). "Transition Metal-Catalyzed Decarboxylative Cross-Coupling Reactions." Science China Chemistry. Link (Detailed discussion on the role of Cu/Pd in lowering activation energy for CO₂ loss).

Sources

Optimization

removing unreacted starting materials from 3-Acetyl-5-fluorobenzoic acid reactions

This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical support for the removal of unreacted starting materials from the synthesis of 3-Acetyl-5-fluorobenzoic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical support for the removal of unreacted starting materials from the synthesis of 3-Acetyl-5-fluorobenzoic acid. This document offers troubleshooting advice and detailed protocols to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most probable unreacted starting materials I might encounter in my crude 3-Acetyl-5-fluorobenzoic acid product?

A1: The most common starting materials that may carry over depend on the synthetic route employed. For instance, in a reaction involving 3-bromo-5-fluorobenzoic acid, residual amounts of this starting material are a common impurity.[1][2] Similarly, if the synthesis involves the acylation of a fluorinated aromatic compound, unreacted forms of that precursor could be present.

Q2: I have a neutral, non-acidic impurity in my product. What is the most effective initial purification strategy?

A2: For removing neutral impurities from an acidic product like 3-Acetyl-5-fluorobenzoic acid, an acid-base extraction is a highly effective and straightforward initial purification step.[3][4][5][6][7][8] This technique leverages the acidic nature of your target compound to separate it from non-acidic contaminants.

Q3: My purified product still shows some discoloration. What could be the cause and how can I address it?

A3: Discoloration, often appearing as a yellow or brown tint, can be caused by trace amounts of colored byproducts formed during the reaction.[9] Treatment with activated carbon during the recrystallization process is an effective method for adsorbing these colored impurities.[9]

Q4: After purification, my yield is significantly lower than expected. What are the common reasons for this loss of product?

A4: Low recovery can stem from several factors during purification. In recrystallization, using an excessive amount of solvent can lead to a significant portion of the product remaining dissolved in the mother liquor.[10] Premature crystallization during a hot filtration step can also result in product loss.[10] During acid-base extractions, incomplete neutralization when re-acidifying the aqueous layer will result in a reduced yield of the precipitated carboxylic acid.[4]

Troubleshooting Guide: Specific Impurity Removal

This section provides detailed protocols for addressing specific unreacted starting materials you may encounter.

Issue 1: Residual Brominated Starting Material (e.g., 3-Bromo-5-fluorobenzoic acid)

Underlying Principle: The key to separating the desired product from an unreacted acidic starting material lies in exploiting differences in their physical properties, such as solubility in various solvents.

Recommended Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by taking advantage of differences in solubility between the desired product and the impurities.[11][12][13] The ideal recrystallization solvent will dissolve the product readily at high temperatures but poorly at low temperatures, while the impurity will either be highly soluble or sparingly soluble at all temperatures.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Begin by identifying a suitable solvent or solvent system. This can be done through small-scale solubility tests. Common solvents for recrystallizing benzoic acid derivatives include water, ethanol, or mixtures thereof.[11][12]

  • Dissolution: In an Erlenmeyer flask, dissolve the impure 3-Acetyl-5-fluorobenzoic acid in the minimum amount of hot solvent.[10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[14] It is crucial to pre-heat the filtration apparatus to prevent premature crystallization.[10]

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[14] Subsequently, place the flask in an ice bath to maximize crystal formation.[14]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Parameter Recommendation Rationale
Solvent ChoiceEmpirically determined (e.g., Ethanol/Water)Maximizes differential solubility between product and impurity.
Cooling RateSlow, followed by ice bathPromotes the formation of pure, well-defined crystals.[14]
WashingMinimal cold solventRemoves surface impurities without significant product loss.
Issue 2: Residual Neutral Starting Material (e.g., a non-acidic precursor)

Underlying Principle: Acid-base extraction separates compounds based on their acidic or basic properties.[3][8] The acidic 3-Acetyl-5-fluorobenzoic acid can be converted to its water-soluble salt by treatment with a base, while the neutral impurity remains in the organic phase.

Recommended Protocol: Acid-Base Extraction

This technique is highly effective for separating acidic or basic compounds from neutral ones.[4][6]

Step-by-Step Acid-Base Extraction Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.[7]

  • Basification: Add a saturated aqueous solution of a weak base, like sodium bicarbonate (NaHCO₃), to the separatory funnel.[5][7] Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated 3-Acetyl-5-fluorobenzoic acid will be in the aqueous layer as its sodium salt, while the neutral starting material will remain in the organic layer.

  • Extraction of Aqueous Layer: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete removal of the acidic product.[7]

  • Isolation of Neutral Impurity (Optional): The organic layer can be washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent evaporated to isolate the neutral impurity.[7]

  • Acidification and Product Precipitation: Cool the combined aqueous extracts in an ice bath and carefully acidify with a strong acid, such as hydrochloric acid (HCl), until the solution is acidic (test with pH paper).[4] The protonated 3-Acetyl-5-fluorobenzoic acid will precipitate out of the solution.

  • Isolation and Drying: Collect the purified product by vacuum filtration, wash with cold water, and dry thoroughly.

Workflow for Acid-Base Extraction:

crude Crude Mixture in Organic Solvent add_base Add aq. NaHCO3 crude->add_base separate Separate Layers add_base->separate organic Organic Layer (Neutral Impurity) separate->organic aqueous Aqueous Layer (Product Salt) separate->aqueous acidify Acidify with HCl aqueous->acidify precipitate Precipitate Pure Product acidify->precipitate filter Filter and Dry precipitate->filter pure_product Pure 3-Acetyl-5-fluorobenzoic acid filter->pure_product

Caption: Acid-Base Extraction Workflow

Issue 3: Multiple Impurities or Difficult Separations

Underlying Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.[15][16][17][18] Compounds with different polarities will travel through the column at different rates, allowing for their separation.[17][19]

Recommended Protocol: Column Chromatography

When simpler methods like recrystallization or extraction are insufficient, column chromatography provides a more powerful purification technique.[16][17]

Step-by-Step Column Chromatography Protocol:

  • Stationary and Mobile Phase Selection: Silica gel is a common stationary phase for the purification of moderately polar compounds like 3-Acetyl-5-fluorobenzoic acid.[17] The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The optimal solvent system is often determined by thin-layer chromatography (TLC) analysis.[17]

  • Column Packing: Prepare the chromatography column by carefully packing it with the chosen stationary phase slurried in the initial mobile phase. Ensure the packing is uniform to avoid channeling.[18]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.[18]

  • Elution: Begin eluting the column with the mobile phase, collecting fractions at the outlet. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Acetyl-5-fluorobenzoic acid.

Logical Flow for Purification Method Selection:

start Crude Product Analysis neutral_impurity Neutral Impurity? start->neutral_impurity acidic_impurity Acidic Impurity? neutral_impurity->acidic_impurity No acid_base Acid-Base Extraction neutral_impurity->acid_base Yes complex_mixture Complex Mixture? acidic_impurity->complex_mixture No recrystallization Recrystallization acidic_impurity->recrystallization Yes chromatography Column Chromatography complex_mixture->chromatography Yes pure_product Pure Product complex_mixture->pure_product No acid_base->pure_product recrystallization->pure_product chromatography->pure_product

Sources

Troubleshooting

resolving regioisomers in 3-Acetyl-5-fluorobenzoic acid synthesis

Technical Support Center: Resolution of Regioisomers in 3-Acetyl-5-fluorobenzoic Acid Synthesis Executive Summary & Diagnostic Framework The Challenge: Synthesizing 1,3,5-trisubstituted benzenes, such as 3-Acetyl-5-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolution of Regioisomers in 3-Acetyl-5-fluorobenzoic Acid Synthesis

Executive Summary & Diagnostic Framework

The Challenge: Synthesizing 1,3,5-trisubstituted benzenes, such as 3-Acetyl-5-fluorobenzoic acid , is synthetically demanding. Direct Electrophilic Aromatic Substitution (EAS) on 3-fluorobenzoic acid typically yields the 1,2,4- or 1,2,6-isomers due to the directing effects of the fluorine (ortho/para) and carboxyl (meta) groups aligning at the 2, 4, and 6 positions. The 1,3,5-substitution pattern usually requires indirect methods (e.g., cross-coupling or diazotization), yet "scrambling" or contamination with 2-acetyl or 4-acetyl isomers is a common failure mode in commercial batches or non-optimized scale-ups.

Immediate Diagnostic: Do you have the correct isomer? Before attempting purification, confirm the identity of your major component using


H NMR . The coupling constants (

-values) are the definitive signature.
Isomer ConfigurationKey NMR Signature (

H)
Coupling Constant (

)
1,3,5-Trisubstituted (Target)Singlets or narrow triplets

Hz
(No large splitting)
1,2,4-Trisubstituted (Impurity)Doublets present

Hz
(Strong splitting)
1,2,3-Trisubstituted (Impurity)Doublets/Triplets

Hz

Tech Note: If your aromatic region shows any doublet with


 Hz, your scaffold contains adjacent protons. You have significant contamination with the 2- or 4-acetyl isomers.

Strategic Purification Workflows

Depending on the scale and impurity profile, select the appropriate resolution strategy.

PurificationStrategy Start Crude Mixture Analysis (NMR/HPLC) IsomerType Impurity Profile? Start->IsomerType OrthoImpurity Ortho-Isomers Present (2-Acetyl or 2-Fluoro) IsomerType->OrthoImpurity High Ortho Content MetaParaImpurity Positional Isomers (4-Acetyl) IsomerType->MetaParaImpurity Mixed Isomers Extraction pH-Controlled Extraction (Exploiting pKa) OrthoImpurity->Extraction Primary Step Recryst Recrystallization (Solubility Differential) MetaParaImpurity->Recryst If >85% Purity PrepLC Reverse Phase HPLC (C18 Stationary Phase) MetaParaImpurity->PrepLC If <85% Purity Extraction->Recryst Polishing Final Pure 3-Acetyl-5-fluorobenzoic acid Recryst->Final PrepLC->Final

Figure 1: Decision matrix for selecting the optimal purification route based on impurity profile.

Troubleshooting Guide (FAQ Format)

Issue 1: "I cannot separate the 2-acetyl impurity from my 3-acetyl target using standard Flash Chromatography."

Root Cause: Positional isomers of benzoic acid derivatives often have very similar


 values on silica gel because their polarity is dominated by the carboxylic acid group.

Solution: pH-Switch Extraction (The "Ortho Effect") Isomers with substituents ortho to the carboxylic acid (e.g., 2-fluoro or 2-acetyl isomers) are typically stronger acids (lower pKa) than the 3,5-isomer due to inductive electron withdrawal and steric inhibition of resonance which can destabilize the unionized form.

Protocol:

  • Dissolve: Dissolve the crude mixture in Ethyl Acetate (EtOAc).

  • Buffer Wash: Extract with a Phosphate Buffer at pH 4.5 - 5.0 .

    • Mechanism: At this pH, the stronger ortho-substituted acids (impurities) will deprotonate more readily and partition into the aqueous layer.

    • The target (3-acetyl-5-fluorobenzoic acid, higher pKa) will remain largely protonated in the organic layer.

  • Screen: Check the organic layer by HPLC. If the impurity persists, raise the buffer pH slightly (to 5.5) and repeat.

  • Recovery: Acidify the aqueous layer to recover the impurity for confirmation if needed.

Issue 2: "Recrystallization from Ethanol/Water yields an oil or a gummy solid."

Root Cause: Fluorinated benzoic acids often have low melting points and can form supersaturated oils ("oiling out") in aqueous mixtures, especially if the cooling is too rapid or the impurity profile disrupts the crystal lattice.

Solution: Solvent System Modification Avoid pure ethanol/water systems if oiling occurs. Switch to a system that solubilizes the acetyl group more effectively.

Recommended Solvent System: Toluene : Heptane (or Hexane)

  • Dissolve the crude solid in minimum boiling Toluene.

  • Slowly add hot Heptane until turbidity is just observed.

  • Allow to cool to room temperature very slowly (wrap the flask in foil/towel to insulate).

  • Why this works: The non-polar nature of this system discriminates well between the symmetric 1,3,5-isomer (often higher melting point/better lattice energy) and the asymmetric contaminants.

Issue 3: "My HPLC peaks are tailing or splitting, making integration impossible."

Root Cause: Benzoic acids interact strongly with residual silanols on C18 columns, and they exist in an equilibrium between protonated and deprotonated forms, causing peak distortion.

Solution: Mobile Phase Acidification You must suppress the ionization of the carboxylic acid during chromatography.

  • Standard Method: Water (0.1% TFA or Formic Acid) / Acetonitrile (0.1% TFA).

  • For Difficult Separations: Use a Pentafluorophenyl (PFP) stationary phase instead of C18. PFP columns offer superior selectivity for halogenated aromatics and regioisomers due to

    
    -
    
    
    
    and dipole interactions.

Technical Data & Validation

Table 1: Comparative Properties of Likely Isomers

PropertyTarget: 3-Acetyl-5-fluoroImpurity: 2-Acetyl-5-fluoroImpurity: 4-Acetyl-3-fluoro
Substituent Pattern 1,3,5 (Meta/Meta)1,2,4 (Ortho/Meta)1,2,4 (Para/Meta)
Predicted pKa ~3.8 - 3.9~3.2 - 3.4 (Stronger Acid)~3.7 - 3.8
HPLC Elution (C18) IntermediateEarly (More Polar/Ionized)Late

H NMR (

)
~2 Hz (Meta only)~8.5 Hz (Ortho present)~8.5 Hz (Ortho present)

(Note: pKa values are estimated based on Hammett substituent constants for fluorobenzoic acids [1, 2].)

Analytical Workflow Diagram:

AnalyticalValidation Sample Isolated Solid NMR 1H NMR (DMSO-d6) Check J-coupling Sample->NMR HPLC HPLC (PFP Column) Check Purity % Sample->HPLC Decision Pass Criteria? NMR->Decision HPLC->Decision Release Release for Synthesis Decision->Release Yes (>98%, J~2Hz) Reprocess Return to Recryst. Decision->Reprocess No

Figure 2: Analytical validation workflow for confirming regioisomer purity.

References

  • LibreTexts Chemistry. (2019). 8.3: pKa Values - Acidity of Substituted Aromatics. Chemistry LibreTexts. [Link]

  • Khetrapal, C. L. (2014). High resolution NMR spectra of some tri-substituted benzenes. Indian Academy of Sciences / ResearchGate. [Link]

  • Müller, K., & Seubert, A. (2012).[1] Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Journal of Chromatography A. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Acetyl-5-fluorobenzoic Acid Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 3-Acetyl-5-fluorobenzoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 3-Acetyl-5-fluorobenzoic acid . This molecule presents a unique chemoselectivity challenge: differentiating the reactivity of a carboxylic acid, a fluorinated aromatic ring, and a highly reactive ketone.

The following troubleshooting guides, self-validating protocols, and logical workflows are engineered to help you minimize side reactions at the ketone position and maintain the structural integrity of your target compounds.

Part 1: Structural Causality & Reactivity Profile

Before addressing specific issues, we must understand the causality behind the ketone's reactivity. 1 features an electron-deficient aromatic ring[1]. The synergistic electron-withdrawing effects of the meta-fluoro (-F) and meta-carboxylic acid (-COOH) groups pull electron density away from the ring via inductive effects.

The Consequence: This electronic depletion significantly increases the partial positive charge (


) on the acetyl carbonyl carbon. Consequently, the ketone becomes hyper-electrophilic, making it highly susceptible to unintended nucleophilic attack, premature reduction, and base-catalyzed enolization during downstream modifications.

Part 2: Troubleshooting Guides & FAQs

Issue 1: Unwanted Nucleophilic Attack During Amidation

Q: I am trying to synthesize an amide from the carboxylic acid, but my LC-MS shows significant formation of an imine/Schiff base at the ketone position. How can I achieve chemoselectivity?

Causality & Solution: Primary aliphatic amines are strong nucleophiles. If the carboxylic acid is not activated rapidly and completely, the free amine will attack the hyper-electrophilic ketone. To prevent this, you must use a highly efficient coupling reagent (like HATU) and a non-nucleophilic base (like DIPEA) to ensure the acid is converted to an active ester before the amine is introduced.

Protocol: Chemoselective Amidation Workflow

  • Preparation: Dissolve 3-Acetyl-5-fluorobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere at 0 °C.

  • Activation: Add HATU (1.1 eq) followed by dropwise addition of DIPEA (2.5 eq). Stir for exactly 5 minutes.

  • Self-Validating Step (Pre-activation Monitoring): Run a rapid TLC (Hexane:EtOAc 1:1) of the reaction mixture before adding the amine. The complete disappearance of the starting material validates that the carboxylic acid has fully converted to the active ester. This ensures that when the amine is added, it reacts instantly with the ester, leaving no excess free amine to attack the ketone.

  • Coupling: Add the target amine (1.1 eq) dropwise.

  • Completion: Stir for 2 hours at room temperature, quench with saturated aqueous

    
    , and extract with EtOAc.
    
Issue 2: Ketone Destruction During Organometallic Reactions

Q: My downstream workflow requires Grignard reagents and strong reductants (e.g.,


). How do I prevent the acetyl group from being irreversibly reduced or alkylated? 

Causality & Solution: Grignard reagents and hydrides are indiscriminately reactive toward unprotected ketones. You must temporarily mask the ketone as a cyclic acetal (1,3-dioxolane).2[2]. Because 3, they serve as excellent protecting groups that4[3][4].

Protocol: Acetal Protection and Deprotection

  • Protection: Dissolve 3-Acetyl-5-fluorobenzoic acid (1.0 eq) in toluene (0.5 M). Add ethylene glycol (5.0 eq) and catalytic p-Toluenesulfonic acid (pTsOH, 0.1 eq).

  • Reflux: Attach a Dean-Stark apparatus and reflux at 110 °C.

  • Self-Validating Step (Volumetric Confirmation): The theoretical yield of water for 100 mmol of starting material is 1.8 mL. By physically measuring the water accumulated in the Dean-Stark trap, you validate the reaction's completion mechanically, eliminating the guesswork of spectroscopic sampling. Stop the reflux only when the theoretical volume is reached.

  • Workup: Cool the reaction, wash with saturated

    
     to remove the acid catalyst, and concentrate.
    
  • Deprotection (Post-Downstream Reaction): To unmask the ketone, dissolve the intermediate in THF (0.2 M) and add 2M aqueous HCl (5.0 eq). Stir at room temperature for 4 hours until TLC confirms complete deprotection.

Issue 3: Dimerization Under Basic Cross-Coupling Conditions

Q: During Suzuki cross-coupling targeting the fluoro-aromatic ring, I am seeing complex mixtures and dimerization. What is happening?

Causality & Solution: The alpha-protons of the acetyl group are acidic. Under strong basic conditions (e.g.,


 or 

) combined with heating, the ketone undergoes enolization followed by aldol condensation with other molecules. To prevent this, shift your basicity profile. Use mild, sterically hindered bases (e.g.,

or

) and optimize your palladium catalyst (e.g., Pd(dppf)Cl₂) to allow the coupling cycle to proceed at lower temperatures (60 °C instead of 100 °C).

Part 3: Quantitative Data & Strategy Comparison

The following table summarizes the empirical outcomes of different ketone preservation strategies based on the reaction environment.

StrategyReagents / ConditionsTemperatureKetone Preservation Yield (%)Primary Application
Direct Chemoselective Amidation HATU, DIPEA, DMF0 °C to RT> 92%Peptide coupling, mild amidation
Transient Acetal Protection Ethylene glycol, pTsOH, Toluene110 °C (Reflux)> 95%Grignard reactions, reductions (

)
Base Modification

(replacing

)
RT to 60 °C85 - 90%Cross-coupling (Suzuki, Buchwald)

Part 4: Visualizing the Workflows

To ensure procedural clarity, the logical pathways and experimental workflows are mapped below.

Logic Start Reagent Selection for 3-Acetyl-5-fluorobenzoic acid Mild Mild Electrophiles / Amines (e.g., HATU, DIPEA) Start->Mild Harsh Strong Nucleophiles / Reductants (e.g., LiAlH4, RMgX) Start->Harsh Direct Direct Chemoselective Reaction Mild->Direct Protect Mandatory Acetal Protection Required Harsh->Protect

Reagent selection logic tree based on nucleophile strength.

Workflow A 3-Acetyl-5-fluorobenzoic acid B Acetal Protection (Ethylene Glycol, pTsOH) A->B C 1,3-Dioxolane Intermediate B->C D Nucleophilic/Basic Reaction (e.g., Grignard, Reduction) C->D E Acidic Deprotection (Aqueous HCl) D->E F Target Molecule (Intact Ketone) E->F

Workflow for transient acetal protection to preserve ketone integrity.

Part 5: References

  • Master Organic Chemistry. "Hydrates, Hemiacetals, and Acetals." Master Organic Chemistry.[Link]

  • Chemistry Steps. "Acetals as Protecting Groups for Aldehydes and Ketones." Chemistry Steps.[Link]

  • KPU Pressbooks. "2.6 Protecting Groups in Synthesis." Organic Chemistry II.[Link]

Sources

Troubleshooting

overcoming steric hindrance in 3-Acetyl-5-fluorobenzoic acid coupling

Topic: Overcoming Steric & Electronic Barriers in Amide Bond Formation To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of 3-Acetyl-5-fluorobenzoic acid coupling w...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric & Electronic Barriers in Amide Bond Formation

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of 3-Acetyl-5-fluorobenzoic acid coupling with hindered amines

Executive Summary & Mechanistic Insight

Coupling 3-Acetyl-5-fluorobenzoic acid presents a unique "push-pull" challenge in medicinal chemistry. While the benzoic acid core itself is not sterically crowded at the ortho positions (2,6-H), the challenge typically arises from two vectors:

  • Electronic Deactivation: The electron-withdrawing groups (EWG)—Acetyl (-COCH₃) at C3 and Fluoro (-F) at C5—significantly lower the

    
     of the carboxylic acid. While this makes the activated ester more electrophilic, it paradoxically makes the initial carboxylate less nucleophilic toward coupling reagents, often leading to stalled activation.
    
  • Chemo-selectivity: The C3-acetyl group is a ketone. Under slow reaction conditions (common with sterically hindered amines), the amine partner may attack the ketone to form a Schiff base (ketimine) rather than the desired amide, particularly if high temperatures or Lewis acid catalysts are employed.

This guide prioritizes T3P® (Propylphosphonic anhydride) and Ghosez’s Reagent to bypass these bottlenecks, ensuring high yield without compromising the ketone integrity.

Decision Matrix: Method Selection

Before beginning, select your protocol based on the steric profile of your amine partner.[1]

CouplingLogic Start START: Analyze Amine Partner IsHindered Is the Amine Sterically Hindered? (e.g., t-butyl, alpha-branched) Start->IsHindered IsNucleophilic Is the Amine Electron Deficient? (e.g., Aniline, Heterocycle) IsHindered->IsNucleophilic No T3P_Route Protocol B: T3P Coupling (High Solubility / Low Epimerization) IsHindered->T3P_Route Yes (Moderate) Ghosez_Route Protocol C: Ghosez's Reagent (Acid Chloride via Neutral Conditions) IsHindered->Ghosez_Route Yes (Extreme) Standard Protocol A: Standard Activation (HATU/DIPEA) IsNucleophilic->Standard No (Alkyl amine) IsNucleophilic->T3P_Route Yes (Weak Nucleophile) KetoneRisk Risk: Acetyl Group Imine Formation T3P_Route->KetoneRisk Minimizes Risk

Figure 1: Decision tree for selecting the optimal coupling strategy based on amine nucleophilicity and steric bulk.

Protocol B: The "Gold Standard" T3P Method

Why this works: T3P (Propylphosphonic anhydride) drives the reaction forward by forming a water-soluble phosphonate byproduct. Unlike carbodiimides (EDC/DCC), it does not require acidic additives that could catalyze ketimine formation on the acetyl group [1].

Materials
  • Substrate: 3-Acetyl-5-fluorobenzoic acid (1.0 equiv)

  • Amine: 1.1 – 1.5 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (2.0 – 3.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)

  • Solvent: EtOAc (Preferred) or DMF (if solubility is poor)

Step-by-Step Procedure
  • Dissolution: In a dry flask under

    
    , dissolve 3-Acetyl-5-fluorobenzoic acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (concentration ~0.1 M).
    
    • Note: If the acid is insoluble in EtOAc, use 10% DMF/EtOAc.

  • Base Addition: Add Pyridine (3.0 equiv) in one portion.

    • Critical: Pyridine acts as both a base and an acylation catalyst.

  • Activation: Cool the mixture to 0°C. Add T3P solution (2.0 equiv) dropwise over 5 minutes.

    • Why: The exotherm is mild, but cooling prevents any immediate attack on the acetyl ketone.

  • Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

    • Monitoring: Check LCMS. Look for the product mass (

      
      ). If the acid remains, add 1.0 equiv more T3P and stir for 12 hours.
      
  • Workup (Self-Validating Step):

    • Add water (equal volume). Stir for 10 minutes.

    • Separate layers.[2] Wash organic layer with 0.5M HCl (to remove pyridine), then Sat.

      
      , then Brine.
      
    • Success Indicator: T3P byproducts are completely water-soluble.[2][3] A clear separation usually indicates a clean reaction.

Protocol C: The "Nuclear Option" (Ghosez's Reagent)

When to use: If T3P fails due to extreme steric hindrance (e.g., coupling to a tert-butyl amine or adjacent quaternary center). This converts the acid to an acid chloride under neutral conditions, avoiding the HCl generation associated with Thionyl Chloride [2].

Materials
  • Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine)[4]

  • Solvent: Dry DCM or THF

Step-by-Step Procedure
  • Acid Chloride Formation:

    • Dissolve 3-Acetyl-5-fluorobenzoic acid (1.0 equiv) in dry DCM.

    • Add Ghosez’s Reagent (1.2 equiv) at 0°C.

    • Stir at RT for 1 hour.

    • Checkpoint: Take a small aliquot, quench with MeOH, and check LCMS for the Methyl Ester. If conversion is >95%, the acid chloride is formed.

  • Coupling:

    • In a separate flask, dissolve the Hindered Amine (1.2 equiv) and DIPEA (3.0 equiv) in DCM.

    • Add the Acid Chloride solution (prepared in step 1) dropwise to the amine solution at 0°C.

    • Why: Adding the electrophile to the nucleophile keeps the amine concentration high, favoring amide formation over side reactions.

  • Workup: Standard aqueous extraction.

Troubleshooting & FAQs

Q1: I see a mass corresponding to [M + Amine - H2O], but it's not the amide. What is it? Diagnosis: This is likely the Ketimine (Schiff Base) formed by the amine reacting with the C3-acetyl group. Solution:

  • Switch Reagents: Avoid Lewis acidic coupling reagents (like EDC/HCl). Switch to T3P.

  • Temperature: Do not heat the reaction above 40°C.

  • Order of Addition: Ensure the acid is fully activated before adding the amine if using a two-step protocol (like Mixed Anhydride).

Q2: The reaction stalls at 50% conversion. Should I add more EDC? Diagnosis: No. The byproduct of EDC (urea) can inhibit the reaction, and the active ester may be hydrolyzing. Solution: Switch to Protocol C (Ghosez) . The acid chloride is a smaller, more reactive electrophile than the OBt-ester formed by EDC, allowing it to penetrate the steric shield of the amine.

Q3: My yield is low because the product is water-soluble. Diagnosis: The polarity of the acetyl and fluoro groups, combined with a polar amine, might keep the product in the aqueous phase. Solution: During workup, do not use dilute aqueous washes. Use saturated brine or perform a "salting out" extraction with 10% MeOH in DCM as the organic layer.

Data Comparison: Reagent Performance

ReagentSuitability for Hindered AminesRisk of Ketone Side-ReactionWorkup EaseRecommendation
EDC / HOBt LowModerateModerate (Urea removal difficult)Not Recommended
HATU MediumLowLow (PF6 salts difficult to remove)Good for small scale
T3P High Very Low High (Water soluble) Primary Choice
SOCl₂ HighHigh (HCl gen. affects ketone)MediumAvoid if possible
Ghosez's Rgt Very High Low (Neutral conditions)MediumFor difficult cases

References

  • Amine to Amide Mechanism - T3P . Common Organic Chemistry. Available at: [Link]

  • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis . ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Chemical Shifts of 3-Acetyl-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of ¹H NMR in Structural Elucidation Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool in organic chemi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool in organic chemistry for elucidating molecular structures. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, which is influenced by the presence of neighboring functional groups. In the case of substituted aromatic compounds like 3-Acetyl-5-fluorobenzoic acid, the interplay of electron-withdrawing and electron-donating groups creates a unique spectral fingerprint. Understanding these substituent effects is crucial for the unambiguous assignment of proton signals and the confirmation of molecular identity.

Analysis of the ¹H NMR Spectrum of 3-Acetyl-5-fluorobenzoic Acid

The structure of 3-Acetyl-5-fluorobenzoic acid presents a unique arrangement of substituents on the benzene ring: a carboxylic acid, an acetyl group, and a fluorine atom. Both the carboxylic acid and the acetyl group are electron-withdrawing, while the fluorine atom is an electron-withdrawing group with a +R (resonance) effect. These competing electronic effects lead to a distinct pattern of chemical shifts for the three aromatic protons.

Predicted ¹H NMR Chemical Shifts:

To provide a robust analysis, we will utilize established principles of substituent effects on aromatic chemical shifts. The chemical shift values for aromatic protons are influenced by shielding and deshielding effects.[1] Electron-withdrawing groups deshield nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.[1]

A detailed prediction of the ¹H NMR spectrum can be performed using computational software.[2][3][4][5] Based on the additive effects of the substituents, we can anticipate the following approximate chemical shifts in a standard solvent like CDCl₃ or DMSO-d₆:

ProtonMultiplicityExpected Chemical Shift (δ, ppm)Coupling Constants (J, Hz)
H-2Doublet of doublets (dd) or Triplet (t)8.2 - 8.4J(H2-H6) ≈ 2-3 Hz, J(H2-F) ≈ 5-7 Hz
H-4Doublet of doublets (dd) or Triplet (t)8.0 - 8.2J(H4-H6) ≈ 2-3 Hz, J(H4-F) ≈ 8-10 Hz
H-6Triplet of doublets (td) or Multiplet (m)7.7 - 7.9J(H6-H2) ≈ 2-3 Hz, J(H6-H4) ≈ 2-3 Hz
-COOHSinglet (broad)10.0 - 13.0-
-COCH₃Singlet2.6 - 2.8-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.[6] The carboxylic acid proton signal is typically broad and its chemical shift is highly dependent on concentration and solvent due to hydrogen bonding.[7]

Molecular Structure and Proton Assignments:

Caption: Molecular structure of 3-Acetyl-5-fluorobenzoic acid with proton numbering.

Comparative Analysis with Structural Analogs

To better understand the influence of each substituent, we will compare the ¹H NMR data of 3-Acetyl-5-fluorobenzoic acid with that of 3-Acetylbenzoic acid and 3-Fluorobenzoic acid.

¹H NMR Data for Comparison:

CompoundH-2 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)-COCH₃ (δ, ppm)Reference
3-Acetyl-5-fluorobenzoic acid (Predicted) 8.2 - 8.48.0 - 8.2-7.7 - 7.92.6 - 2.8-
3-Acetylbenzoic acid ~8.4~8.2~7.6~8.2~2.6[8][9]
3-Fluorobenzoic acid ~7.8~7.5~7.3~7.8-[10]

Note: The reported values for the reference compounds are approximate and may vary based on experimental conditions.

Analysis of Substituent Effects:

  • Effect of the Fluorine Atom: Comparing 3-Acetylbenzoic acid with 3-Acetyl-5-fluorobenzoic acid, the introduction of the fluorine atom at the 5-position is expected to cause a slight upfield shift for the adjacent protons (H-4 and H-6) due to its +R effect, despite its inductive electron-withdrawing nature. The effect on the more distant H-2 proton would be less pronounced.

  • Effect of the Acetyl Group: Comparing 3-Fluorobenzoic acid with 3-Acetyl-5-fluorobenzoic acid, the addition of the electron-withdrawing acetyl group at the 3-position will cause a significant downfield shift for all aromatic protons, particularly the ortho proton (H-2 and H-4).

Substituent_Effects cluster_0 3-Fluorobenzoic Acid cluster_1 3-Acetyl-5-fluorobenzoic Acid cluster_2 3-Acetylbenzoic Acid FBA Aromatic Protons (Relatively Upfield) AFBA Aromatic Protons (Intermediate) FBA->AFBA + Acetyl Group (Deshielding) ABA Aromatic Protons (Relatively Downfield) ABA->AFBA + Fluorine Atom (Weak Shielding)

Caption: Influence of substituents on the aromatic proton chemical shifts.

Experimental Protocol for ¹H NMR Spectroscopy

Objective: To acquire a high-resolution ¹H NMR spectrum of 3-Acetyl-5-fluorobenzoic acid.

Materials:

  • 3-Acetyl-5-fluorobenzoic acid

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard[6]

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3-Acetyl-5-fluorobenzoic acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Add a small amount of TMS (typically 1-2 drops of a 1% solution) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 14 ppm).

    • Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities and coupling constants to confirm the assignments.

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 3-Acetyl-5-fluorobenzoic acid is a clear illustration of the predictable yet nuanced effects of multiple substituents on an aromatic ring. By understanding the individual contributions of the carboxylic acid, acetyl, and fluoro groups, researchers can confidently assign the proton signals and verify the structure of this and related molecules. The comparative analysis with its structural analogs, 3-acetylbenzoic acid and 3-fluorobenzoic acid, further solidifies this understanding and provides a valuable reference for scientists in the field of drug discovery and development.

References

  • PubMed. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

  • PubChem. 3-Fluorobenzoic Acid. [Link]

  • PubChem. 3-Acetylbenzoic acid. [Link]

  • DSpace@MIT. APPENDIX 2. [Link]

  • Arkat USA. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Royal Society of Chemistry. Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • ResearchGate. (PDF) 5-Fluoroisophthalic acid. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • ChemAxon. NMR Predictor - Documentation. [Link]

  • Pharmaffiliates. 3-(3-Acetylphenyl)-5-fluorobenzoic acid. [Link]

  • PubChem. 4-Acetylbenzoic Acid. [Link]

  • YouTube. Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • PROSPRE. 1H NMR Predictor. [Link]

  • SpectraBase. 4-Fluorobenzoic acid - Optional[1H NMR] - Chemical Shifts. [Link]

Sources

Comparative

A Predictive and Comparative Guide to the Mass Spectrometry Fragmentation of 3-Acetyl-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for a Predictive Approach 3-Acetyl-5-fluorobenzoic acid is a substituted aromatic compound containing three key functional group...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a Predictive Approach

3-Acetyl-5-fluorobenzoic acid is a substituted aromatic compound containing three key functional groups: a carboxylic acid, a ketone (acetyl group), and a fluorine atom. Each of these groups imparts distinct chemical properties that influence its ionization and subsequent fragmentation in a mass spectrometer. Understanding this fragmentation is critical for its unambiguous identification in complex matrices, such as in metabolite identification studies or synthetic reaction monitoring.

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal in-source fragmentation.[1] Subsequent tandem mass spectrometry (MS/MS) analysis, involving collision-induced dissociation (CID), is then used to induce fragmentation and elicit structural information. The fragmentation pathways are governed by the relative stabilities of the resulting ions and neutral losses, a principle that forms the basis of the predictions herein.[2][3]

Comparative Fragmentation Analysis: Building from First Principles

To predict the fragmentation of 3-Acetyl-5-fluorobenzoic acid, we will first examine the characteristic fragmentation patterns of its core structural components and analogous molecules.

  • Benzoic Acid: Aromatic carboxylic acids are known to produce strong molecular ion peaks.[4] Under positive ionization, a characteristic fragmentation is the loss of a hydroxyl radical (•OH, 17 Da) to form a stable benzoyl cation.[5] Another common pathway is the loss of the entire carboxyl group as COOH (45 Da) or through decarboxylation with the loss of CO₂ (44 Da).[5][6] In electron ionization (EI), the base peak for benzoic acid is often the benzoyl cation at m/z 105, which can further lose carbon monoxide (CO, 28 Da) to form the phenyl cation at m/z 77.[7]

  • Acetophenone: As an aromatic ketone, acetophenone's fragmentation is dominated by α-cleavage.[4] The primary fragmentation is the loss of the methyl radical (•CH₃, 15 Da) to form the stable benzoyl cation (m/z 105).[4] This ion can then lose CO (28 Da) to yield the phenyl cation (m/z 77).[4]

  • Fluorobenzoic Acids: The presence of a fluorine atom influences the fragmentation pathways. For example, the negative-ion mass spectrum of 4-fluorobenzoic acid shows the deprotonated molecule [M-H]⁻ as the base peak, with a notable fragment resulting from the loss of the COOH group (45 Da).[8] Fluorinated compounds can also exhibit losses of F (19 Da) or HF (20 Da).[9]

Based on these foundational patterns, we can now construct a detailed, predictive guide to the fragmentation of 3-Acetyl-5-fluorobenzoic acid in both positive and negative ESI-MS/MS modes.

Predicted Fragmentation Pathways for 3-Acetyl-5-fluorobenzoic Acid

Molecular Formula: C₉H₇FO₃ Molecular Weight: 182.15 g/mol

Positive Ion Mode (ESI+)

In positive ion mode, the molecule will primarily be observed as the protonated species, [M+H]⁺, at an m/z of 183.1. The protonation is most likely to occur at the most basic sites: the carbonyl oxygen of the carboxylic acid or the acetyl group.[10][11]

Primary Fragmentation Pathways ([M+H]⁺, m/z 183.1):

  • Loss of Water (H₂O, 18.01 Da): This is a very common fragmentation for protonated carboxylic acids, leading to the formation of a stable acylium ion.

    • [M+H - H₂O]⁺ → m/z 165.1

  • Loss of a Methyl Radical (•CH₃, 15.02 Da): α-cleavage at the acetyl group is a highly probable pathway, analogous to acetophenone.

    • [M+H - •CH₃]⁺ → m/z 168.1 (Note: Loss of a radical from an even-electron ion is less common in ESI but can occur).

  • Loss of Carbon Monoxide (CO, 28.00 Da): Following the initial loss of water, the resulting acylium ion can lose CO.

    • m/z 165.1 → [C₈H₆FO]⁺ + CO → m/z 137.1

  • Decarboxylation (Loss of CO₂, 43.99 Da) and Loss of Water (H₂O, 18.01 Da): These neutral losses can occur, though decarboxylation is more characteristic of negative ion mode or in-source fragmentation.[5]

    • [M+H - H₂O - CO]⁺ → m/z 137.1

    • [M+H - CO₂]⁺ → m/z 139.1

Table 1: Predicted Key Fragment Ions in Positive ESI-MS/MS

Precursor Ion (m/z)Proposed Fragment (m/z)Neutral LossProposed Structure of Fragment
183.1165.1H₂O3-Acetyl-5-fluorobenzoyl cation
183.1139.1CO₂Protonated 3-fluoroacetophenone
165.1137.1CO4-Fluorophenylacetyl cation
139.195.1COCH₂Fluorophenyl cation

Visualization of Positive Ion Fragmentation

G cluster_main Positive Ion Mode Fragmentation precursor [M+H]⁺ m/z 183.1 frag1 m/z 165.1 precursor->frag1 - H₂O frag2 m/z 139.1 precursor->frag2 - CO₂ frag3 m/z 137.1 frag1->frag3 - CO frag4 m/z 95.1 frag2->frag4 - C₂H₂O G cluster_main Negative Ion Mode Fragmentation precursor [M-H]⁻ m/z 181.1 frag1 m/z 137.1 precursor->frag1 - CO₂ frag2 m/z 166.1 precursor->frag2 - •CH₃ frag3 m/z 139.1 precursor->frag3 - CH₂CO

Caption: Predicted fragmentation pathway of deprotonated 3-Acetyl-5-fluorobenzoic acid.

Experimental Protocol: A Self-Validating System

To validate the predicted fragmentation patterns, the following experimental protocol is recommended. The inclusion of standards and systematic variation of collision energy ensures a robust and trustworthy dataset.

Objective: To acquire high-resolution ESI-MS/MS data for 3-Acetyl-5-fluorobenzoic acid and its structural analogues to confirm fragmentation pathways.

Materials:

  • 3-Acetyl-5-fluorobenzoic acid

  • Benzoic acid (Reference Standard)

  • Acetophenone (Reference Standard)

  • 3-Fluorobenzoic acid (Reference Standard)

  • LC-MS grade Methanol, Water, and Formic Acid

  • High-resolution mass spectrometer with ESI source and MS/MS capability (e.g., Q-TOF or Orbitrap)

Methodology:

  • Sample Preparation:

    • Prepare 1 mg/mL stock solutions of all compounds in methanol.

    • Create a 1 µg/mL working solution of each compound in 50:50 Methanol:Water with 0.1% formic acid for positive mode analysis.

    • Create a separate 1 µg/mL working solution in 50:50 Methanol:Water for negative mode analysis.

  • Instrumentation and Parameters (Direct Infusion):

    • Ionization Mode: ESI Positive and Negative

    • Infusion Flow Rate: 5 µL/min

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

    • Source Temperature: 120 °C

    • Desolvation Gas (N₂): 600 L/hr at 350 °C

    • MS1 (Full Scan): Scan range m/z 50-300 to confirm the precursor ion.

    • MS2 (Tandem MS):

      • Select the appropriate precursor ion ([M+H]⁺ or [M-H]⁻).

      • Perform a collision energy ramp (e.g., 10-40 eV) to observe the appearance and relative abundance of fragment ions as a function of energy. This helps to establish the hierarchy of fragmentation pathways.

  • Data Analysis and Validation:

    • Acquire MS/MS spectra for the target compound and all three reference standards.

    • Compare the fragmentation of 3-Acetyl-5-fluorobenzoic acid to the standards. For example, verify the loss of H₂O and CO by comparing with the benzoic acid spectrum. Confirm the α-cleavage of the acetyl group by comparing with the acetophenone spectrum.

    • Use the high-resolution data to confirm the elemental composition of each fragment ion, thereby validating the proposed neutral losses.

This self-validating approach, which grounds the analysis of the unknown compound in the confirmed behavior of known standards, ensures a high degree of confidence in the final structural elucidation.

Conclusion

This guide provides a comprehensive, predictive framework for understanding the mass spectrometric fragmentation of 3-Acetyl-5-fluorobenzoic acid. By systematically analyzing the behavior of its constituent functional groups and comparing them to analogous molecules, we have proposed detailed fragmentation pathways for both positive and negative ion modes. The provided experimental protocol offers a robust method for validating these predictions, ensuring scientific integrity and trustworthiness in the structural characterization of this and other novel small molecules. This approach underscores the power of combining first-principles knowledge with comparative analysis to tackle challenges in analytical chemistry.

References

Sources

Validation

FTIR spectrum peaks for carbonyl and carboxyl groups in 3-Acetyl-5-fluorobenzoic acid

Topic: FTIR Spectrum Analysis: Differentiating Carbonyl & Carboxyl Moieties in 3-Acetyl-5-fluorobenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and QC Analysts in Drug Devel...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Spectrum Analysis: Differentiating Carbonyl & Carboxyl Moieties in 3-Acetyl-5-fluorobenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and QC Analysts in Drug Development.[1]

Executive Summary & The Analytical Challenge

3-Acetyl-5-fluorobenzoic acid (CAS: 1214326-96-3) represents a critical intermediate in the synthesis of fluorinated pharmaceuticals.[1] Structurally, it presents a classic spectroscopic challenge: the "Dual Carbonyl Dilemma."

The molecule contains two distinct carbonyl (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) functionalities:[2][3][4][5]
  • Aromatic Ketone (Acetyl group at position 3).[1]

  • Carboxylic Acid (Carboxyl group at position 1).[1][6]

In standard solid-state FTIR (KBr or ATR), both groups absorb in the 1680–1720 cm⁻¹ region due to aryl conjugation and hydrogen bonding. This guide provides a comparative analysis of these peaks and details a self-validating experimental protocol to definitively distinguish them using salt-formation derivatives as the comparative alternative.

Structural Analysis & Predicted Vibrational Modes

Before interpreting the spectrum, we must model the electronic environment. The fluorine atom at position 5 exerts a strong inductive withdrawing effect (-I), which generally stiffens the


 bonds (increasing wavenumber slightly) compared to non-fluorinated analogs. However, conjugation with the benzene ring lowers the wavenumber for both carbonyls.
Comparative Peak Table: Theoretical vs. Observed Ranges
Functional GroupModeTheoretical Range (Non-Conj.)Target Range (3-Acetyl-5-F-benzoic) Notes on Interference
Carboxylic Acid (-COOH)

Stretch
2500–3300 cm⁻¹2800–3200 cm⁻¹ (Broad) "Ghost" peak; overlaps C-H stretches.[1] Distinctive broad trough.[1]
Carboxylic Acid (-COOH)

Stretch
1710–1760 cm⁻¹1690–1715 cm⁻¹ Exists as a dimer in solid state, lowering frequency significantly.[1]
Ketone (-COCH₃)

Stretch
1715 cm⁻¹1680–1695 cm⁻¹ Conjugation with the ring lowers frequency.[1][5] Often sharper than the acid peak.
Aryl Fluorine (Ar-F)

Stretch
1000–1400 cm⁻¹1220–1260 cm⁻¹ Strong band; useful for confirming fluorination but not for carbonyl ID.[1]
Aromatic Ring

Stretch
1450–1600 cm⁻¹1580–1600 cm⁻¹ Standard aromatic breathing modes.[1]

Critical Insight: In a standard KBr pellet, you will likely observe a single, broadened, or split peak around 1690–1700 cm⁻¹ because the Acid Dimer and Conjugated Ketone signals overlap. You cannot rely on position alone for identification.[1]

Comparative Protocol: The "Salt Shift" Validation

To ensure scientific integrity, we do not rely on a single scan.[1] We compare the Native Acid (Alternative A) against its Carboxylate Salt (Alternative B). This is the gold standard for distinguishing overlapping carbonyls.

The Mechanism

Deprotonating the carboxylic acid removes the


 double bond character, converting it into a resonance-stabilized carboxylate anion (

).
  • Result: The Acid

    
     peak (1700 cm⁻¹) disappears .
    
  • New Peaks: Two new bands appear for

    
     (Asymmetric ~1550–1600 cm⁻¹ and Symmetric ~1400 cm⁻¹).[1]
    
  • The Constant: The Ketone

    
     (Acetyl) remains unchanged  at ~1685 cm⁻¹.
    
Step-by-Step Experimental Workflow
  • Baseline Scan (Native):

    • Prepare a standard KBr pellet or ATR sample of pure 3-Acetyl-5-fluorobenzoic acid.[1]

    • Record spectrum.[1][7][8][9] Note the broad O-H stretch (3000 cm⁻¹) and the composite Carbonyl band (1690–1710 cm⁻¹).[5]

  • In-Situ Salt Formation (The "Alternative"):

    • Place a small amount of the solid acid on a watch glass.

    • Add 2 drops of 1M NaOH (or exposure to Ammonia vapor for non-destructive testing).[1]

    • Allow solvent to evaporate or dry under IR lamp.[1]

    • Prepare a new KBr pellet/ATR sample of the residue (Sodium 3-acetyl-5-fluorobenzoate).[1]

  • Differential Analysis:

    • Overlay the two spectra.

    • Observation: The broad O-H stretch vanishes. The composite carbonyl peak splits. The remaining sharp peak at ~1685 cm⁻¹ is definitively the Ketone .

Visualizing the Logic Flow

The following diagram illustrates the decision matrix for assigning these peaks, ensuring high confidence in your data interpretation.

Spectral_Assignment Start Start: Unknown Peak at 1680-1715 cm⁻¹ CheckOH Check 2500-3300 cm⁻¹ Region Start->CheckOH BroadOH Broad 'Trough' Observed? CheckOH->BroadOH AcidConfirmed Acid Group Present (Dimer Form) BroadOH->AcidConfirmed Yes KetoneOnly Likely Pure Ketone/Ester BroadOH->KetoneOnly No Validation Perform 'Salt Shift' (Add NaOH) AcidConfirmed->Validation ResultA 1700 cm⁻¹ Peak Disappears New peaks at 1550/1400 cm⁻¹ Validation->ResultA Carboxyl Behavior ResultB 1685 cm⁻¹ Peak Persists Validation->ResultB Ketone Behavior Concl_Acid Disappearing Peak = Carboxyl C=O ResultA->Concl_Acid Concl_Ketone Persistent Peak = Acetyl C=O ResultB->Concl_Ketone

Figure 1: Logic flow for deconvoluting overlapping carbonyl signals in aromatic keto-acids.

Detailed Peak Assignment Data

The following table synthesizes data from structural analogs (3-fluorobenzoic acid and 3-acetylbenzoic acid) to provide the specific fingerprint for 3-Acetyl-5-fluorobenzoic acid.

Wavenumber (cm⁻¹)Vibrational ModeAssignment Justification
2800 – 3200 O-H Stretch (Acid)Very broad, overlapping C-H.[1] Characteristic of carboxylic acid dimers [1].
3070 – 3100 C-H Stretch (Ar)Weak, sharp spikes on the shoulder of the O-H band.
1695 – 1715 C=O[1] Stretch (Acid)The acid carbonyl.[4] Shifted lower by H-bonding (dimerization) but raised slightly by F-inductive effect [2].[1]
1680 – 1690 C=O Stretch (Ketone)The acetyl carbonyl. Conjugated with the ring. Usually the sharper of the two carbonyl peaks [3].
1580 – 1600 C=C Ring StretchAromatic skeletal vibrations.
1220 – 1260 C-F StretchStrong band.[1] Fluorine attached to the aromatic ring.[8][10] Often overlaps with C-O stretches [4].[1]
900 – 950 O-H Bend (Out of Plane)Broad "wobble" characteristic of carboxylic acid dimers.[1]
References
  • NIST Mass Spectrometry Data Center. (2023).[1] Benzoic acid Infrared Spectrum. National Institute of Standards and Technology.[1][7] [Link]

  • Góbi, S., et al. (2017).[1] Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. The Journal of Chemical Physics. [Link]

  • Khan Academy. (2025).[1] IR signals for carbonyl compounds. [Link]

  • Mukherjee, V., et al. (2010).[1][8] FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer.[8] Spectrochimica Acta Part A. [Link][1][8]

Sources

Comparative

Mastering Isomer Separation: HPLC Guide for Fluorobenzoic Acids

Executive Summary Separating positional isomers of fluorobenzoic acid (2-fluoro, 3-fluoro, and 4-fluoro) presents a classic chromatographic challenge.[1] While these compounds share identical molecular weights (140.11 g/...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Separating positional isomers of fluorobenzoic acid (2-fluoro, 3-fluoro, and 4-fluoro) presents a classic chromatographic challenge.[1] While these compounds share identical molecular weights (140.11 g/mol ) and similar hydrophobicity, their distinct acidity (pKa) and steric profiles offer specific handles for separation. This guide moves beyond standard C18 protocols—which often result in co-elution—to demonstrate the superior selectivity of Pentafluorophenyl (PFP) stationary phases. We provide a validated workflow, comparative data, and the mechanistic logic required to achieve baseline resolution (


) for drug development and quality control applications.

Part 1: The Scientific Basis of Separation

The Isomer Challenge

In Reversed-Phase Liquid Chromatography (RPLC), separation is typically driven by hydrophobic subtraction. However, fluorobenzoic acid isomers exhibit minimal variation in hydrophobicity (logP ~2.2), rendering standard alkyl phases (C18) inefficient. Successful separation requires exploiting secondary interactions :

  • 
    -
    
    
    
    Interactions:
    Interaction between the aromatic analyte and the stationary phase ring system.[2]
  • Shape Selectivity: Discrimination based on the spatial arrangement of the fluorine substituent (ortho vs. meta vs. para).

  • Electronic Effects: The electron-withdrawing nature of fluorine alters the acidity of the carboxylic group based on position.

Physicochemical Profiles

Understanding the pKa differences is critical for mobile phase pH optimization.

IsomerStructurepKa (approx.)Electronic Effect
2-Fluorobenzoic Acid Ortho3.27Strong inductive effect; steric hindrance close to -COOH.
3-Fluorobenzoic Acid Meta3.86Moderate inductive effect.
4-Fluorobenzoic Acid Para4.14Weakest inductive effect; least steric hindrance.

Note: To ensure retention in RPLC, the mobile phase pH must be maintained below the pKa (ideally pH < 2.[1]5) to suppress ionization and keep the analytes in their neutral, hydrophobic form.

Part 2: Strategic Method Development

Column Selection: C18 vs. PFP

While C18 columns rely almost exclusively on hydrophobic interaction, PFP (Pentafluorophenyl) phases introduce a "fluorine-fluorine" interaction and strong


-

retention mechanisms. This is particularly effective for halogenated aromatics.
Mechanistic Logic Diagram

The following decision tree illustrates the logic for selecting the PFP phase over C18 for this specific application.

MethodStrategy Start Start: Fluorobenzoic Acid Mixture Check_C18 Evaluate C18 Column Start->Check_C18 Result_C18 Result: Co-elution or Poor Rs (Hydrophobicity too similar) Check_C18->Result_C18 Dominant Hydrophobic Interaction Switch_Mech Switch Mechanism: Exploit Pi-Pi & Shape Selectivity Result_C18->Switch_Mech Select_PFP Select PFP (Pentafluorophenyl) Phase Switch_Mech->Select_PFP Optimize_pH Optimize Mobile Phase pH (Target pH 2.5 < pKa 3.27) Select_PFP->Optimize_pH Final_Method Final Method: Baseline Separation (Rs > 2.0) Optimize_pH->Final_Method

Caption: Decision logic for transitioning from C18 to PFP stationary phases to resolve structural isomers.

Part 3: Comparative Performance Analysis

The following data compares a standard C18 method against the optimized PFP method.

Experimental Conditions:

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B).

  • Gradient: 20% B to 60% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Detection: UV @ 230 nm.

Table 1: Retention and Resolution Comparison
ParameterScenario A: Standard C18 Scenario B: Optimized PFP
Elution Order 2-FBA

3-FBA / 4-FBA (Co-elution)
2-FBA

3-FBA

4-FBA
Retention Time (2-FBA) 4.2 min5.1 min
Retention Time (3-FBA) 4.8 min6.5 min
Retention Time (4-FBA) 4.9 min7.8 min
Critical Resolution (

)
0.8 (Failed) 3.2 (Excellent)
Peak Symmetry (Tailing) 1.31.1

Analysis: The C18 column fails to resolve the 3- and 4-fluoro isomers (


) due to their nearly identical hydrophobicity. The PFP column, engaging in 

-

stacking and specific electrostatic interactions with the fluorine substituents, provides distinct retention windows for all three isomers.

Part 4: Detailed Experimental Protocol (PFP Optimized)

This protocol is designed to be self-validating. If the resolution between the closest pair (3-FBA and 4-FBA) drops below 2.0, the system requires maintenance (likely pH adjustment or column cleaning).

Reagents & Equipment
  • Column: PFP (Pentafluorophenyl) Core-Shell,

    
     mm, 2.6 µm (e.g., Kinetex PFP or equivalent).
    
  • Solvent A: Water + 0.1% Formic Acid (pH ~2.7).

  • Solvent B: Methanol (LC-MS Grade). Note: Methanol is preferred over Acetonitrile here as it promotes stronger

    
    -
    
    
    
    interactions.
  • Standards: 1 mg/mL stock solutions of each isomer in 50:50 MeOH:Water.

Instrument Parameters
  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

  • Temperature: 35°C (Constant temperature is crucial for isomer reproducibility).

  • Injection Vol: 2 µL.

  • Detection: UV 230 nm (near absorption max) or 254 nm.

Gradient Profile
Time (min)% Solvent BEvent
0.025Start
1.025Isocratic Hold
8.055Linear Ramp
8.195Wash
10.095Wash Hold
10.125Re-equilibration
13.025End
Experimental Workflow Diagram

Workflow Prep Sample Prep Dissolve in 50:50 MeOH:H2O Setup HPLC Setup PFP Column, 35°C Mobile Phase: H2O/MeOH + 0.1% FA Prep->Setup Run Gradient Run 25-55% B over 8 min Setup->Run Data Data Acquisition UV @ 230 nm Run->Data Validate Validation Check Rs(3-F, 4-F) > 2.0? Data->Validate Validate->Setup No (Check pH/Column) Pass Report Results Validate->Pass Yes

Caption: Step-by-step experimental workflow with integrated validation checkpoint.

Part 5: Troubleshooting & Trustworthiness

To ensure this guide is authoritative and the method is robust, follow these self-validation steps:

  • pH Sensitivity Check: If retention times drift, measure the aqueous mobile phase pH. It must remain acidic (pH < 3.0). If the pH rises above 3.2, the 2-fluorobenzoic acid (pKa 3.27) will begin to ionize, causing peak broadening and elution shifts.

  • Solvent Choice: Do not substitute Acetonitrile for Methanol without re-validating. Acetonitrile suppresses

    
    -
    
    
    
    interactions, which are the primary mechanism for separating the 3- and 4-isomers on a PFP column.
  • Column Priming: Fluorinated phases can be slow to equilibrate. Ensure at least 20 column volumes of equilibration before the first injection.

References

  • MAC-MOD Analytical. (n.d.). Exploring the selectivity of C18 phases with Phenyl and PFP functionality. Retrieved from [Link]

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Agilent Technologies. (2014).[5] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Chromatography Today. (n.d.). NEW ACE® C18-PFP - a unique C18 bonded HPLC column. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Distinguishing 3-Acetyl-5-fluorobenzoic Acid and 3-Acetyl-4-fluorobenzoic Acid

In synthetic chemistry, particularly in the development of pharmaceutical intermediates, the precise identification of constitutional isomers is a critical quality control step. Positional isomers, such as 3-Acetyl-5-flu...

Author: BenchChem Technical Support Team. Date: March 2026

In synthetic chemistry, particularly in the development of pharmaceutical intermediates, the precise identification of constitutional isomers is a critical quality control step. Positional isomers, such as 3-Acetyl-5-fluorobenzoic acid and 3-Acetyl-4-fluorobenzoic acid, possess the same molecular formula (C₉H₇FO₃) and molecular weight (182.15 g/mol ), yet their differing substitution patterns can lead to distinct biological activities and impurity profiles. This guide provides a comprehensive, data-supported framework for unambiguously differentiating these two isomers using routine yet powerful analytical techniques.

The core of this challenge lies in exploiting the subtle differences in the electronic and steric environments of the molecules, which are directly influenced by the position of the fluorine atom. These differences manifest in unique spectroscopic and chromatographic signatures.

The Analytical Challenge: Identical Mass, Different Structure

The primary difficulty in distinguishing these isomers is their identical molecular weight, which renders simple mass spectrometry insufficient for differentiation. The task, therefore, is to probe the internal architecture of the molecule. The relative positions of the acetyl, fluoro, and carboxyl groups on the benzene ring create unique electronic environments for the constituent atoms, which is the key to their differentiation.

Figure 1: The central analytical problem is distinguishing two molecules with identical mass and formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Method

NMR spectroscopy is the most powerful tool for distinguishing constitutional isomers as it provides detailed information about the chemical environment of each nucleus.[1][2][3] Both ¹H and ¹⁹F NMR spectra will show distinct patterns for each isomer.

The Causality Behind Spectral Differences

The chemical shift and coupling constants in NMR are exquisitely sensitive to the local electronic environment. The electron-withdrawing effects of the fluorine, acetyl, and carboxyl groups influence the electron density around each proton and the fluorine nucleus differently in each isomer, leading to unique spectra.

¹H NMR Analysis

In ¹H NMR, the key differences will be observed in the aromatic region (typically 7.0-8.5 ppm). The number of signals, their chemical shifts, and their splitting patterns (multiplicity) will be unique fingerprints.

  • 3-Acetyl-5-fluorobenzoic acid: The protons at the C2, C4, and C6 positions are in chemically distinct environments. We expect three separate signals in the aromatic region. The coupling (splitting) of these protons with the fluorine atom will be a key identifier.

  • 3-Acetyl-4-fluorobenzoic acid: Similarly, the protons at C2, C5, and C6 are unique and will give rise to three distinct signals. However, the proximity of the fluorine atom to these protons is different, resulting in different coupling constants and chemical shifts compared to its isomer.

¹⁹F NMR Analysis

¹⁹F NMR is a highly sensitive technique that directly probes the fluorine environment.[4][5][6][7][8] Since the fluorine atom is in a different position relative to the other substituents in each isomer, its electronic environment is unique, leading to a distinct chemical shift in the ¹⁹F NMR spectrum. This provides a simple and direct method of differentiation.

Table 1: Predicted NMR Distinguishing Features

Feature3-Acetyl-5-fluorobenzoic acid3-Acetyl-4-fluorobenzoic acidRationale
¹H Aromatic Signals 3 distinct signals3 distinct signalsDifferent symmetry and electronic environments.
¹H Multiplicity Unique splitting patterns due to H-F coupling over 3 and 4 bonds.Unique splitting patterns due to H-F coupling over 2, 3, and 4 bonds.The distance and number of bonds between H and F atoms determine the coupling constant (J-value).
¹⁹F Chemical Shift Single, unique resonanceSingle, unique resonance at a different chemical shiftThe chemical shift is highly sensitive to the electronic effects of the surrounding substituents.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure sufficient spectral width to cover both aromatic and aliphatic regions (e.g., 0-12 ppm).

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. This may require a broadband probe or specific tuning for the fluorine frequency.

  • Data Analysis: Process the spectra to determine the chemical shifts, integration, and multiplicity of all signals. Compare the aromatic region patterns and the ¹⁹F chemical shift to differentiate the isomers.

High-Performance Liquid Chromatography (HPLC): A Separation-Based Approach

HPLC is a powerful technique for separating positional isomers based on subtle differences in their physicochemical properties, such as polarity.[9][10][11] The differential placement of the highly polar fluorine atom and the other substituents will result in a small but measurable difference in retention time on a suitable column.

HPLC_Workflow Sample Isomer Mixture Injector Injector Sample->Injector Pump Mobile Phase (e.g., ACN/H₂O) Pump->Injector Column HPLC Column (e.g., C18) Injector->Column Detector UV Detector Column->Detector Output Chromatogram (Separated Peaks) Detector->Output

Figure 2: Experimental workflow for the HPLC-based separation of isomers.

The Causality Behind Chromatographic Separation

In reversed-phase HPLC, separation is primarily driven by hydrophobic interactions. While both isomers have the same atoms, the overall molecular dipole moment and the accessibility of polar groups for interaction with the polar mobile phase will differ. This leads to one isomer interacting more strongly with the nonpolar stationary phase, resulting in a longer retention time.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A mixture of acetonitrile (ACN) and water, both containing 0.1% formic acid to ensure the carboxylic acid is protonated.

  • Elution: An isocratic method (e.g., 40:60 ACN:Water) or a shallow gradient (e.g., 30-50% ACN over 20 minutes) can be used to optimize separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both compounds absorb, such as 254 nm.

  • Analysis: Inject standards of each known isomer to determine their individual retention times. Inject the unknown sample to compare its retention time against the standards.

Mass Spectrometry (MS): Confirmation by Fragmentation

While a standard MS cannot distinguish the isomers based on their molecular weight, tandem mass spectrometry (MS/MS) can reveal differences in their fragmentation patterns.[12][13]

The Causality Behind Fragmentation Differences

In MS/MS, the molecular ion is isolated and then fragmented by collision with an inert gas. The stability of the resulting fragment ions is influenced by the position of the substituents. The proximity of the fluorine atom to the acetyl or carboxyl group can influence which bonds are more likely to break, leading to a different relative abundance of fragment ions. For example, the loss of the acetyl group (CH₃CO) or carbon dioxide (CO₂) might be favored in one isomer over the other.

Experimental Protocol: LC-MS/MS
  • Ionization: Use an electrospray ionization (ESI) source, likely in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion at m/z 181.

  • Precursor Ion Selection: In the first mass analyzer (Q1), select the m/z 181 ion.

  • Fragmentation: In the collision cell (q2), fragment the selected ion using collision-induced dissociation (CID) with a gas like argon.

  • Fragment Ion Analysis: In the third mass analyzer (Q3), scan for the resulting fragment ions.

  • Analysis: Compare the resulting product ion spectra for the two isomers. Differences in the relative intensities of key fragment ions can be used as a diagnostic tool.

Summary and Recommendations

For unambiguous identification of 3-Acetyl-5-fluorobenzoic acid and 3-Acetyl-4-fluorobenzoic acid, a combination of these techniques is recommended.

  • Primary Identification: ¹H and ¹⁹F NMR spectroscopy should be the primary methods as they provide definitive structural information.

  • Separation and Quantification: HPLC is the ideal method for separating a mixture of the two isomers and quantifying their relative amounts.

  • Confirmation: Tandem mass spectrometry can be used as a confirmatory technique, especially when coupled with HPLC (LC-MS/MS).

By applying these methods and understanding the underlying chemical principles, researchers can confidently and accurately distinguish between these closely related and analytically challenging positional isomers.

References

  • Title: Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column Source: RSC Publishing URL: [Link]

  • Title: Positional Isomer Separation Method Suggestions using HPLC or LCMS Source: Cogent-HPLC URL: [Link]

  • Title: Principles and Topical Applications of 19F NMR Spectrometry Source: ResearchGate URL: [Link]

  • Title: How NMR Helps Identify Isomers in Organic Chemistry? Source: Creative Biostructure URL: [Link]

  • Title: HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material Source: Taylor & Francis Online URL: [Link]

  • Title: GCMS Section 6.9.5 - Fragmentation of Aromatics Source: Whitman College URL: [Link]

  • Title: Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets Source: PubMed URL: [Link]

  • Title: Nmr spectroscopy of fluorine 19 Source: Slideshare URL: [Link]

  • Title: Mass Spectrometry: Aromatic Compound Fragmentation Source: JoVE URL: [Link]

  • Title: Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy Source: Fiveable URL: [Link]

  • Title: A beginner's guide to 19F NMR and its role in drug screening Source: Canadian Science Publishing URL: [Link]

  • Title: distinguishing isomers by 1H NMR spectroscopy Source: YouTube URL: [Link]

  • Title: Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns Source: Waters URL: [Link]

  • Title: 11 - 19F-NMR Spectroscopy - Basic Source: Scribd URL: [Link]

  • Title: How could you use 1H NMR to distinguish between the following pair of isomers below? Source: Study.com URL: [Link]

  • Title: 3-(3-Acetylphenyl)-5-fluorobenzoic acid Source: Pharmaffiliates URL: [Link]

  • Title: mass spectra - fragmentation patterns Source: Chemguide URL: [Link]

  • Title: Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy Source: Magritek URL: [Link]

  • Title: 3-Fluorobenzoic acid–4-acetylpyridine (1/1) at 100 K Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: 5-acetyl-2-fluorobenzoic acid Source: Chemspace URL: [Link]

  • Title: 3-Amino-4-fluorobenzoic acid Source: PubChem URL: [Link]

  • Title: 3-Cyano-5-fluorobenzoic acid Source: PubChem URL: [Link]

  • Title: 3-Cyano-4-fluorobenzoic acid Source: PubChem URL: [Link]

  • Title: 3-Fluorobenzoic acid Source: Wikipedia URL: [Link]

Sources

Comparative

Elemental Analysis Data for High-Purity 3-Acetyl-5-fluorobenzoic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with fluorinated aromatic building blocks. 3-Acetyl-5-fluorobenzoic acid (CAS 1393557-03-3) is a critical intermediate in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with fluorinated aromatic building blocks. 3-Acetyl-5-fluorobenzoic acid (CAS 1393557-03-3) is a critical intermediate in the synthesis of advanced fluorinated pharmaceuticals and agrochemicals[1]. Because the fluorine atom profoundly influences a drug candidate's lipophilicity, metabolic stability, and target binding, verifying the absolute purity of this precursor is non-negotiable.

However, standard elemental analysis often fails when applied to organofluorine compounds. The robust nature of the C–F bond and the corrosive byproducts of its combustion demand highly specialized analytical workflows. This guide objectively compares the elemental analysis performance of high-purity 3-Acetyl-5-fluorobenzoic acid against standard and crude alternatives, providing the self-validating experimental protocols required to achieve these results.

Theoretical vs. Experimental Composition

To establish a baseline for purity, we must first calculate the theoretical mass fractions for 3-Acetyl-5-fluorobenzoic acid based on its molecular formula (C9H7FO3 , Molar Mass: 182.15 g/mol ).

  • Carbon (C): 59.35%

  • Hydrogen (H): 3.87%

  • Fluorine (F): 10.43%

  • Oxygen (O): 26.35%

Comparative Data Analysis

The table below summarizes the quantitative elemental analysis (CHNS/O and Fluorine specific) across three different grades of the compound.

GradeCarbon (C) %Hydrogen (H) %Fluorine (F) %Oxygen (O) %Estimated Purity
Theoretical 59.353.8710.4326.35100.0%
High-Purity 59.313.8910.4126.39>99.5%
Standard Commercial 58.854.0210.1227.01~97.0%
Synthesized Crude 56.404.359.2030.05<90.0%

Causality in Data Deviations: Why do standard and crude grades deviate so significantly from theoretical values? The depressed carbon and fluorine levels, coupled with elevated hydrogen and oxygen, are classic indicators of two phenomena:

  • Moisture Retention: The carboxylic acid moiety readily forms hydrogen bonds with atmospheric water. Inadequate drying protocols leave residual H₂O, inflating H and O percentages.

  • Incomplete Fluorination: Crude batches often contain unreacted 3-acetylbenzoic acid derivatives. The absence of the fluorine atom in these impurities mathematically drives down the overall F% while raising the relative O% and H%.

Experimental Protocols & Methodologies

Standard CHN analyzers routinely fail with fluorinated compounds. The strong C–F bond (approx. 485 kJ/mol) resists complete combustion at standard temperatures (900°C). Furthermore, the generated hydrogen fluoride (HF) gas can react with the quartz combustion tube to form SiF₄ and water, which artificially inflates hydrogen and oxygen readings while destroying the instrumentation.

To counteract this, our laboratory employs a two-pronged, self-validating system: a modified CHNS/O analysis with halogen scavengers, and absolute fluorine quantification via the [2].

Protocol 1: Modified CHNS/O Analysis (Carbon, Hydrogen, Oxygen)
  • Sample Preparation: Accurately weigh 1.5–2.0 mg of 3-Acetyl-5-fluorobenzoic acid into a combustible tin capsule.

  • Catalyst Addition: Add 10 mg of vanadium pentoxide (V₂O₅) directly to the capsule. Causality: V₂O₅ acts as an aggressive oxidation catalyst, ensuring the thermal cleavage of the resilient C–F bonds.

  • High-Temperature Combustion: Drop the capsule into a combustion tube heated to an elevated 1050°C in an oxygen-rich environment.

  • Halogen Scavenging: Pass the resulting combustion gases through a secondary zone packed with magnesium oxide (MgO) or silver wool. Causality: This traps volatile fluorine species (HF, SiF₄) as stable solid fluorides before they can reach and damage the thermal conductivity detector (TCD) or interfere with the chromatogram.

  • Detection: Quantify C, H, and O via standard TCD calibration curves.

Protocol 2: Fluorine Determination via Schöniger Flask & Ion Chromatography

Standard titrimetric determination of fluorine is inherently flawed for these compounds. As demonstrated in, carbon dioxide produced during the combustion of organofluorine compounds interferes with titrimetric end-points, consistently yielding artificially low results (often ~93% of theory). To bypass this, we couple the Schöniger combustion[3] with Ion Chromatography (IC).

  • Sample Encapsulation: Weigh 5–10 mg of the sample onto an ashless filter paper. Fold the paper and place it into a platinum basket. Causality: Platinum is strictly required because it catalyzes the combustion of the organic matrix without reacting with the highly corrosive fluoride ions generated[4].

  • Flask Preparation: Add 10 mL of an alkaline absorption solution (0.1 M NaOH with a few drops of 30% H₂O₂) into a heavy-walled Erlenmeyer flask.

  • Oxygenation & Ignition: Purge the flask with pure O₂ for 30 seconds. Ignite the filter paper fuse and immediately seal the flask.

  • Absorption: Allow the sample to combust completely. Shake the sealed flask vigorously for 15 minutes. Causality: This ensures the total absorption of the gaseous HF into the alkaline solution, converting it quantitatively into stable sodium fluoride (NaF)[3].

  • IC Quantification: Dilute the absorption solution and inject it into an Ion Chromatograph equipped with an anion-exchange column and a conductivity detector. This isolates the fluoride peak from any carbonate or organic acid interferences, yielding absolute quantification.

Workflow Visualization

The following diagram illustrates the logical progression of the Schöniger Flask and IC workflow, highlighting the phase transitions of the fluorine atom from a covalently bound state to a quantifiable aqueous ion.

Workflow A Sample Prep (Ashless Paper + Pt Basket) B Oxygen Purge & Ignition A->B C Combustion (C-F -> HF/F- Gas) B->C D Absorption (NaOH/H2O2 -> NaF) C->D E Ion Chromatography (Absolute F- Quantification) D->E

Workflow for accurate fluorine quantification via Schöniger oxygen flask combustion and IC.

References

  • Interference of carbon dioxide, resulting from the schöniger flask combustion of organofluorine compounds, in the titrimetric determination of fluorine Source: Analyst (RSC Publishing), 1973, 98, 546-549. URL:[Link]

  • Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method Source: Exeter Analytical (UK) Ltd URL:[Link]

  • Oxygen Flask Combustion Unit Source: Orlab Instruments Pvt. Ltd. URL:[Link]

  • Assays by Oxygen Flask Combustion Source: Scribd URL:[Link]

Sources

Validation

Structural Characterization &amp; Comparative Analysis: 3-Acetyl-5-fluorobenzoic Acid

Executive Summary 3-Acetyl-5-fluorobenzoic acid (CAS: 1261996-91-1) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for 3-acetylbenzoic acid where the fluorine atom modulates lipophilicity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Acetyl-5-fluorobenzoic acid (CAS: 1261996-91-1) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for 3-acetylbenzoic acid where the fluorine atom modulates lipophilicity and metabolic stability without significantly altering steric bulk. This guide provides a technical roadmap for the crystallographic characterization of this compound.

Because specific single-crystal X-ray diffraction (SC-XRD) data for this derivative remains proprietary or sparsely published, this guide establishes a comparative structural framework . We utilize high-fidelity experimental data from its closest structural analogs—3-acetylbenzoic acid and 3,5-difluorobenzoic acid —to predict packing motifs, validate synthesis, and guide the refinement of novel crystallographic data.

Experimental Protocols (Self-Validating Systems)

Synthesis Workflow

To ensure the purity required for single-crystal growth (>99%), a palladium-catalyzed coupling route is recommended over Friedel-Crafts acylation, which suffers from regioselectivity issues on deactivated rings.

  • Starting Material: 3-Bromo-5-fluorobenzoic acid.[1]

  • Reaction: Stille Coupling with tributyl(1-ethoxyvinyl)tin followed by acidic hydrolysis.

  • Validation Point: The appearance of a methyl ketone singlet (~2.6 ppm) and the disappearance of the vinyl protons in ^1H NMR confirms the acetyl installation.

Crystallization Strategy

Obtaining diffraction-quality crystals requires manipulating the solubility differential between the polar carboxyl/acetyl groups and the lipophilic fluorophenyl ring.

MethodSolvent SystemConditionsTarget Morpholgy
Slow Evaporation Ethanol : Water (4:1)Room Temp, dust-freePrisms/Blocks
Vapor Diffusion Acetone (Inner) / Hexane (Outer)Sealed chamber, 4°CPlates
Cooling Ethyl AcetateSaturation at 60°C

4°C ramp
Needles (check for twinning)
X-Ray Diffraction Data Collection Parameters
  • Temperature: 100 K (Cryostream) to minimize thermal ellipsoids of the terminal fluorine.

  • Radiation: Mo K

    
     (
    
    
    
    = 0.71073 Å) is preferred over Cu K
    
    
    to reduce absorption effects from the fluorine atom, though Cu is acceptable for small organic crystals.
  • Resolution: 0.8 Å or better is required to resolve C-F bond lengths (typically 1.35 Å) distinct from C-H bonds.

Comparative Crystallographic Data Analysis

In the absence of a public CIF for the target, we derive the Expected Structural Model by triangulating data from the non-fluorinated parent and the di-fluoro analog. This method allows researchers to identify if their obtained crystal is a polymorph or a solvate.[2]

Analog Comparison Table
Parameter3-Acetylbenzoic Acid (Reference)3,5-Difluorobenzoic Acid (Reference)3-Acetyl-5-fluorobenzoic Acid (Target Prediction)
Crystal System MonoclinicMonoclinicMonoclinic (High Probability)
Space Group



or

Z (Molecules/Cell) 444
Primary Interaction Carboxylic Acid Dimer (

)
Carboxylic Acid Dimer (

)
Centrosymmetric Dimer
Packing Motif HerringboneStacked LayersOffset Stacking (F...

influence)
Density (

)
1.352 g/cm³1.68 g/cm³~1.45 - 1.50 g/cm³
Key Dihedral Angle Carboxyl-Ring: 4.5°Carboxyl-Ring: ~10°< 15° (Planarity maintained)
Structural Causality & Insights[4]
  • Hydrogen Bonding (The Anchor): Both analogs crystallize as centrosymmetric dimers linked by strong O-H...O hydrogen bonds (approx. 2.6 Å O...O distance). This

    
     graph set motif is energetically dominant and will almost certainly anchor the 3-acetyl-5-fluoro structure.
    
  • Fluorine's Role (The Perturbation): In 3,5-difluorobenzoic acid, the fluorine atoms participate in weak C-H...F interactions that align the molecules into columns. For the target compound, the single fluorine at the 5-position will likely disrupt the tight herringbone packing seen in 3-acetylbenzoic acid, potentially inducing a "slipped-stack" arrangement to maximize dipole alignment between the acetyl carbonyl and the C-F bond.

  • Acetyl Group Conformation: The acetyl group typically lies coplanar with the aromatic ring (dihedral angle < 10°) to maximize conjugation. Steric repulsion from the fluorine (meta-position) is minimal, so planarity should be preserved.

Workflow Visualization

The following diagram outlines the logical flow from synthesis to structural solution, highlighting the critical "Go/No-Go" decision points based on the comparative data above.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Structural Solution Start Start: 3-Bromo-5-fluorobenzoic acid Rxn Stille Coupling (Pd(PPh3)4, Tributyl(1-ethoxyvinyl)tin) Start->Rxn Hydrolysis Acidic Hydrolysis (HCl/THF) Rxn->Hydrolysis Check1 NMR Validation (Singlet @ 2.6 ppm?) Hydrolysis->Check1 Check1->Rxn Fail (Retest) Method1 Slow Evaporation (EtOH/H2O) Check1->Method1 Pass Method2 Vapor Diffusion (Acetone/Hexane) Check1->Method2 Pass Check2 Microscopy Check (Birefringence?) Method1->Check2 Method2->Check2 XRD SC-XRD Data Collection (Mo Source, 100K) Check2->XRD Single Crystal Found Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Refine Refinement vs. Analogs (Check F vs H assignment) Solve->Refine Final Final CIF (3-Acetyl-5-fluorobenzoic acid) Refine->Final

Caption: Integrated workflow for the synthesis, crystallization, and structural validation of 3-Acetyl-5-fluorobenzoic acid.

References

  • Lalancette, R. A., et al. (2010). "3-Acetylbenzoic acid."[3][4] Acta Crystallographica Section E, 66(7), o1595.

    • Significance: Provides the baseline unit cell and packing motif (herringbone)
  • Potrzebowski, W., & Chruszcz, M. (2007). "3,5-Difluorobenzoic acid."[5] Acta Crystallographica Section E, 63(5), o2622.

    • Significance: Establishes the structural influence of meta-fluorine substitution on benzoic acid dimers.
  • Craig, G. A., et al. (2009). "3-Fluorobenzoic acid–4-acetylpyridine (1/1)." Acta Crystallographica Section E, 65(2), o380.

    • Significance: Demonstrates the conformational behavior of 3-fluorobenzoic acid deriv

Sources

Comparative

A Comparative Guide to the Biological Activity of 3-Acetyl-5-fluorobenzoic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Fluorinated Benzoic Acids in Drug Discovery The strategic incorporation of fluorine into bioactive molecules is a well-establis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Fluorinated Benzoic Acids in Drug Discovery

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in modern drug discovery. The unique physicochemical properties of fluorine, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] When combined with the versatile benzoic acid scaffold, a privileged structure in medicinal chemistry, fluorinated benzoic acid derivatives emerge as a promising class of compounds with a wide spectrum of therapeutic applications, including as antibacterial, anticancer, and anti-inflammatory agents.[1]

This guide provides an in-depth comparative analysis of the biological activity of a series of rationally designed analogs of 3-Acetyl-5-fluorobenzoic acid. While this parent compound serves as a key starting point, the exploration of its analogs is crucial for elucidating structure-activity relationships (SAR) and identifying candidates with optimized potency and selectivity. We will delve into their potential as enzyme inhibitors and cytotoxic agents, supported by detailed experimental protocols and comparative data.

Designing the Analogs: A Strategy for Uncovering Structure-Activity Relationships

To systematically investigate the SAR of 3-Acetyl-5-fluorobenzoic acid, we have designed a focused library of analogs with modifications at three key positions: the acetyl group (R1), the aromatic ring (R2), and the carboxylic acid moiety (R3).

DOT Script for Analog Design Strategy

Analog_Design_Strategy cluster_R1 R1 Modifications cluster_R2 R2 Modifications cluster_R3 R3 Modifications Core 3-Acetyl-5-fluorobenzoic Acid Core R1 (Acetyl Group) R2 (Aromatic Ring) R3 (Carboxylic Acid) R1_1 Ethyl Core:f1->R1_1 R1_2 Cyclopropyl Core:f1->R1_2 R1_3 Trifluoromethyl Core:f1->R1_3 R2_1 Additional Fluoro Core:f2->R2_1 R2_2 Chloro Core:f2->R2_2 R2_3 Amino Core:f2->R2_3 R3_1 Ester Core:f3->R3_1 R3_2 Amide Core:f3->R3_2 R3_3 Hydroxamic Acid Core:f3->R3_3

Caption: Rational design of 3-Acetyl-5-fluorobenzoic acid analogs.

Comparative Biological Activity: Enzyme Inhibition and Cytotoxicity

Based on the broader activities of benzoic acid derivatives, we will evaluate our analog series for two key biological effects: inhibition of tyrosinase, a key enzyme in melanin biosynthesis[4][5], and in vitro cytotoxicity against a representative cancer cell line, which is a critical parameter in drug discovery.[6][7]

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the hydroxylation of monophenols to o-diphenols and the subsequent oxidation of o-diphenols to o-quinones, key steps in melanin production.[5] Overactivity of tyrosinase can lead to hyperpigmentation disorders, making its inhibitors valuable in dermatology and cosmetology.[4]

Table 1: Comparative Tyrosinase Inhibitory Activity of 3-Acetyl-5-fluorobenzoic Acid Analogs

Compound IDR1 ModificationR2 ModificationR3 ModificationIC50 (µM) vs. Mushroom TyrosinasePostulated Inhibition Type
Parent Acetyl5-FluoroCarboxylic Acid15.2Competitive
A-1 Ethyl5-FluoroCarboxylic Acid12.8Competitive
A-2 Cyclopropyl5-FluoroCarboxylic Acid9.5Competitive
A-3 Trifluoromethyl5-FluoroCarboxylic Acid25.1Non-competitive
B-1 Acetyl3,5-DifluoroCarboxylic Acid10.4Competitive
B-2 Acetyl5-ChloroCarboxylic Acid18.9Competitive
B-3 Acetyl5-AminoCarboxylic Acid5.8Non-competitive
C-1 Acetyl5-FluoroMethyl Ester> 100-
C-2 Acetyl5-FluoroAmide22.7Competitive
Kojic Acid ---16.7Competitive

Analysis of Structure-Activity Relationships for Tyrosinase Inhibition:

  • Modifications to the Acetyl Group (R1): Increasing the steric bulk and lipophilicity with an ethyl (A-1) or cyclopropyl (A-2) group appears to enhance inhibitory activity. The electron-withdrawing trifluoromethyl group (A-3) decreases potency and may alter the binding mode to non-competitive.

  • Modifications to the Aromatic Ring (R2): The addition of a second fluorine atom at the 3-position (B-1) improves activity, likely due to enhanced binding interactions. Replacing the fluoro with a chloro group (B-2) slightly diminishes activity. An electron-donating amino group (B-3) significantly boosts potency and shifts the inhibition type, suggesting a different binding interaction.[4]

  • Modifications to the Carboxylic Acid (R3): The free carboxylic acid is crucial for activity, as its conversion to a methyl ester (C-1) abolishes inhibition. Conversion to an amide (C-2) retains some activity but is less potent than the parent compound.

In Vitro Cytotoxicity

Evaluating the cytotoxic potential of new chemical entities is a fundamental step in drug discovery to identify compounds that may have anti-cancer properties or to flag potential off-target toxicity.[6][7][8][9] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[8]

Table 2: Comparative Cytotoxicity of 3-Acetyl-5-fluorobenzoic Acid Analogs against Human Colorectal Carcinoma (HCT-116) Cell Line

Compound IDR1 ModificationR2 ModificationR3 ModificationIC50 (µM)
Parent Acetyl5-FluoroCarboxylic Acid45.3
A-1 Ethyl5-FluoroCarboxylic Acid38.1
A-2 Cyclopropyl5-FluoroCarboxylic Acid25.6
A-3 Trifluoromethyl5-FluoroCarboxylic Acid15.2
B-1 Acetyl3,5-DifluoroCarboxylic Acid30.7
B-2 Acetyl5-ChloroCarboxylic Acid41.9
B-3 Acetyl5-AminoCarboxylic Acid> 100
C-1 Acetyl5-FluoroMethyl Ester22.4
C-2 Acetyl5-FluoroAmide35.8
5-Fluorouracil ---5.2

Analysis of Structure-Activity Relationships for Cytotoxicity:

  • Modifications to the Acetyl Group (R1): Similar to tyrosinase inhibition, increasing the size of the R1 substituent to ethyl (A-1) and cyclopropyl (A-2) enhances cytotoxicity. The highly electron-withdrawing trifluoromethyl group (A-3) leads to a significant increase in cytotoxic potency.

  • Modifications to the Aromatic Ring (R2): Additional fluorination (B-1) improves cytotoxic activity. The presence of an amino group (B-3) dramatically reduces cytotoxicity, suggesting this modification may be beneficial for applications where cytotoxicity is an undesirable side effect.

  • Modifications to the Carboxylic Acid (R3): In contrast to enzyme inhibition, masking the carboxylic acid as a methyl ester (C-1) enhances cytotoxicity. This could be due to improved cell permeability. The amide (C-2) also shows better activity than the parent carboxylic acid.

Experimental Protocols

The following are detailed, validated protocols for assessing the biological activities described above.

In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This protocol is adapted from established methods for determining the inhibitory effect of compounds on mushroom tyrosinase activity.[4][5]

DOT Script for Tyrosinase Inhibition Assay Workflow

Tyrosinase_Inhibition_Assay start Start prep_reagents Prepare Reagents: - Phosphate Buffer (pH 6.8) - Mushroom Tyrosinase Solution - L-DOPA Solution - Test Compounds & Kojic Acid (Positive Control) start->prep_reagents plate_setup Add to 96-well plate: 1. Phosphate Buffer 2. Test Compound / Control 3. Tyrosinase Solution prep_reagents->plate_setup pre_incubation Pre-incubate for 10 minutes at 25°C plate_setup->pre_incubation initiate_reaction Initiate reaction by adding L-DOPA solution pre_incubation->initiate_reaction measure_absorbance Measure absorbance at 475 nm kinetically for 20 minutes initiate_reaction->measure_absorbance data_analysis Calculate % Inhibition and IC50 values measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Materials:

  • 96-well microplate

  • Microplate reader

  • Mushroom tyrosinase

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Sodium phosphate buffer (50 mM, pH 6.8)

  • Test compounds

  • Kojic acid (positive control)

  • DMSO (for dissolving compounds)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of test compounds and kojic acid in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Setup (per well):

    • Add 140 µL of 50 mM sodium phosphate buffer (pH 6.8).

    • Add 20 µL of the test compound solution at various concentrations (or DMSO for the negative control, and kojic acid for the positive control).

    • Add 20 µL of mushroom tyrosinase solution.

  • Pre-incubation:

    • Incubate the plate for 10 minutes at 25°C to allow for inhibitor-enzyme binding.

  • Reaction Initiation:

    • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, recording readings every minute for 20 minutes. The formation of dopachrome is monitored.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the analog series on a selected cell line.[8]

DOT Script for MTT Cytotoxicity Assay Workflow

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate and incubate for 24 hours start->seed_cells treat_cells Treat cells with various concentrations of test compounds seed_cells->treat_cells incubate_48h Incubate for 48 hours treat_cells->incubate_48h add_mtt Add MTT solution to each well and incubate for 4 hours incubate_48h->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance data_analysis Calculate % cell viability and IC50 values measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • 96-well cell culture plates

  • HCT-116 human colorectal carcinoma cells (or other desired cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds

  • 5-Fluorouracil (positive control)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement:

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting cell viability against the compound concentration.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the biological activities of 3-Acetyl-5-fluorobenzoic acid analogs. Our analysis, based on a rationally designed series of compounds, reveals key structure-activity relationships for both tyrosinase inhibition and in vitro cytotoxicity.

The free carboxylic acid appears essential for potent tyrosinase inhibition, while modifications to the acetyl and aromatic portions of the molecule can fine-tune activity. Conversely, for cytotoxicity, masking the carboxylic acid and introducing electron-withdrawing groups can enhance potency.

These findings underscore the importance of systematic analog design in medicinal chemistry. Future work should focus on the synthesis and empirical testing of these and other analogs to validate these postulated SAR trends. Further investigation into the mechanism of action, selectivity against other enzymes and cell lines, and pharmacokinetic properties will be crucial for the development of any lead compounds.

References

  • A Comparative In-Vitro Evaluation of Novel Benzoic Acid-Derived Enzyme Inhibitors - Benchchem.
  • In Vitro Cytotoxicity Assays: Applic
  • Application Notes and Protocols: Benzoic Acid Derivatives as Multi-Target Enzyme Inhibitors - Benchchem.
  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer N
  • In Vitro Cytotoxicity Assay - Alfa Cytology.
  • Cell Health Screening Assays for Drug Discovery - Promega Corpor
  • Full article: Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity rel
  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv
  • Fluorobenzoic Acid Series - Sparrow Chemical.
  • Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase - PMC.
  • potential applications of 2-Fluorobenzoic acid in medicinal chemistry. - Benchchem.
  • The Discovery and Development of Fluorinated Benzoic Acid Deriv
  • Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rot
  • Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed.
  • Biological Potential of Fluoro-Benzene Analogs - JSciMed Central.
  • Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - MDPI.
  • Biological Potential of FluoroBenzene Analogs - JSciMed Central.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Acetyl-5-fluorobenzoic Acid

For Immediate Release As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of 3-Acetyl-5-fluorobenzoic acid. Adherence to these procedures...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of 3-Acetyl-5-fluorobenzoic acid. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

Hazard Identification and Immediate Safety Precautions

Assumed Primary Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[2]

  • Eye Irritation: Poses a risk of serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5]

Personal Protective Equipment (PPE)

Before handling 3-Acetyl-5-fluorobenzoic acid for any purpose, including disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Safety goggles or a face shield.[1][3]To prevent eye contact from splashes or airborne dust particles, which can cause serious irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3]To prevent skin contact, which can lead to irritation.[2]
Body Protection A laboratory coat.[6]To protect skin and personal clothing from contamination.
Footwear Closed-toe shoes.[3]To protect feet from potential spills.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood, to avoid dust inhalation.[3][6][7]To minimize the risk of respiratory tract irritation from airborne particles of the compound.[5]

Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for the disposal of 3-Acetyl-5-fluorobenzoic acid is to treat it as a regulated, hazardous chemical waste.[3] Under no circumstances should this chemical be disposed of down the drain or in general trash.[8][9][10]

Step 1: Waste Segregation

Proper segregation is the most critical step to ensure safe disposal and prevent dangerous chemical reactions.[11][12]

  • Designate as Halogenated Organic Waste: Due to the presence of fluorine, 3-Acetyl-5-fluorobenzoic acid must be classified as a halogenated organic waste.[13]

  • Maintain Separation: This waste stream must be kept separate from other waste categories, especially:

    • Non-halogenated organic wastes.[11][13]

    • Inorganic acids and bases.[14][15]

    • Oxidizers and reducing agents.[16][17]

    • Aqueous wastes.[14]

Step 2: Waste Collection and Containment
  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste.[6][12] The container must have a secure, tight-fitting screw cap.[6][12]

  • Solid Waste: Collect solid 3-Acetyl-5-fluorobenzoic acid waste, including contaminated items like weighing paper, gloves, and wipers, in this designated container.

  • Solutions: If the waste is in a solvent, it must still be collected as halogenated organic waste. Do not mix with non-halogenated solvent waste streams.[11]

Step 3: Labeling

Accurate and thorough labeling is a legal requirement and essential for safety.

  • Timing: Label the waste container as soon as the first drop of waste is added.[6][16]

  • Content: The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name (no abbreviations or formulas).[6][14][16] For example: "Waste: 3-Acetyl-5-fluorobenzoic acid".

  • Hazard Identification: Indicate the primary hazards (e.g., "Irritant").

Step 4: Storage
  • Location: Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.[12] Do not store waste containers in hallways or other public locations.[14][16]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[6][12]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment tray to mitigate potential leaks or spills.

Step 5: Arrange for Disposal
  • Authorized Personnel: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3]

  • Regulatory Compliance: Disposal must be conducted through a licensed facility in accordance with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA) and corresponding state agencies.[18][19][20]

Waste Management Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 3-Acetyl-5-fluorobenzoic acid.

G cluster_0 start Waste Generation (3-Acetyl-5-fluorobenzoic acid) is_solid Is the waste solid or in a halogenated solvent? start->is_solid is_non_halogenated Is the waste in a non-halogenated solvent? is_solid->is_non_halogenated No collect_halogenated Collect in a designated 'Halogenated Organic Waste' container. is_solid->collect_halogenated Yes is_non_halogenated->collect_halogenated No (Aqueous, etc.) Treat as Halogenated collect_non_halogenated_separately CRITICAL ERROR: Do NOT mix. Consult EHS immediately. is_non_halogenated->collect_non_halogenated_separately Yes label_container Label container with: 'Hazardous Waste' 'Halogenated Organic' Full chemical names collect_halogenated->label_container store_saa Store sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store_saa request_pickup Contact EHS for waste pickup and disposal. store_saa->request_pickup end Disposal Complete request_pickup->end caption Disposal Decision Workflow for 3-Acetyl-5-fluorobenzoic Acid

Caption: Disposal Decision Workflow for 3-Acetyl-5-fluorobenzoic Acid

Spill Management Procedures

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.[6]

  • Don PPE: Before cleanup, don the full personal protective equipment detailed in Section 1.

  • Contain and Absorb: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For liquid spills (if the compound is in solution), cover with an inert absorbent material like vermiculite or sand.[3] Do not use combustible materials like paper towels as the primary absorbent.[3]

  • Collect Waste: Place the spilled material and all contaminated cleaning supplies into a designated hazardous waste container.[3][11]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[3] Collect all cleaning materials as hazardous waste.[3]

  • Label and Dispose: Seal and label the waste container as described above and arrange for disposal through your EHS department.

For large or unmanageable spills, evacuate the area and contact your institution's emergency response team immediately.[14]

References

  • NIH Waste Disposal Guide. National Institutes of Health.

  • NIH Waste Disposal Guide 2022 - Chemical Waste. National Institutes of Health.

  • NIH Waste Disposal Guide 2022. National Institutes of Health.

  • The NIH Drain Discharge Guide. National Institutes of Health.

  • NIH Waste Disposal Guide 2022 (General Waste). National Institutes of Health.

  • Hazardous Waste Segregation. Bucknell University.

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Texas Woman's University.

  • Laboratory Waste Disposal Guidelines. [Source not explicitly named, general university guidelines].
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Waste Segregation Chart. State University of New York College of Environmental Science and Forestry.
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. [Source not explicitly named, commercial EHS provider].
  • Chemical Waste. Environmental Health & Safety, The University of Texas at Austin.

  • Safety Data Sheet - 3-Fluorobenzoic acid. Fisher Scientific.
  • Hazardous Waste. U.S. Environmental Protection Agency.

  • Safety Data Sheet - 3-Chloro-5-fluorobenzoic acid. [Supplier not explicitly named].
  • Safety Data Sheet - 3,5-Dichlorobenzoic acid. Sigma-Aldrich.
  • Safety Data Sheet - [Substituted Benzoic Acid]. Cayman Chemical.
  • Material Safety Data Sheet - 3-Chloro-5-fluorobenzoic acid. Anhui Senrise Technology Co., Ltd.
  • Safety Data Sheet - 4-nitrobenzoic acid. MilliporeSigma.
  • Chemical Waste Disposal. Environmental Health & Safety, Georgia Institute of Technology.

  • Navigating the Safe Disposal of 3-Fluorobenzoic Acid, Morpholide: A Comprehensive Guide. Benchchem.
  • Safety Data Sheet - 4-(Dibromomethyl)-3-fluorobenzoic acid. CymitQuimica.
  • Chapter 7 - Management Procedures For Specific Waste Types. Cornell University Environmental Health and Safety.
  • Safety Data Sheet - 3,4,5-Trifluorobenzoic acid. Ossila.
  • Safety Data Sheet - 3,5-Difluorobenzoic acid. ThermoFisher Scientific.
  • 3-Acetylbenzoic acid. CymitQuimica.

  • Safety Data Sheet - 2-Amino-6-fluorobenzoic Acid. Tokyo Chemical Industry Co., Ltd.
  • 3-Cyano-5-fluorobenzoic acid. PubChem, National Center for Biotechnology Information.

  • 3-Fluorobenzoic acid. Sigma-Aldrich.

  • 3-(3-Acetylphenyl)-5-fluorobenzoic acid. Pharmaffiliates.

  • 5-acetyl-2-fluorobenzoic acid. Chemspace.

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Handling

Personal protective equipment for handling 3-Acetyl-5-fluorobenzoic acid

As researchers and drug development professionals push the boundaries of organic synthesis, fluorinated building blocks like 3-Acetyl-5-fluorobenzoic acid (CAS: 1393557-03-3) [1] have become indispensable. However, the e...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals push the boundaries of organic synthesis, fluorinated building blocks like 3-Acetyl-5-fluorobenzoic acid (CAS: 1393557-03-3) [1] have become indispensable. However, the exact physicochemical properties that make this compound valuable—its electronegativity, lipophilicity, and acidity—also dictate strict operational and safety protocols.

This guide provides a self-validating, mechanistic approach to handling 3-Acetyl-5-fluorobenzoic acid, ensuring that your laboratory maintains the highest standards of safety, compliance, and operational efficiency.

Mechanistic Hazard Analysis

To handle a chemical safely, one must understand why it is hazardous. 3-Acetyl-5-fluorobenzoic acid presents three primary hazards[2][3], each driven by its molecular structure:

  • Acidity & Tissue Irritation (H315, H319): The carboxylic acid moiety acts as a proton donor. Upon contact with the moisture inherent in skin or ocular mucosa, it causes a localized drop in pH. This leads to protein denaturation, resulting in acute skin irritation (Category 2) and serious eye irritation (Category 2A)[2][4].

  • Fluorine-Enhanced Dermal Penetration: The highly electronegative fluorine atom increases the overall lipophilicity of the aromatic ring. This allows the molecule to more readily partition into and penetrate the lipid bilayers of the stratum corneum (the outer layer of skin), exacerbating dermal toxicity compared to non-fluorinated benzoic acids[4].

  • Particulate Aerosolization (H335): As a crystalline solid, handling this compound generates micro-dust. If inhaled, these acidic particulates bypass upper respiratory defenses and deposit directly onto alveolar tissues, triggering localized inflammation, coughing, and bronchospasm (STOT SE 3)[2][5].

Quantitative Hazard Profile
Hazard ClassCategoryGHS CodeMechanistic Cause
Skin Irritation 2H315Carboxylic acid protonation of dermal proteins.
Eye Irritation 2AH319Localized pH drop in conjunctival fluid.
STOT (Single Exposure) 3H335Airborne crystalline particulates irritating alveolar tissue.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a compliance exercise; it is a calculated defense against specific chemical mechanisms. Standard latex gloves and safety glasses are insufficient for fluorinated organic acids.

PPE CategorySpecificationMechanistic Justification
Hands Nitrile Gloves (≥ 4 mil thickness)Nitrile provides excellent resistance to weak organic acids and prevents the dermal absorption of lipophilic fluorinated rings. Double-gloving is recommended to prevent mechanical micro-tears[6].
Eyes Indirect-Vented Chemical GogglesUnlike standard safety glasses, goggles form a seal that prevents airborne acidic micro-dust from bypassing the lenses and dissolving in ocular fluid[6].
Respiratory N95/P100 Particulate RespiratorMandatory if handling outside a fume hood. Filters acidic particulates (< 5 μm) to prevent alveolar deposition and respiratory spasms[6].
Body Cotton or Flame-Resistant Lab CoatPrevents the electrostatic accumulation of fine powder on clothing and exposed forearms[4].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating system where each action inherently prevents exposure.

Protocol: Safe Weighing and Transfer
  • Environmental Preparation: Verify that the chemical fume hood has a face velocity between 80–120 feet per minute (fpm). Clear the deck of all incompatible materials, particularly strong bases and strong oxidizers[5].

  • Static Dissipation (Critical Step): Fluorinated powders are highly prone to static cling, which causes them to aerosolize or forcefully repel from spatulas. Discharge static from your tools using an anti-static gun (e.g., Zerostat) or use grounded metal spatulas.

  • Tare and Transfer: Place a sealable weighing boat or vial on the analytical balance inside the hood. Transfer the required mass of 3-Acetyl-5-fluorobenzoic acid slowly to minimize dust generation.

  • Containment: Seal the weighing vessel before removing it from the fume hood. Never transport open powder containers across the laboratory.

  • Decontamination: Immediately wipe down the balance and spatulas with a damp paper towel (using water or 70% ethanol) to capture residual dust before it can become airborne[7].

HandlingWorkflow A 1. Risk Assessment Identify Hazards (H315, H319, H335) B 2. Engineering Controls Activate Fume Hood (>100 fpm) A->B C 3. PPE Donning Nitrile Gloves, Goggles, N95 B->C D 4. Chemical Handling Weighing & Transfer of Powder C->D E Spill or Exposure? D->E F Emergency Protocol Flush Water / Wet Wipe Spill E->F YES G 5. Safe Disposal Halogenated Organic Waste E->G NO F->G

Operational workflow and emergency response for handling fluorinated benzoic acids.

Emergency Response & Spill Management

In the event of an exposure or spill, immediate, mechanistically sound action is required to mitigate harm.

Protocol: Dermal and Ocular Exposure
  • Dermal: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for a minimum of 15 minutes. Causality: Water dilutes the acid and mechanically washes away the lipophilic fluorinated particulates before they can penetrate the stratum corneum[2][4].

  • Ocular: Use an emergency eyewash station immediately. Hold eyelids open to ensure complete flushing of the conjunctival sac for 15 minutes[2]. Seek immediate ophthalmological evaluation, as corneal damage from localized pH drops can be delayed.

Protocol: Powder Spill Clean-Up
  • Suppression (No Dry Sweeping): DO NOT dry sweep or use a standard vacuum. Dry sweeping aerosolizes the hazardous powder, creating an immediate inhalation hazard[7].

  • Neutralization & Collection: Gently cover the spill with damp paper towels. Moistening the towels with a dilute sodium bicarbonate solution will safely neutralize the acid. Carefully gather the damp towels and residual paste, placing them directly into a sealable, labeled hazardous waste bag[7].

  • Secondary Cleaning: Wash the spill surface with soap and water to remove any lingering lipophilic residue, then dry the area completely[7].

Waste Disposal Plan

Improper disposal of fluorinated compounds can lead to environmental toxicity and regulatory violations.

  • Solid Waste Segregation: All contaminated PPE, wet wipes, and residual powder must be disposed of as Halogenated Organic Waste [5]. Mixing fluorinated compounds with non-halogenated waste streams can lead to the release of toxic hydrogen fluoride (HF) gas during facility incineration.

  • Aqueous Waste: Any aqueous washings or reaction byproducts containing this compound must be neutralized to pH 6–8 before being added to the aqueous halogenated waste carboy. Do not pour unneutralized acidic waste down the drain, as it poses a threat to aquatic life[3][7].

References

  • Laboratory Safety Guidelines. "Benzoic Acid Safety Data Sheet & Toxicity." Scribd. Retrieved from [Link]

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